Glycyl-dl-serine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRXDTUTZHDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988392 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Serine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
687-38-7, 7361-43-5, 82660-87-5, 2789-31-3 | |
| Record name | Glycylserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=687-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycyl-DL-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC524160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC523194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC163326 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxyethylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycyl-D,L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Glycyl-dl-serine
This guide provides a comprehensive overview of the core chemical properties of Glycyl-dl-serine, a dipeptide of significant interest in biochemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and the practical application of this knowledge in a laboratory setting.
Introduction: The Significance of this compound
This compound is a dipeptide composed of glycine and a racemic mixture of serine.[1] Its structure, featuring a peptide bond, a free amino group, a free carboxyl group, and a hydroxyl group from the serine residue, imparts a unique combination of chemical functionalities.[1] This makes it an excellent model compound for studying peptide chemistry, protein folding, and the influence of side-chain modifications on molecular interactions.[2] Its potential applications are being explored in various fields, from a building block in protein synthesis studies to a component in cell culture media and even as a potential therapeutic agent.[1][2]
Molecular Structure and Physicochemical Properties
A thorough understanding of the chemical properties of this compound begins with its fundamental molecular characteristics. These properties are critical for predicting its behavior in various experimental setting, from solution chemistry to analytical characterization.
Structural and Molecular Data
The foundational attributes of this compound are summarized in the table below. This data is essential for a range of applications, including molar concentration calculations, mass spectrometry analysis, and structural elucidation.
| Property | Value | Source |
| IUPAC Name | 2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | [1][3] |
| CAS Number | 687-38-7 | [1][4][5][6][7] |
| Molecular Formula | C5H10N2O4 | [1][3][6][7][8] |
| Molecular Weight | 162.14 g/mol | [1][3][7][8] |
| Canonical SMILES | C(C(C(=O)O)NC(=O)CN)O | [1][3] |
| InChI Key | BCCRXDTUTZHDEU-UHFFFAOYSA-N | [1][9] |
Acid-Base Properties: pKa Values and Isoelectric Point
The ionizable groups of this compound—the α-carboxyl group, the α-ammonium group, and the hydroxyl group of the serine side chain—dictate its charge state in solution, which in turn influences its solubility, reactivity, and biological interactions. The pKa values for the primary acidic and basic groups are crucial for buffer selection in experimental protocols.
The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a dipeptide like this compound, with non-ionizable side chains, the pI can be estimated by averaging the pKa values of the carboxyl and amino groups.
Workflow for Isoelectric Point Determination
References
- 1. Buy this compound | 687-38-7 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. Glycylserine | C5H10N2O4 | CID 102466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 687-38-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. GLYCYL-D,L-SERINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. molcore.com [molcore.com]
- 8. Glycyl-D-serine | C5H10N2O4 | CID 1766440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for Glycyl-Serine (HMDB0028850) [hmdb.ca]
Glycyl-dl-serine synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of Glycyl-dl-Serine
For Researchers, Scientists, and Drug Development Professionals
This compound, a dipeptide composed of glycine and racemic serine, serves as a fundamental building block in various biochemical and pharmaceutical research applications. Its synthesis and purification are critical processes that demand precision and a thorough understanding of peptide chemistry. This guide provides a comprehensive overview of the prevalent methodologies for synthesizing and purifying this compound, with a focus on the underlying chemical principles and practical laboratory-scale execution. We will explore both solution-phase and solid-phase synthesis strategies, delve into the critical role of protecting groups, and detail robust purification techniques, including ion-exchange chromatography and recrystallization. This document is intended to be a practical resource, offering field-proven insights and detailed protocols to enable researchers to produce high-purity this compound for their scientific endeavors.
PART 1: Core Synthesis Strategies for this compound
The synthesis of a dipeptide like this compound involves the formation of a peptide bond between the carboxyl group of glycine and the amino group of serine. To prevent unwanted side reactions, such as self-polymerization, the reactive functional groups not involved in peptide bond formation must be temporarily blocked using protecting groups.[1][2] The choice of synthesis strategy—solution-phase or solid-phase—largely dictates the workflow and scale of production.
Solution-Phase Peptide Synthesis (SPPS)
Solution-phase synthesis is a classical approach where the reactions are carried out in a homogeneous solvent system.[3][4][5] This method offers flexibility in terms of the scale of synthesis and allows for the purification of intermediates at each step, which can be advantageous for ensuring the purity of the final product.[4]
The Causality Behind Experimental Choices in Solution-Phase Synthesis:
The core principle of solution-phase synthesis is the controlled coupling of an N-protected glycine derivative with a C-protected serine derivative. The selection of protecting groups is paramount and is guided by the principle of orthogonality, meaning that each protecting group can be removed under specific conditions without affecting the others.[6]
-
N-Protection of Glycine: The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amino group of glycine.[7][8] It is readily introduced and can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which are generally compatible with the peptide bond and other protecting groups.[7][9]
-
C-Protection of Serine: The carboxyl group of serine is often protected as a methyl or benzyl ester.[8] Benzyl esters are particularly useful as they can be removed by catalytic hydrogenolysis, a mild condition that does not affect the Boc group.
-
Side-Chain Protection of Serine: The hydroxyl group on the side chain of serine is reactive and should be protected to prevent side reactions.[2][7] The tert-butyl (t-Bu) group is a suitable protecting group for the serine hydroxyl group, as it is stable to the conditions used for Boc deprotection and can be removed simultaneously with the Boc group using strong acid.[9]
-
Coupling Agents: Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are frequently used to activate the carboxyl group of the N-protected glycine, facilitating the formation of the peptide bond.[8] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization.
Experimental Protocol: Solution-Phase Synthesis of N-Boc-Glycyl-dl-Ser(tBu)-OBn
-
Activation of N-Boc-Glycine:
-
Dissolve N-Boc-glycine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in DCM dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve dl-Serine(tBu)-benzyl ester hydrochloride (1 equivalent) in DCM and add triethylamine (TEA) (1.1 equivalents) to neutralize the salt.
-
Add the activated N-Boc-glycine solution (from step 1) to the serine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification of the Protected Dipeptide:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
-
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[10] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing of the resin.[11][12]
The Causality Behind Experimental Choices in Solid-Phase Synthesis:
In SPPS, the C-terminal amino acid (serine) is first attached to the solid support. The synthesis then proceeds by cycles of deprotection of the N-terminal amino group, followed by coupling of the next N-protected amino acid (glycine). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used due to its mild deprotection conditions.[6][7]
-
Resin and Linker: A Wang resin is a suitable solid support for the synthesis of peptides with a C-terminal carboxylic acid. The linker is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acid (TFA) at the end of the synthesis to release the peptide.
-
N-Protection: The Fmoc group is used to protect the α-amino group of the amino acids. It is stable to acidic and neutral conditions but is readily cleaved by a secondary amine, typically 20% piperidine in dimethylformamide (DMF).[7][9]
-
Side-Chain Protection: As in solution-phase synthesis, the hydroxyl group of serine is protected with a tert-butyl (t-Bu) group, which is stable to the piperidine treatment for Fmoc removal.[9]
-
Coupling Reagents: Coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used in conjunction with a base like N,N-diisopropylethylamine (DIPEA) to facilitate rapid and efficient peptide bond formation.
Experimental Protocol: Solid-Phase Synthesis of this compound
-
Loading of the First Amino Acid (Fmoc-dl-Ser(tBu)-OH) onto Wang Resin:
-
Swell the Wang resin in DMF.
-
In a separate vessel, pre-activate Fmoc-dl-Ser(tBu)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Wash the resin extensively with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.
-
-
Coupling of the Second Amino Acid (Fmoc-Gly-OH):
-
Pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated glycine solution to the deprotected resin-bound serine and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the t-Bu side-chain protecting group.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
PART 2: Purification Methodologies for this compound
The crude peptide obtained from synthesis contains various impurities, including deletion sequences, truncated peptides, and byproducts from side reactions.[13] Therefore, a robust purification strategy is essential to obtain high-purity this compound.
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge.[14][15] Since peptides contain ionizable amino and carboxyl groups, IEC is a powerful technique for their purification.[16][17] this compound is an amphoteric molecule, and its net charge depends on the pH of the solution.
The Causality Behind Experimental Choices in Ion-Exchange Chromatography:
-
Choice of Resin: For the purification of a small, neutral dipeptide like this compound at neutral pH, a cation-exchange resin can be used at a slightly acidic pH where the peptide carries a net positive charge, or an anion-exchange resin at a slightly basic pH where it carries a net negative charge. Cation exchange is often preferred for peptide separation.[17] A strong cation-exchange resin (e.g., sulfopropyl-based) is suitable.
-
Elution Strategy: Elution is typically achieved by increasing the ionic strength of the mobile phase (salt gradient) or by changing the pH (pH gradient).[14] A salt gradient using a buffer such as ammonium formate is common as it is volatile and easily removed by lyophilization.[14]
Experimental Protocol: Purification by Cation-Exchange Chromatography
-
Column Preparation:
-
Pack a column with a strong cation-exchange resin (e.g., SP Sepharose).
-
Equilibrate the column with a low ionic strength buffer (e.g., 20 mM ammonium formate, pH 3.0).
-
-
Sample Loading:
-
Dissolve the crude this compound in the equilibration buffer.
-
Load the sample onto the equilibrated column.
-
-
Elution:
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound peptide using a linear gradient of increasing salt concentration (e.g., from 20 mM to 500 mM ammonium formate, pH 3.0).
-
Collect fractions and monitor the absorbance at 214 nm (peptide bond) or 280 nm (if aromatic residues were present).
-
-
Analysis and Desalting:
-
Analyze the fractions containing the desired peptide by a suitable analytical technique (e.g., HPLC, mass spectrometry).
-
Pool the pure fractions and remove the salt by lyophilization.
-
Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent generally increases with temperature. By dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solution.
The Causality Behind Experimental Choices in Recrystallization:
The key to successful recrystallization is the selection of an appropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar dipeptide like this compound, a polar solvent or a mixture of solvents is typically required. Water or a mixture of water and a water-miscible organic solvent like ethanol or acetone is often a good starting point. The difference in solubility between the desired peptide and impurities in the chosen solvent system is what drives the purification. The slower the cooling rate, the larger and purer the crystals that are formed.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection:
-
Experiment with small amounts of crude this compound in different solvents (e.g., water, ethanol/water, acetone/water) to find a suitable system where the peptide is soluble when hot and sparingly soluble when cold.
-
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or under vacuum.
-
PART 3: Data Presentation and Visualization
Table 1: Comparison of Synthesis and Purification Methods
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis | Ion-Exchange Chromatography | Recrystallization |
| Principle | Homogeneous reaction in solution | Stepwise addition on a solid support | Separation by net charge | Differential solubility |
| Typical Scale | Milligrams to kilograms | Milligrams to grams | Analytical to preparative | Milligrams to kilograms |
| Purity of Crude | Variable, intermediates can be purified | Generally lower | N/A | N/A |
| Purification Ease | Requires column chromatography | Simple filtration and washing | High resolution for charged species | Simple, but solvent selection is key |
| Typical Yield | Can be high with optimization | Generally high | High recovery | Dependent on solubility difference |
| Automation | Difficult | Readily automated | Can be automated (HPLC) | Generally a manual process |
Diagrams
Caption: Solution-Phase Synthesis Workflow for this compound.
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: Purification Workflow for this compound.
References
- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. slideshare.net [slideshare.net]
- 5. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 6. biosynth.com [biosynth.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. digital.csic.es [digital.csic.es]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 14. waters.com [waters.com]
- 15. gilson.com [gilson.com]
- 16. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
The Dipeptide Framework: Cellular Entry and Intracellular Fate
An In-Depth Technical Guide on the Biological Role of Glycyl-dl-serine in Cellular Processes
Abstract: The dipeptide this compound, composed of glycine and a racemic mixture of serine, represents a fascinating molecular entity at the intersection of cellular nutrition, metabolism, and signaling. While direct research on this specific dipeptide is nascent, its biological significance can be profoundly understood by examining the well-established roles of its constituent components and the cellular machinery responsible for dipeptide processing. This guide provides a comprehensive exploration of the transport, metabolism, and multifaceted functions of glycine and serine (both L- and D-enantiomers) following their presumed liberation from this compound. We delve into the central metabolic pathways they fuel, their critical importance in pathophysiology, particularly in oncology, and provide detailed methodologies for their empirical study. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental impact of small peptides and their amino acid building blocks on cellular processes.
Dipeptides are not merely intermediates of protein breakdown; they are a significant source of amino acids for cells, transported by dedicated machinery.[1][2] this compound, upon entering a biological system, would first encounter the cellular transport apparatus designed for di- and tripeptides.
The Proton-Coupled Oligopeptide Transporter (POT) Family
The uptake of dipeptides like Glycyl-serine into mammalian cells is primarily mediated by the Proton-Coupled Oligopeptide Transporter (POT) family, with Peptide Transporter 1 (PepT1) and Peptide Transporter 2 (PepT2) being the most prominent members.[3] These transporters utilize an inwardly directed proton (H+) electrochemical gradient to drive the uptake of their substrates, a process that can be classified as tertiary active transport.[3][4]
-
PepT1: Primarily found in the brush-border membrane of intestinal epithelial cells and in the proximal tubules of the kidney. It is a low-affinity, high-capacity transporter, responsible for absorbing a wide array of di- and tripeptides from dietary protein digestion.[3][5]
-
PepT2: A high-affinity, low-capacity transporter, predominantly expressed in the kidneys for reabsorption of peptides from the glomerular filtrate.[3][6] It also plays a crucial role in the brain, lung, and mammary glands.[6]
The transport of dipeptides is crucial for nitrogen assimilation and has significant pharmacological relevance, as many peptidomimetic drugs (e.g., β-lactam antibiotics, ACE inhibitors) are substrates for these transporters.[3]
Intracellular Hydrolysis: The Final Step
Once inside the cell, dipeptides are rapidly cleaved into their constituent amino acids by intracellular peptidases.[7] This hydrolysis is the key step that releases glycine and serine from the Glycyl-serine backbone, allowing them to enter the cell's metabolic and biosynthetic pools. The rapid clearance of dipeptides from culture media often reflects this efficient transport and subsequent decomposition.[7]
References
- 1. Human Metabolome Database: Showing metabocard for Glycyl-Serine (HMDB0028850) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Driving force for peptide transport in mammalian intestine and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
Glycyl-dl-serine CAS number and chemical structure
An In-Depth Technical Guide to Glycyl-dl-serine: From Core Chemistry to Research Applications
Introduction: Defining the Dipeptide
This compound is a dipeptide, a molecule formed through the linkage of two amino acids: glycine and serine.[1][2] Specifically, it is the result of a peptide bond forming between the carboxyl group of glycine and the amino group of serine. The "dl" designation indicates that the serine component is a racemic mixture, containing both d- and l-stereoisomers. This compound, also known by its IUPAC name 2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid, serves as a fundamental building block and a model compound in a variety of scientific disciplines.[1] Its unique structure, featuring a hydroxyl group from the serine residue, imparts specific chemical properties that are leveraged in biochemical research, cell culture, and the development of new therapeutics.[1][3]
Core Chemical Identity and Structure
A precise understanding of a molecule begins with its fundamental identifiers and structure. These details are critical for database searches, regulatory submissions, and experimental design.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 687-38-7 | [1][3][4][5][6] |
| Molecular Formula | C₅H₁₀N₂O₄ | [1][2][3][6] |
| IUPAC Name | 2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | [1][2] |
| Synonyms | Glycylserine, GlySer, H-Gly-DL-Ser-OH | [1][2] |
| Molecular Weight | 162.14 g/mol | [1][2][3][6] |
Chemical Structure:
The structure of this compound is characterized by the peptide bond connecting the achiral glycine residue to the chiral serine residue. The presence of the hydroxyl (-OH) group on the serine side chain is a key feature, contributing to the molecule's polarity and ability to form hydrogen bonds.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various systems, from solubility in laboratory buffers to its stability under storage conditions.
| Property | Value | Significance in Research |
| Melting Point | ~7 °C (lit.) | Affects handling and storage; indicates purity.[3] |
| Boiling Point | 513 °C at 760 mmHg | Theoretical value, as decomposition occurs at lower temperatures.[3] |
| Density | ~1.432 g/cm³ | Useful for formulation and reaction calculations.[3] |
| Solubility | Slightly soluble in aqueous systems. | The polar functional groups (amino, carboxyl, hydroxyl) allow hydrogen bonding with water.[1] Purification often involves crystallization from water by adding a less polar solvent like ethanol.[4] |
| Storage | Room temperature | Indicates relative stability under standard lab conditions.[3] |
Synthesis and Purification
The creation of this compound is fundamental to its availability for research. Several methods exist, each with specific advantages depending on the desired scale and purity.
Synthesis Methodologies:
-
Direct Condensation: This is a common laboratory-scale method involving the direct reaction of glycine and serine in an aqueous solution.[1] The key is controlling the pH to facilitate the formation of the peptide bond between the carboxyl group of one amino acid and the amino group of the other.[1] This method is conceptually simple but may require significant purification to remove unreacted starting materials and side products.
-
Solid-Phase Peptide Synthesis (SPPS): For more controlled and efficient production, especially of longer peptides, SPPS is the gold standard. This technique involves attaching one amino acid to a solid resin support and then sequentially adding the next amino acids in a stepwise fashion.[1] This allows for easy removal of excess reagents by simple washing, leading to a high-purity product after cleavage from the resin.
-
Enzymatic Synthesis: A greener and more specific alternative involves using enzymes like proteases under controlled conditions.[1] These enzymes can catalyze the formation of the peptide bond with high specificity and under mild, aqueous conditions, minimizing side reactions and the need for harsh chemicals. Serine hydroxymethyltransferase is a key enzyme in the broader metabolic pathways that interconvert serine and glycine, representing a biological route for precursor synthesis.[1][7]
References
- 1. Buy this compound | 687-38-7 [smolecule.com]
- 2. Glycylserine | C5H10N2O4 | CID 102466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 687-38-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. GLYCYL-D,L-SERINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. glycine/serine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Antioxidant Potential of Glycyl-DL-Serine in Biological Systems
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a well-established contributor to cellular damage and the pathogenesis of numerous diseases. The exploration of novel antioxidant compounds is therefore a cornerstone of therapeutic and preventative research. This technical guide delves into the antioxidant potential of the dipeptide glycyl-dl-serine. While direct, extensive research on this specific dipeptide is nascent, this document synthesizes the established antioxidant properties of its constituent amino acids, glycine and serine, to build a robust hypothesis for the antioxidant capacity of this compound. We further provide a comprehensive suite of detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to rigorously evaluate this potential in both chemical and biological systems. This guide is structured to provide not just procedural steps, but the scientific rationale behind experimental choices, empowering researchers to design and interpret their studies with confidence.
Introduction: The Scientific Rationale for Investigating this compound as an Antioxidant
While a multitude of complex molecules are lauded for their antioxidant effects, the fundamental building blocks of proteins—amino acids and their simple peptide derivatives—are gaining increasing recognition for their roles in maintaining cellular redox homeostasis.[1] The dipeptide this compound, composed of glycine and serine, represents a compelling candidate for antioxidant research due to the intrinsic and synergistic protective properties of its constituent amino acids.
Glycine, the simplest amino acid, is a crucial precursor for a variety of vital metabolites, including glutathione, a primary endogenous antioxidant.[1][2] It has been demonstrated to possess cytoprotective and anti-inflammatory properties.[1] Serine, a non-essential amino acid, is intricately linked to cellular metabolism and antioxidant defense, notably by contributing to the generation of NADPH, which is essential for regenerating the reduced form of glutathione.[3][4]
The peptide bond linking glycine and serine in this compound may confer unique chemical properties that enhance or modify the antioxidant activities of the individual amino acids. This guide will explore the hypothesized mechanisms through which this compound may exert its antioxidant effects and provide the methodological framework to test these hypotheses.
Hypothesized Mechanisms of Antioxidant Action for this compound
Based on the known functions of glycine and serine, and the general antioxidant mechanisms of peptides, we can propose several ways in which this compound may function as an antioxidant.
Indirect Antioxidant Activity via Glutathione Synthesis
The most probable and significant antioxidant role of this compound is as a precursor for the synthesis of glutathione (GSH). GSH is a tripeptide (glutamate-cysteine-glycine) that acts as a major intracellular antioxidant, directly scavenging free radicals and also acting as a cofactor for antioxidant enzymes like glutathione peroxidase.[5] Both glycine and serine are pivotal in the GSH synthesis pathway.[3][4]
-
Glycine: Is a direct structural component of glutathione.[5]
-
Serine: Can be converted to glycine, and also contributes to the synthesis of cysteine, another amino acid in glutathione.[3]
By providing both glycine and a precursor to glycine, this compound could enhance the intracellular pool of these amino acids, thereby supporting and potentially upregulating glutathione synthesis.[4][6]
Caption: Proposed pathway for this compound's indirect antioxidant effect.
Direct Free Radical Scavenging
Peptides can directly neutralize free radicals through the donation of a hydrogen atom or an electron.[7][8] The specific amino acid residues and the peptide structure influence this activity. While glycine and serine are not among the most potent radical-scavenging amino acids like tryptophan or cysteine, they can still contribute to this effect. The peptide bond itself can also participate in radical quenching.
Metal Ion Chelation
Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions.[9] Peptides can act as antioxidants by chelating these metal ions, rendering them redox-inactive.[10][11] The carboxyl and amino groups in the peptide backbone, as well as the side chains of certain amino acids, can participate in metal ion binding.[12] this compound possesses terminal carboxyl and amino groups, as well as the hydroxyl group of serine, which could potentially chelate pro-oxidant metal ions.
References
- 1. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjmhsonline.com [pjmhsonline.com]
- 3. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular serine and glycine are required for mouse and human skeletal muscle stem and progenitor cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary Glycine Is Rate-Limiting for Glutathione Synthesis and May Have Broad Potential for Health Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. tmrjournals.com [tmrjournals.com]
- 11. Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
Glycyl-DL-Serine: An Unexplored Frontier in Disease Biomarker Discovery
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quest for novel biomarkers is a critical endeavor in modern medicine, promising earlier disease detection, more accurate prognosis, and personalized therapeutic strategies. While individual amino acids such as glycine and serine have been independently implicated in a range of pathologies, the diagnostic potential of their dipeptide combinations remains largely uncharted territory. This technical guide delves into the prospective role of Glycyl-DL-serine as a biomarker, building a scientific case rooted in the well-established metabolic pathways and disease associations of its constituent amino acids. We will explore the biochemical landscape of glycine and serine, their dysregulation in disease, and provide a comprehensive framework for the analytical validation of this compound in clinical research. This document is intended to serve as a foundational resource for researchers, clinicians, and drug development professionals poised to investigate this promising, yet underexplored, class of molecules.
Introduction: The Rationale for Investigating Dipeptide Biomarkers
The metabolome represents a dynamic snapshot of physiological and pathophysiological states. While individual metabolites have proven invaluable as biomarkers, there is a growing appreciation for the information density that may be encoded in more complex molecules. Dipeptides, the breakdown products of proteins, are emerging as a class of molecules with significant biomarker potential.[1] Their concentrations in biological fluids are governed by a delicate balance of protein catabolism, synthesis, and degradation by dipeptidases.[1][2] Perturbations in these processes, often hallmarks of disease, could manifest as distinct dipeptide signatures.
This compound, a dipeptide composed of glycine and serine, is of particular interest due to the fundamental roles of its constituent amino acids in cellular metabolism, neurotransmission, and redox homeostasis.[3][4] Notably, the Human Metabolome Database lists Glycyl-L-serine as an "expected" metabolite in humans, though it has not yet been definitively identified in human tissues or biofluids, highlighting its status as a frontier molecule in metabolomics research.[5][6] This guide will, therefore, construct a cogent argument for its investigation, based on the known pathobiological significance of glycine and serine.
The Biochemical Foundation: Glycine and Serine Metabolism
A thorough understanding of the biosynthesis and metabolic fates of glycine and serine is paramount to appreciating the potential significance of this compound. These amino acids are intricately linked, with serine serving as the primary precursor for glycine synthesis.[3][7][8]
Serine Biosynthesis and Catabolism
L-serine is a non-essential amino acid that can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate.[8][9] This three-step enzymatic pathway is crucial for cellular proliferation and is often upregulated in cancer.[9] Serine plays a central role in the synthesis of proteins, sphingolipids, and is a major source of one-carbon units for nucleotide biosynthesis and methylation reactions.[4][][11]
Glycine Biosynthesis and its Metabolic Roles
Glycine is synthesized from serine in a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT).[3][7][12] It is a key component of the antioxidant glutathione, a precursor for porphyrins (e.g., heme), and purines.[7] In the central nervous system, glycine acts as an inhibitory neurotransmitter and a co-agonist at NMDA receptors.[4]
The intricate interplay between serine and glycine metabolism is depicted in the following pathway diagram:
Caption: Interconnected pathways of serine and glycine metabolism.
Glycine and Serine in Pathophysiology: Building a Case for this compound
Dysregulation of serine and glycine metabolism has been documented in a multitude of diseases, suggesting that the levels of this compound could serve as an integrated readout of these metabolic disturbances.
Neurological and Psychiatric Disorders
Both glycine and D-serine are crucial neuromodulators. Alterations in their levels have been linked to schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). L-serine has shown neuroprotective effects in various neurological injury models.[13] Given that dipeptides can be transported across the blood-brain barrier, this compound could reflect central nervous system pathology in the periphery.
Kidney Disease
Chronic kidney disease (CKD) is associated with significant alterations in amino acid metabolism. Specifically, glycine levels have been found to increase while serine levels decrease with the deterioration of kidney function.[14] This suggests a potential disruption in the glycine-serine axis that could be reflected in this compound concentrations.
Cancer
The high proliferative rate of cancer cells creates a significant demand for serine and glycine to support nucleotide and protein synthesis.[9] The serine biosynthesis pathway is frequently upregulated in various cancers, making it a potential therapeutic target. Consequently, altered turnover of proteins in the tumor microenvironment could lead to unique dipeptide signatures, including that of this compound.
| Disease Area | Associated Changes in Glycine/Serine | Potential Implication for this compound |
| Neurological Disorders | Altered neurotransmitter levels and metabolism | May serve as a peripheral indicator of central nervous system metabolic changes. |
| Chronic Kidney Disease | Increased glycine, decreased serine | Could reflect the degree of renal metabolic dysfunction. |
| Cancer | Upregulated serine biosynthesis and utilization | May indicate altered protein turnover and metabolic reprogramming in tumors. |
Analytical Methodology: A Framework for Validation
The successful evaluation of this compound as a biomarker hinges on the development and validation of a robust and sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices.[15][16][17]
Sample Preparation
The primary objective of sample preparation is to extract the analyte of interest while removing interfering substances such as proteins and lipids.
Step-by-step Protocol for Plasma/Serum Sample Preparation:
-
Thawing: Thaw frozen plasma or serum samples on ice to minimize enzymatic degradation.
-
Protein Precipitation: Add a 4-fold excess of ice-cold organic solvent (e.g., acetonitrile or methanol) to the sample.[13]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[13]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase of the LC gradient) for LC-MS/MS analysis.
Caption: A generalized workflow for the preparation of biological fluids for LC-MS/MS analysis.
LC-MS/MS Analysis
A targeted LC-MS/MS method using selected reaction monitoring (SRM) will provide the necessary sensitivity and specificity for the quantification of this compound.[16]
Key Parameters for Method Development:
-
Chromatographic Separation: A reversed-phase C18 column is a suitable starting point for separating polar molecules like dipeptides. Gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) will likely provide good peak shape and retention.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended.
-
Precursor Ion: The protonated molecular ion [M+H]+ of this compound will be selected in the first quadrupole (Q1).
-
Collision-Induced Dissociation: The precursor ion will be fragmented in the collision cell (Q2).
-
Product Ions: Specific fragment ions will be monitored in the third quadrupole (Q3). The most intense and specific fragment ions should be chosen for quantification and qualification.
-
-
Internal Standard: A stable isotope-labeled version of this compound (e.g., with 13C or 15N) should be used as an internal standard to correct for matrix effects and variations in instrument response.
Method Validation
A rigorous validation of the analytical method is essential to ensure the reliability of the data. Key validation parameters include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The influence of co-eluting, endogenous compounds on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Future Directions and Conclusion
The investigation of this compound as a disease biomarker represents a novel and exciting avenue of research. This guide has laid the groundwork by establishing the scientific rationale based on the well-documented roles of glycine and serine in health and disease. The provided analytical framework offers a clear path for the development and validation of a robust quantification method.
Future studies should focus on:
-
Establishing Reference Ranges: Determining the normal physiological concentrations of this compound in a healthy population.
-
Clinical Cohort Studies: Measuring this compound levels in well-characterized patient cohorts for various diseases to assess its diagnostic and prognostic utility.
-
Mechanistic Studies: Investigating the enzymatic pathways responsible for the synthesis and degradation of this compound to better understand the biological basis of its concentration changes in disease.
References
- 1. Dipeptide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Serine, glycyl- | C5H10N2O4 | CID 73086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for Glycyl-Serine (HMDB0028850) [hmdb.ca]
- 7. Glycine Biosynthesis – Microbe Scholar [microbescholar.mimg.ucla.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 11. Serine | Definition, Structure & Function - Video | Study.com [study.com]
- 12. glycine/serine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Rat and human membrane dipeptidase: tissue distribution and developmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 17. nebiolab.com [nebiolab.com]
Thermal decomposition characteristics of Glycyl-dl-serine
An In-Depth Technical Guide to the Thermal Decomposition Characteristics of Glycyl-dl-serine
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal decomposition characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the theoretical underpinnings and practical methodologies for analyzing the thermal behavior of this dipeptide. We will explore the causal relationships behind experimental choices, ensuring a self-validating system of protocols and interpretation.
Introduction: The Significance of this compound's Thermal Profile
This compound is a dipeptide composed of glycine and serine, two of the most fundamental amino acids in biochemistry.[1] Its structure, featuring a peptide bond, a primary amine, a carboxylic acid, and a hydroxyl group on the serine side chain, makes it a valuable model compound for studying the stability and degradation of more complex peptides and proteins.[2] Understanding the thermal decomposition of this compound is critical for several applications:
-
Pharmaceutical Development: Lyophilization (freeze-drying) and heat sterilization are common processes in drug manufacturing. Knowledge of a peptide's thermal stability is paramount to prevent degradation and ensure the efficacy and safety of the final product.
-
Biomaterials Science: Peptides are increasingly used as building blocks for novel biomaterials. Their thermal properties dictate the processing conditions and the operational limits of the resulting materials.
-
Astrobiology and Geochemistry: The study of amino acid and peptide stability under thermal stress provides insights into the origins of life and the potential for biomolecule preservation in geological and extraterrestrial environments.
This guide will delve into the multi-stage decomposition process of this compound, identifying the key thermal events and the chemical species evolved at each stage.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before embarking on thermal analysis. These properties influence its behavior upon heating.
| Property | Value | Source |
| IUPAC Name | 2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | [1][3] |
| Synonyms | Glycylserine, GlySer, N-Glycyl-DL-serine | [3] |
| CAS Number | 687-38-7 | [1][4] |
| Molecular Formula | C₅H₁₀N₂O₄ | [1][2][5] |
| Molecular Weight | 162.14 g/mol | [2][3][5] |
| Melting Point | ~207 °C (Decomposes) | [4] |
| Appearance | Solid | [4] |
Core Methodologies in Thermal Analysis
To construct a complete picture of thermal decomposition, a suite of synergistic analytical techniques is required. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) via Fourier-Transform Infrared Spectroscopy (FTIR).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] For this compound, TGA is indispensable for identifying the temperatures at which degradation occurs and quantifying the mass loss at each decomposition stage.[7]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It provides critical information on phase transitions (like melting) and the energetics of decomposition (whether a process is endothermic or exothermic).[8]
-
TGA Coupled with FTIR (TGA-FTIR): While TGA reveals when and how much mass is lost, it does not identify the gaseous products of decomposition. By directing the evolved gases from the TGA furnace into an FTIR spectrometer, we can identify the chemical nature of the off-gassing molecules in real-time.[9] This is crucial for elucidating the decomposition pathways.[10]
Logical Workflow for Thermal Analysis
The causality behind the experimental workflow is designed for a comprehensive and cross-validating analysis. An initial TGA scan provides the temperature map of decomposition events, which then informs the temperature program for more detailed DSC and TGA-FTIR experiments.
References
- 1. Buy this compound | 687-38-7 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. Glycylserine | C5H10N2O4 | CID 102466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Glycyl-D-serine | C5H10N2O4 | CID 1766440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Glycyl-DL-Serine in Mammalian Cell Culture Media
For: Researchers, scientists, and drug development professionals in the biopharmaceutical industry.
Introduction: The Critical Role of Serine and the Challenge of its Delivery in Cell Culture
Serine, a non-essential amino acid, is a pivotal nutrient in mammalian cell culture, playing a central role in numerous metabolic pathways essential for cell growth, proliferation, and the production of recombinant proteins. It is a direct precursor for the synthesis of other amino acids, most notably glycine and cysteine, and is a key contributor to one-carbon metabolism, which is vital for the biosynthesis of nucleotides (purines and thymidylate) and for cellular methylation reactions.[1][2] Given the high metabolic activity of production cell lines, such as Chinese Hamster Ovary (CHO) cells, a consistent and adequate supply of serine is critical to sustain high viable cell densities and optimal protein production.[3]
However, the delivery of serine in its free amino acid form, particularly the racemic mixture DL-serine, can be hampered by its physicochemical properties. Notably, DL-serine has significantly lower aqueous solubility compared to its individual L- and D-enantiomers.[4] This can pose a challenge in the formulation of highly concentrated, chemically defined media and feeds, which are standard in modern fed-batch and perfusion culture processes.[5] The use of dipeptides as a delivery vehicle for amino acids has emerged as a robust strategy to overcome such limitations, offering improved solubility and stability.[6] This application note provides a detailed guide on the use of Glycyl-DL-Serine, a dipeptide of glycine and DL-serine, in mammalian cell culture media.
The Rationale for Using this compound: A Two-Fold Advantage
The supplementation of cell culture media with this compound offers two primary advantages over the use of free DL-serine:
-
Enhanced Solubility: The most significant advantage is the potential for increased solubility. As established, racemic DL-serine has a lower solubility than its pure enantiomers due to the formation of stronger intermolecular hydrogen bonds in its crystal lattice.[4] By incorporating DL-serine into a dipeptide, its solubility in aqueous solutions at physiological pH is expected to be enhanced, allowing for the formulation of more concentrated and stable media and feed solutions. This is particularly beneficial for intensified fed-batch processes where highly concentrated feeds are required to minimize dilution of the bioreactor volume.[7]
-
Sustained Nutrient Availability: Dipeptides are typically taken up by cells through specific transporters, such as PepT1 and PepT2, which have been identified in CHO cells.[8] Once inside the cell, peptidases hydrolyze the dipeptide, releasing the constituent amino acids. This process of uptake and intracellular cleavage can provide a more controlled and sustained release of serine and glycine compared to the direct uptake of free amino acids from the medium. This can help in maintaining a more stable intracellular amino acid pool, potentially reducing metabolic fluctuations and the accumulation of waste products.
Metabolic Considerations: The Fate of this compound in Mammalian Cells
Upon uptake and intracellular hydrolysis, this compound releases glycine, L-serine, and D-serine. The metabolic fates of these amino acids are distinct and crucial to understanding the impact of this dipeptide on cell culture performance.
The Central Role of L-Serine and Glycine
L-serine and glycine are interconvertible and lie at the heart of cellular biosynthesis. The metabolic pathways they fuel are critical for robust cell growth and protein production.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. The impact of glycosylation on monoclonal antibody conformation and stability | Semantic Scholar [semanticscholar.org]
- 3. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A high-yielding, generic fed-batch process for recombinant antibody production of GS-engineered cell lines. | Semantic Scholar [semanticscholar.org]
- 8. Amino acid metabolism in CHO cells - American Chemical Society [acs.digitellinc.com]
Introduction: The Analytical Challenge of a Simple Dipeptide
An Application Guide to the High-Performance Liquid Chromatography (HPLC) Quantification of Glycyl-dl-serine
This compound is a dipeptide composed of glycine and serine. As a fundamental building block in various biological and pharmaceutical contexts, its accurate quantification is crucial for research, development, and quality control. However, this seemingly simple molecule presents several analytical challenges for chromatographers. Its high polarity makes it difficult to retain on traditional reversed-phase columns, it lacks a strong native chromophore for straightforward UV detection, and the "dl" designation indicates it is a racemic mixture at the serine residue, comprising two diastereomers: Glycyl-d-serine and Glycyl-l-serine.
This guide, designed for researchers and drug development professionals, provides an in-depth exploration of robust HPLC methodologies for the quantification of this compound. We will move beyond simple procedural lists to explain the underlying principles and rationale for method selection, covering both achiral and chiral separation strategies. The protocols detailed herein are designed to be self-validating systems, grounded in established scientific principles.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
The most established approach for quantifying amino acids and small, polar peptides lacking UV absorbance is to chemically attach a fluorescent or UV-active tag prior to analysis. This process, known as derivatization, enhances detection sensitivity and can also improve chromatographic retention on reversed-phase columns.
Principle of the Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates analytes based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Analytes with greater hydrophobicity interact more strongly with the stationary phase and thus elute later. Due to its high polarity, this compound shows minimal retention on C18 columns.
To overcome this and enable sensitive detection, we employ pre-column derivatization with o-phthalaldehyde (OPA). OPA reacts rapidly with the primary amine of the N-terminal glycine residue in the presence of a thiol to form a highly fluorescent isoindole derivative.[1][2] This derivative is significantly more hydrophobic than the parent dipeptide, allowing for excellent retention and separation on a C18 column, while fluorescence detection provides exceptional sensitivity and selectivity.[2]
Experimental Workflow: RP-HPLC with OPA Derivatization
Caption: Workflow for this compound analysis by RP-HPLC.
Detailed Protocol: RP-HPLC-FLD
1. Reagents and Materials
-
This compound standard (Sigma-Aldrich or equivalent)
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water
-
Boric acid
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Sodium hydroxide (for pH adjustment)
-
0.22 µm syringe filters
-
RP-HPLC column: C18, 150 x 4.6 mm, 3.5 µm particle size
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 25 mM sodium phosphate buffer. Adjust pH to 7.2 with phosphoric acid or sodium hydroxide. Filter through a 0.22 µm filter.
-
Mobile Phase B (Organic): Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust pH with concentrated sodium hydroxide.
-
OPA/3-MPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 3-MPA. Add this mixture to 9 mL of 0.4 M borate buffer. This reagent is light-sensitive and should be prepared fresh daily.[2]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in HPLC-grade water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.1 µg/mL to 10 µg/mL) in water to create a calibration curve.
3. Sample Preparation (Example: Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of HPLC-grade water. The sample is now ready for derivatization.
4. Instrumentation and Conditions
-
HPLC System: A system with a binary pump, autosampler capable of programmed injections, column thermostat, and fluorescence detector.
-
Column Temperature: 35°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 450 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 50 50 22.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
5. Automated Pre-column Derivatization (Autosampler Program)
-
Automated derivatization is highly recommended to ensure precise and repeatable reaction times.[1]
-
Aspirate 5 µL of OPA/3-MPA reagent.
-
Aspirate 10 µL of the sample or standard.
-
Mix in the needle or a loop for a set time (e.g., 2 minutes).
-
Inject the entire mixture onto the column.
6. Data Analysis
-
Integrate the peak corresponding to the OPA-Glycyl-dl-serine derivative.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar analytes, HILIC offers a powerful alternative to reversed-phase chromatography. It often provides superior retention without the need for derivatization, making it an ideal choice for coupling with mass spectrometry.
Principle of the Method
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4][5] Retention is based on the partitioning of the polar analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the stationary phase.[6] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This mechanism is perfectly suited for retaining this compound, which is often unretained in RP-HPLC.[5][6] Coupling HILIC with a mass spectrometer (MS) provides the selectivity and sensitivity needed for quantification without derivatization.
Experimental Workflow: HILIC-MS/MS
Caption: Workflow for this compound analysis by HILIC-MS/MS.
Detailed Protocol: HILIC-MS/MS
1. Reagents and Materials
-
This compound standard
-
LC-MS grade acetonitrile (ACN), water, and formic acid
-
Ammonium formate
-
HILIC column: Amide or bare silica phase, 100 x 2.1 mm, 1.8 µm particle size
2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B (Organic): 0.1% formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Dissolve this compound in water.
-
Working Standard Solutions: Prepare serial dilutions in a solution mimicking the initial mobile phase composition (e.g., 90:10 ACN:Water) to avoid peak distortion.[6]
3. Sample Preparation
-
Sample preparation should aim to remove salts and non-polar interferences. Solid-Phase Extraction (SPE) with a mixed-mode or reversed-phase sorbent can be effective.[3]
-
For cleaner samples, a simple protein precipitation (as described in Method 1) followed by solvent exchange is sufficient.
-
Final Step: After initial cleanup, ensure the final sample solvent is matched to the initial mobile phase conditions (high organic content) to ensure good peak shape.[6]
4. Instrumentation and Conditions
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 10 90 5.0 40 60 5.5 40 60 6.0 10 90 | 9.0 | 10 | 90 |
5. Mass Spectrometer Settings (Example)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: The exact mass of this compound is 162.0641 g/mol . The protonated precursor ion [M+H]⁺ is m/z 163.1. A suitable product ion for quantification would need to be determined by infusion (e.g., m/z 76.1 for the glycine immonium ion).
-
Precursor Ion: 163.1
-
Product Ion: 76.1 (example, requires optimization)
-
Collision Energy: Optimize for maximum signal.
-
6. Data Analysis
-
Integrate the peak area from the specific MRM transition chromatogram.
-
Quantify using a calibration curve constructed from the working standards. An isotopically labeled internal standard (e.g., this compound-¹³C₂,¹⁵N) is highly recommended for the best accuracy.
Advanced Topic: Resolving the Diastereomers
Standard chromatographic methods will quantify Glycyl-d-serine and Glycyl-l-serine as a single peak. If the goal is to separate and quantify each diastereomer, a chiral separation strategy is required.
-
Chiral Stationary Phases (CSPs): This is the most direct approach. Columns with a chiral selector, such as a crown ether or a ligand-exchange phase, can differentiate between the enantiomeric forms of the serine residue.[7][8] This method, often coupled with MS detection, avoids complex derivatization.[7]
-
Chiral Derivatization: This method involves reacting the dipeptide with a chiral derivatizing agent. For example, using OPA in combination with a chiral thiol like N-acetyl-L -cysteine (instead of the achiral 3-MPA) will create two diastereomeric derivatives.[9][10] These diastereomers have different physicochemical properties and can be separated on a standard C18 column.[9]
Method Performance and Validation
Any analytical method intended for routine use must be validated to ensure it is fit for purpose. Key validation parameters include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[11]
The table below summarizes typical performance characteristics that can be expected from the described methods, based on similar analyses found in the literature.
| Parameter | RP-HPLC-FLD (with OPA) | HILIC-MS/MS |
| Specificity | High (Fluorescence is selective) | Very High (Based on mass transition) |
| Linearity (R²) | > 0.99[12] | > 0.99 |
| LOD | Low pmol range[12] | Low fmol to pmol range |
| LOQ | Low to mid pmol range[12] | Mid fmol to pmol range |
| Precision (%RSD) | < 5%[1][13] | < 10%[14] |
| Key Advantage | Accessible instrumentation | No derivatization required, highest selectivity |
| Key Disadvantage | Requires derivatization | Requires expensive MS detector |
Conclusion and Method Selection
The quantification of this compound can be successfully achieved using several HPLC-based techniques. The optimal choice depends on the specific requirements of the analysis:
-
For high-sensitivity total dipeptide quantification where an MS detector is not available, RP-HPLC with OPA derivatization and fluorescence detection is a robust and reliable choice.
-
For high-throughput and highly selective analysis , especially in complex biological matrices, HILIC-MS/MS is the superior method, offering excellent retention and specificity without the need for derivatization.
-
If the separation and quantification of individual Glycyl-d-serine and Glycyl-l-serine diastereomers are required, a specialized chiral method using either a chiral stationary phase or a chiral derivatizing agent must be developed.
By understanding the principles behind each of these approaches, researchers can select and implement the most appropriate method to achieve accurate and reliable quantification of this compound in their specific application.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. shimadzu.com [shimadzu.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 9. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. jbt.abrf.org [jbt.abrf.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Glycyl-dl-serine as a Reference Standard for Accurate Dipeptide Quantification
Abstract
The accurate quantification of dipeptides is essential in diverse fields, including pharmaceutical drug development, metabolic research, and food science.[1][2][3] The reliability of this analysis hinges on the use of well-characterized reference standards.[4] This document provides a comprehensive guide to the application of Glycyl-dl-serine as an analytical standard for dipeptide analysis. We detail its physicochemical properties, provide step-by-step protocols for its use in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, and discuss best practices for data analysis and method validation.
The Critical Role of Standards in Dipeptide Analysis
Dipeptides, consisting of two amino acids linked by a peptide bond, are not merely intermediates in protein metabolism but also act as signaling molecules, nutrient sources, and therapeutic agents.[1][5] Their accurate measurement in complex biological matrices is paramount for both research and quality control.
Reference standards are the bedrock of quantitative analysis, serving as a benchmark for validating the identity, purity, and potency of analytes.[4] In the pharmaceutical industry, the use of high-purity peptide standards is mandated by regulatory bodies to ensure drug safety, efficacy, and batch-to-batch consistency.[4][6] A reliable standard enables the construction of accurate calibration curves, determination of recovery rates, and validation of the entire analytical method, ensuring that the data generated is both precise and trustworthy.
This compound: A Profile
This compound is a simple, stable dipeptide that serves as an excellent model and reference compound in various biochemical and analytical studies.[7] Its utility as a standard is grounded in its well-defined chemical properties.
Causality for Selection: The choice of this compound is based on several key factors:
-
Structural Simplicity: Composed of glycine and serine, it represents a fundamental peptide structure.
-
Stability: It is a chemically stable solid at room temperature, allowing for reliable long-term storage and the preparation of accurate stock solutions.[7]
-
High Purity: Available commercially as a high-purity analytical standard, minimizing the introduction of interfering substances.[8][9]
-
Chromatographic Versatility: Its polar nature makes it suitable for analysis by reversed-phase liquid chromatography, a ubiquitous technique in analytical laboratories.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀N₂O₄ | [7] |
| Molecular Weight | 162.14 g/mol | [7] |
| CAS Number | 302-84-1 | [8][9] |
| Form | White to off-white powder or crystals | [8] |
| Storage | Room temperature (for solid); -20°C (for solutions) | [7][10] |
A Note on Chirality: As "DL-serine," this standard is a racemic mixture of Glycyl-D-serine and Glycyl-L-serine. For standard achiral chromatographic methods (e.g., C18 columns), it will typically elute as a single, sharp peak, making it ideal for quantifying total dipeptide content. If enantiomeric separation of dipeptides is required, a specialized chiral column or chiral derivatization method would be necessary.[11][12]
General Analytical Workflow
The quantification of dipeptides from a complex matrix follows a structured workflow. Using a reference standard like this compound is integral to nearly every step, from method development to final data validation.
Caption: General workflow for dipeptide quantification.
Protocol 1: Dipeptide Analysis by HPLC with Fluorescence Detection (FLD)
This method is suitable for quantifying dipeptides that lack a strong native chromophore. It relies on pre-column derivatization to attach a fluorescent tag to the primary amine of the dipeptide, enhancing sensitivity.
Principle of Causality: Derivatization with agents like o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine, NAC) creates highly fluorescent isoindole derivatives that can be detected with high sensitivity.[12][13][14] This chemical reaction is rapid and specific for primary amines, making it ideal for dipeptides.
Materials and Reagents
-
This compound analytical standard[8]
-
HPLC-grade water, acetonitrile (ACN), and methanol
-
Boric acid buffer (0.4 M, pH 10.4)
-
o-phthalaldehyde (OPA) solution
-
N-acetyl-L-cysteine (NAC) solution
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation
Standard Preparation
-
Primary Stock (10 mM): Accurately weigh 16.21 mg of this compound and dissolve in 10.0 mL of HPLC-grade water. Aliquot and store at -20°C. This stock is stable for several months.
-
Working Stock (1 mM): Dilute 1.0 mL of the Primary Stock to 10.0 mL with water.
-
Calibration Standards (0.5 - 50 µM): Perform serial dilutions of the Working Stock in water to create a series of at least 6 calibration standards. Prepare fresh daily.
Sample Preparation (from Plasma)
-
Deproteinization: To 100 µL of plasma, add 100 µL of ice-cold 6% (w/v) PCA. Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate on ice for 10 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the supernatant for analysis.
Derivatization and HPLC Analysis
Caption: Pre-column derivatization workflow.
-
Automated Derivatization: In an autosampler vial, mix 50 µL of sample (or standard) with 50 µL of OPA/NAC derivatizing reagent.
-
Reaction: Allow the reaction to proceed for exactly 2 minutes at room temperature. The timing is critical for reproducibility.
-
Injection: Immediately inject 20 µL of the mixture onto the HPLC system.
| HPLC Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Gradient | 0-10 min, 10-40% B; 10-15 min, 40-100% B; 15-20 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Detector | Fluorescence Detector (FLD) |
| Wavelengths | Excitation: 340 nm, Emission: 450 nm[15] |
Protocol 2: Dipeptide Analysis by UPLC-MS/MS
For the highest sensitivity and specificity, particularly in complex matrices, UPLC-MS/MS is the method of choice. It combines the superior separation power of UPLC with the precise mass-based detection of a tandem mass spectrometer. This protocol does not require derivatization, as the mass spectrometer can detect the native dipeptide.
Principle of Causality: UPLC-MS/MS identifies and quantifies a compound based on its unique mass-to-charge ratio (m/z) and its fragmentation pattern. By setting the instrument to monitor a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM), unparalleled selectivity is achieved, effectively filtering out matrix interference.[16]
Materials and Reagents
-
This compound analytical standard
-
LC-MS grade water, acetonitrile (ACN), and methanol
-
Formic acid (FA)
-
An appropriate internal standard (IS), e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Glycyl-[¹³C₃]-sarcosine.[16]
Standard and Sample Preparation
-
Standard Preparation: Prepare calibration standards as described in 4.2, but use 0.1% FA in water as the diluent.
-
Internal Standard (IS) Spiking: Prepare a working IS solution (e.g., 100 ng/mL). Add a small, fixed volume of IS to all samples, calibrators, and quality controls (QCs) at the beginning of the extraction process.
-
Protein Precipitation: To 50 µL of sample/calibrator/QC, add 150 µL of ACN containing the IS. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Dilution & Injection: Transfer the supernatant to a new vial, dilute if necessary with water/ACN (50:50), and inject into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
Caption: Typical UPLC-MS/MS instrument configuration.
| UPLC-MS/MS Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte retention (e.g., 2-95% B over 5 min) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
SRM Transition Development: The specific mass transitions for this compound must be determined empirically by infusing the standard into the mass spectrometer.
-
Precursor Ion ([M+H]⁺): For a molecular weight of 162.14, the precursor ion will be m/z 163.1.
-
Product Ions: A product ion scan will reveal stable fragments. Likely fragments would correspond to the immonium ion of serine or glycine, or losses of H₂O or CO. These fragments are then used as the product ions for the SRM method.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) |
| This compound | 163.1 | To be determined |
| Internal Standard | Analyte-specific | To be determined |
Data Analysis and Method Validation
Trustworthiness through Validation: A method is only reliable if it is properly validated. The this compound standard is essential for this process.
-
Calibration Curve: Plot the peak area (or peak area ratio to IS for MS methods) of the calibration standards against their known concentrations. Perform a linear regression, which should have a correlation coefficient (r²) > 0.99.[11]
-
Quantification: Determine the concentration of the dipeptide in unknown samples by interpolating their peak area response from the calibration curve.
-
Validation Parameters:
-
Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (90-110% for non-LLOQ) of the nominal value, and precision (CV%) should be <15%.[11][17]
-
Linearity: Assessed from the calibration curve across the desired analytical range.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1]
-
Selectivity: Ensure no interfering peaks are present at the retention time of the analyte in blank matrix samples.
-
| Example Validation Data | Low QC (5 µM) | Mid QC (25 µM) | High QC (40 µM) |
| N | 5 | 5 | 5 |
| Mean Measured (µM) | 5.2 | 24.5 | 40.8 |
| Accuracy (%) | 104.0% | 98.0% | 102.0% |
| Precision (CV%) | 6.5% | 4.2% | 3.8% |
Conclusion
This compound is a robust and reliable reference standard for the quantification of dipeptides. Its well-defined properties and commercial availability as a high-purity substance make it an ideal choice for developing and validating accurate analytical methods using common platforms like HPLC and LC-MS/MS. By following the detailed protocols and validation principles outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible, and trustworthy quantitative data in their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mdpi.com [mdpi.com]
- 6. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. DL-丝氨酸 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
- 9. DL-Serine CAS 302-84-1 | 841235 [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation and detection of D-/L-serine by conventional HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a sensitive assay for analysis of D/L-serine in cells using ultra-high performance liquid chromatography-fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paper published: Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution labeling reagentï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
Application Note: A Framework for Investigating the Neuroprotective Potential of Glycyl-dl-serine in In Vitro Models of Neuronal Injury
Abstract
The identification of novel neuroprotective agents is a cornerstone of research into neurodegenerative diseases and acute neuronal injury. Small peptides, particularly dipeptides, represent a promising class of molecules due to their potential to modulate complex biological pathways and serve as delivery vehicles for bioactive amino acids.[1][2] This application note presents a detailed scientific and methodological framework for investigating the neuroprotective potential of Glycyl-dl-serine, a dipeptide composed of glycine and serine.[3] We provide the scientific rationale, hypothesized mechanisms of action, and comprehensive, step-by-step protocols for assessing its efficacy in established in vitro models of oxidative stress and excitotoxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in neuroprotective compound screening.
Scientific Rationale & Hypothesized Mechanisms
This compound is a simple dipeptide, but its potential impact on neuronal fate is multifaceted due to the complex roles of its constituent amino acids in the central nervous system (CNS). Upon enzymatic hydrolysis, it releases both glycine and a racemic mixture of L- and D-serine. The interplay between these molecules at the neuronal synapse, particularly at the N-methyl-D-aspartate (NMDA) receptor, forms the basis for its potential neuroprotective or neurotoxic effects.
1.1 The Duality of the Serine Moiety
-
L-Serine (Neuroprotective Potential): L-serine is a non-essential amino acid that serves as a crucial neurotrophic factor and a precursor for essential molecules involved in cell proliferation and neuronal development.[4][5][6] Growing evidence suggests L-serine can exert neuroprotective effects by inhibiting inflammation, promoting remyelination, and recovering cognitive function under neuropathological conditions.[5][7] It can also reduce the secretion of pro-inflammatory cytokines by activating inhibitory glycine receptors.[4][7]
-
D-Serine (Neuromodulatory & Excitotoxic Potential): D-serine is the primary endogenous co-agonist for synaptic NMDA receptors, making it essential for synaptic plasticity, learning, and memory.[8][9][10] However, this role is a double-edged sword. Under pathological conditions like trauma or ischemia, excessive D-serine released by reactive glial cells can lead to NMDA receptor hyperactivation, massive calcium (Ca²⁺) influx, and subsequent excitotoxic cell death.[11][12][13] Therefore, the concentration and location of D-serine are critical determinants of neuronal survival.
1.2 The Role of the Glycine Moiety
Glycine also functions as a co-agonist at the NMDA receptor, typically at extrasynaptic sites, and is itself an inhibitory neurotransmitter at strychnine-sensitive glycine receptors.[14][15] Like D-serine, elevated glycine levels can contribute to excitotoxic neuronal injury, particularly in the context of ischemia.[14]
1.3 Hypothesized Mechanisms of Action for this compound
Based on the roles of its components, this compound could modulate neuronal survival through several competing mechanisms. Its net effect (neuroprotective vs. neurotoxic) will likely be highly dependent on the cellular context, its rate of hydrolysis, and the concentrations achieved in the local microenvironment.
-
Hypothesis A (Protective): Slow, sustained hydrolysis of this compound could provide a steady, low-level supply of L-serine, activating endogenous neuroprotective and anti-inflammatory pathways without significantly raising D-serine/glycine to excitotoxic levels.
-
Hypothesis B (Modulatory/Context-Dependent): The release of D-serine and glycine could modulate NMDA receptor activity. In some contexts, a moderate increase in co-agonist concentration at a synapse that is not saturated could be neuroprotective.[16] Conversely, in the presence of excessive glutamate (an excitotoxic state), the additional co-agonists could exacerbate neuronal death.[11]
The following diagram illustrates these potential pathways.
Caption: Hypothesized mechanisms of this compound action following hydrolysis.
Experimental Design and Protocols
To systematically evaluate the neuroprotective potential of this compound, a multi-step experimental workflow is recommended. This involves selecting an appropriate cell model, inducing a specific type of neuronal injury, and quantifying the protective effects using validated endpoint assays.
2.1 General Experimental Workflow
The following diagram outlines the general procedure for testing a candidate neuroprotective compound in vitro.
Caption: A generalized workflow for in vitro neuroprotection screening assays.
2.2 Recommended Cell Model: SH-SY5Y Neuroblastoma
For initial screening, the human neuroblastoma cell line SH-SY5Y is an excellent choice. It is of human origin, relatively easy to culture, and can be differentiated into a more mature, neuron-like phenotype, making it a reliable and reproducible model for neurotoxicity studies.[17]
2.3 Protocol 1: Oxidative Stress-Induced Neurotoxicity Assay
This model simulates neuronal damage caused by reactive oxygen species (ROS), a common pathological mechanism in neurodegenerative diseases like Parkinson's and Alzheimer's.
Materials:
-
Differentiated SH-SY5Y cells in 96-well plates
-
This compound (sterile, stock solution in culture medium)
-
Hydrogen peroxide (H₂O₂) (30% stock, diluted fresh)
-
N-acetylcysteine (NAC) or Carnosine (positive control)[18][19]
-
Complete culture medium (DMEM/F12 with supplements)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Step-by-Step Protocol:
-
Cell Seeding & Differentiation: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well. Differentiate for 5-7 days using low-serum medium containing 10 µM retinoic acid.
-
Pre-treatment: Remove the differentiation medium. Add fresh medium containing this compound at a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM). Include the following controls:
-
Vehicle Control: Medium only.
-
Insult Control: Medium only (will receive H₂O₂).
-
Positive Control: Medium with an effective concentration of NAC (e.g., 1 mM).
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂.
-
Neurotoxic Insult: Add H₂O₂ to all wells except the "Vehicle Control" to a final concentration that induces ~50% cell death (e.g., 100-200 µM; this must be optimized beforehand).
-
Post-Insult Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Cell Viability Assessment (MTT Assay): a. Add 10 µL of MTT stock solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals. d. Read the absorbance at 570 nm on a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_Vehicle) * 100.
2.4 Protocol 2: Glutamate-Induced Excitotoxicity Assay
This model directly tests the ability of this compound to modulate NMDA receptor-mediated cell death, a key mechanism in ischemic stroke and epilepsy.
Materials:
-
Same as Protocol 1, but replace H₂O₂ with L-Glutamic acid.
-
Replace NAC with a suitable NMDA receptor antagonist like MK-801 (positive control).
Step-by-Step Protocol:
-
Cell Seeding & Differentiation: Follow Step 1 from Protocol 1.
-
Pre-treatment: Follow Step 2 from Protocol 1, using MK-801 (e.g., 10 µM) as the positive control.
-
Incubation: Incubate for 1-2 hours.
-
Neurotoxic Insult: Add L-Glutamate to all wells except the "Vehicle Control" to a final concentration that induces ~50% cell death (e.g., 5-20 mM; must be optimized).
-
Post-Insult Incubation: Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay): Follow Step 6 from Protocol 1.
-
Data Analysis: Follow Step 7 from Protocol 1.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear tabular format to allow for easy comparison across different conditions and concentrations.
Table 1: Example Data from an Oxidative Stress Neuroprotection Assay (MTT)
| Treatment Group | Concentration | Neurotoxic Insult (150 µM H₂O₂) | Mean Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | - | No | 1.25 ± 0.08 | 100% |
| Insult Control | - | Yes | 0.61 ± 0.05 | 48.8% |
| Positive Control | 1 mM NAC | Yes | 1.05 ± 0.07 | 84.0% |
| This compound | 10 µM | Yes | 0.65 ± 0.06 | 52.0% |
| This compound | 50 µM | Yes | 0.78 ± 0.05 | 62.4% |
| This compound | 100 µM | Yes | 0.92 ± 0.08 | 73.6% |
| This compound | 500 µM | Yes | 0.85 ± 0.09 | 68.0% |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Interpretation:
-
A dose-dependent increase in cell viability suggests a neuroprotective effect.
-
A decrease in viability at higher concentrations could indicate a biphasic effect or cytotoxicity, possibly due to excitotoxic mechanisms from D-serine/glycine release.
-
Comparing the results from the oxidative stress and excitotoxicity models can help elucidate the primary mechanism of action. For instance, strong protection in the H₂O₂ model but weak or no protection in the glutamate model would suggest an antioxidant-based mechanism rather than NMDA receptor modulation.
Conclusion
This compound presents an intriguing candidate for neuroprotection studies due to its capacity to deliver two highly neuroactive amino acids. Its ultimate biological effect is likely a delicate balance between the neurotrophic properties of L-serine and the potent NMDA receptor co-agonist activities of D-serine and glycine. The experimental framework provided here offers a robust, logical, and validated approach to dissecting these potential effects. By employing standardized in vitro models of neuronal injury and carefully designed controls, researchers can systematically evaluate the dose-dependent efficacy of this compound and begin to unravel its mechanism of action, paving the way for further investigation into its therapeutic potential.
References
- 1. Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Glycyl-Serine (HMDB0028850) [hmdb.ca]
- 4. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel neuroglial and glioglial relationships mediated by L-serine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 8. Glial D-serine gates NMDA receptors at excitatory synapses in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glia-derived D-serine controls NMDA receptor activity and synaptic memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]
- 11. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycine-induced neurotoxicity in organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Editorial to the Special Issue “Glycine-(and D-Serine)-Related Neurotransmission: Promising Therapeutic Targets with Still Unsolved Problems” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-Serine as a glial modulator of nerve cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Protocol for the Solubilization of Glycyl-dl-serine in Aqueous Buffers: An Application Note for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the dissolution of Glycyl-dl-serine, a dipeptide of glycine and serine, in aqueous buffers for use in a variety of research, development, and drug discovery applications. This guide moves beyond a simple set of instructions to provide a framework for understanding the physicochemical principles governing the solubility of this dipeptide. By elucidating the causality behind experimental choices, this protocol empowers researchers to develop robust, reproducible, and validated methods for preparing this compound solutions tailored to their specific experimental needs. This document details the intrinsic properties of this compound, offers a step-by-step solubilization workflow, provides troubleshooting guidance, and outlines best practices for solution storage and stability.
Introduction: The Critical Importance of Proper Solubilization
This compound is a dipeptide utilized in a range of biochemical and pharmaceutical research areas, including its role as a model for studying peptide synthesis and degradation, and its potential applications in cell culture and drug formulation.[1] The accuracy and reproducibility of experimental outcomes are fundamentally dependent on the correct preparation of reagent solutions. Improper solubilization can lead to inaccurate concentration determination, precipitation during experiments, and degradation of the peptide, all of which can compromise the integrity of the research.
This application note is designed for researchers, scientists, and drug development professionals. It provides a scientifically grounded protocol for dissolving this compound, with a focus on achieving complete dissolution, ensuring solution stability, and maintaining the chemical integrity of the dipeptide.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective dissolution strategy. The dipeptide's structure, a combination of the non-polar glycine and the polar, hydroxyl-containing serine, results in a molecule with slight solubility in water that is significantly influenced by pH.[2]
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O₄ | [2] |
| Molecular Weight | 162.14 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Water Solubility | Slightly soluble | [2] |
| pKa (Glycine) | pKa₁ (α-carboxyl) ≈ 2.34, pKa₂ (α-amino) ≈ 9.60 | [4][5] |
| pKa (Serine) | pKa₁ (α-carboxyl) ≈ 2.21, pKa₂ (α-amino) ≈ 9.15 | [4][5] |
The solubility of this compound is lowest at its isoelectric point (pI), where the net charge of the molecule is zero. The pI of the dipeptide can be estimated from the pKa values of its terminal carboxyl and amino groups. Given the pKa values of glycine and serine, the pI of this compound is expected to be in the weakly acidic to neutral range. Therefore, adjusting the pH of the buffer away from this pI will significantly enhance solubility by increasing the net charge of the dipeptide, leading to stronger interactions with water molecules.
Recommended Protocol for Dissolving this compound
This protocol provides a systematic approach to dissolving this compound. It is recommended to first test the solubility with a small amount of the dipeptide before preparing a large stock solution.
Materials
-
This compound powder
-
High-purity, sterile deionized water
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, MES)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Step-by-Step Dissolution Protocol
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the powder.
-
Initial Dispensing: Weigh the desired amount of this compound powder in a sterile conical tube.
-
Initial Solvent Addition: Add a small volume of your chosen aqueous buffer to the powder. A good starting point is to aim for a concentration that is slightly higher than your final desired concentration to allow for pH adjustment.
-
Gentle Agitation: Gently vortex the solution for 30-60 seconds to aid in dissolution. Avoid vigorous shaking, which can cause foaming and potential denaturation.
-
Assess Solubility: Observe the solution for any undissolved particles. If the dipeptide has not fully dissolved, proceed to the next steps.
-
pH Adjustment for Enhanced Solubility:
-
Measure the pH of the suspension.
-
If the pH is near the predicted isoelectric point (around pH 5-6), adjust the pH of the solution.
-
To dissolve in an acidic buffer, add 0.1 M HCl dropwise while monitoring the pH until the dipeptide dissolves. A pH of 1-2 units below the pI is a good target.
-
To dissolve in a basic buffer, add 0.1 M NaOH dropwise while monitoring the pH until the dipeptide dissolves. A pH of 1-2 units above the pI is a good target.
-
-
Sonication (Optional): If small particles persist after pH adjustment, sonicate the solution in a water bath for short intervals (e.g., 1-2 minutes). Monitor the temperature to avoid excessive heating, which could lead to degradation.
-
Final Volume Adjustment: Once the this compound is completely dissolved, add the remaining buffer to reach the final desired concentration and volume.
-
Sterile Filtration: For sterile applications, filter the final solution through a 0.22 µm syringe filter into a sterile container.
Visual Workflow for this compound Solubilization
Caption: A step-by-step workflow for the solubilization of this compound.
Troubleshooting Common Dissolution Issues
| Issue | Potential Cause | Recommended Solution |
| Persistent Cloudiness or Precipitation | - pH is too close to the isoelectric point (pI).- Concentration exceeds the solubility limit in the chosen buffer.- "Salting out" effect due to high ionic strength of the buffer. | - Adjust the pH further away from the pI.- Prepare a more dilute solution.- If possible, reduce the salt concentration of the buffer. |
| Solution is Foaming | - Overly vigorous shaking or vortexing. | - Use gentle swirling or inversion to mix. If foaming occurs, allow the solution to sit undisturbed for a few minutes. |
| Degradation of the Dipeptide | - Exposure to extreme pH or high temperatures for prolonged periods. | - Perform pH adjustments and sonication in an ice bath to minimize heat exposure.- Prepare fresh solutions for each experiment if stability is a concern. |
Storage and Stability of this compound Solutions
The stability of this compound in solution is critical for obtaining reliable experimental results. The peptide bond is susceptible to hydrolysis, a reaction that can be influenced by pH and temperature.[2]
Short-Term Storage (up to 1 week)
For short-term storage, it is recommended to keep the this compound solution at 2-8°C. To minimize the risk of microbial contamination, ensure the solution is sterile-filtered and stored in a tightly sealed container.
Long-Term Storage (weeks to months)
For long-term storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[6] This will minimize freeze-thaw cycles, which can lead to peptide degradation and aggregation. Before use, thaw the aliquots slowly on ice.
Visual Guide to Solution Storage
Caption: Recommended storage conditions for this compound solutions.
Conclusion
The successful preparation of this compound solutions is a foundational step for a wide array of scientific investigations. By understanding the physicochemical properties of this dipeptide and following a systematic dissolution protocol, researchers can ensure the preparation of high-quality, reproducible solutions. The guidelines presented in this application note, from initial solubilization to long-term storage, are designed to promote scientific integrity and the generation of reliable experimental data.
References
Using Glycyl-dl-serine in studies of enzymatic peptide synthesis
Application Note & Protocol
Leveraging Glycyl-dl-serine in Protease-Catalyzed Peptide Synthesis: A Guide to Stereoselective Coupling and Kinetic Resolution
Abstract
Enzymatic Peptide Synthesis (EPS) offers a green and highly specific alternative to traditional chemical peptide synthesis, operating under mild, aqueous conditions and minimizing the need for complex side-chain protection strategies[1]. This guide provides an in-depth exploration of this compound as a nucleophilic substrate in EPS. We delve into the core biochemical principles governing enzyme stereoselectivity, providing a detailed protocol for a kinetically controlled peptide coupling reaction. Furthermore, this document offers insights into reaction monitoring by High-Performance Liquid Chromatography (HPLC), troubleshooting common issues, and the underlying enzymatic mechanisms. This application note is designed for researchers, scientists, and drug development professionals seeking to harness the precision of enzymatic catalysis for synthesizing serine-containing peptides.
Introduction: The Strategic Use of a Racemic Substrate
Proteases, such as papain and thermolysin, can catalyze the formation of peptide bonds, reversing their natural hydrolytic function under specific non-aqueous or high-substrate-concentration conditions[1][2]. A key advantage of this method is the exquisite stereospecificity of enzymes. Most proteases are highly specific for L-amino acids, a property that can be strategically exploited when using racemic substrates like this compound[2].
This compound is a dipeptide composed of glycine and a racemic mixture of D- and L-serine. In a typical protease-catalyzed reaction, the enzyme will selectively recognize and utilize only the Glycyl-L-serine enantiomer as the nucleophile. This inherent selectivity offers two primary applications:
-
Stereoselective Synthesis: Direct synthesis of an L-serine-containing peptide, leaving the Glycyl-D-serine unreacted.
-
Kinetic Resolution: Separation of the D- and L-enantiomers of the dipeptide, allowing for the isolation of optically pure Glycyl-D-serine from the reaction mixture[3][4].
This guide will focus on the first application, demonstrating the synthesis of a model tripeptide.
Biochemical Principles & Key Considerations
Kinetically vs. Thermodynamically Controlled Synthesis
Enzymatic peptide synthesis can proceed via two distinct pathways[1]:
-
Thermodynamic Control: The enzyme catalyzes the direct condensation of a carboxyl component (acyl donor) and an amine component (nucleophile). The reaction equilibrium is shifted toward synthesis by removing the product (e.g., through precipitation) or minimizing water content. This approach can be catalyzed by any protease.
-
Kinetic Control: This method is limited to serine and cysteine proteases[1]. It involves a two-step mechanism. First, an activated acyl donor (e.g., an ester or amide) acylates the enzyme's active site (e.g., the active site serine in a serine protease or cysteine in a cysteine protease), forming a covalent acyl-enzyme intermediate[5][6][7]. In the second step, this intermediate is deacylated by the amine group of the nucleophile (Glycyl-L-serine), forming the new peptide bond. This process is generally faster than the competing hydrolysis by water, allowing for high yields in aqueous environments.
Our protocol will utilize a kinetically controlled approach, which is highly efficient and leverages the unique mechanism of cysteine proteases like papain.
The Critical Role of Enzyme Stereospecificity
The active site of a protease is a chiral environment, meticulously evolved to bind substrates with a specific three-dimensional geometry. Papain, a cysteine protease, exhibits broad specificity but retains a strong preference for L-amino acids in both the acyl donor and nucleophile positions[2][8]. When presented with this compound, the enzyme's active site will accommodate the L-enantiomer for the nucleophilic attack, while the D-enantiomer is sterically excluded and remains unreactive. This forms the basis of the entire application.
Core Protocol: Papain-Catalyzed Synthesis of Z-Phe-Gly-L-Ser-NH₂
This protocol details the synthesis of the protected tripeptide N-α-Cbz-L-Phenylalanyl-glycyl-L-serinamide (Z-Phe-Gly-L-Ser-NH₂) from an activated acyl donor (N-α-Cbz-L-Phenylalanyl-glycine methyl ester, Z-Phe-Gly-OMe) and this compound as the nucleophile.
Materials & Reagents
-
Enzyme: Papain (EC 3.4.22.2)[8]
-
Acyl Donor: N-α-Cbz-L-Phenylalanyl-glycine methyl ester (Z-Phe-Gly-OMe)
-
Nucleophile: this compound
-
Buffer: 0.2 M Sodium Citrate buffer, pH 6.0
-
Activating Agent: 50 mM L-Cysteine solution (prepare fresh)
-
Chelating Agent: 20 mM EDTA solution
-
Quenching Solution: 5% (v/v) Acetic Acid
-
HPLC Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 250 mm)[9]
Experimental Workflow Diagram
References
- 1. Recent trends in protease-catalyzed peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stavrakoudis.econ.uoi.gr [stavrakoudis.econ.uoi.gr]
- 6. Serine protease - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
Glycyl-dl-serine as a substrate for peptidase activity assays
Application Note & Protocol
Topic: Glycyl-DL-Serine as a Substrate for General Peptidase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
Peptidases are a vast and ubiquitous class of enzymes crucial to countless physiological processes, making them significant targets for therapeutic intervention and diagnostic applications. Quantifying their activity is fundamental to understanding their function and identifying potential inhibitors. This guide provides a comprehensive overview and a detailed protocol for utilizing the dipeptide this compound as a versatile substrate for measuring general peptidase activity. We present a robust, continuous, coupled-enzyme assay that links the cleavage of this compound to the generation of a quantifiable colorimetric or fluorometric signal. The methodology is designed to be adaptable and provides a self-validating framework through the inclusion of appropriate controls and standards, ensuring high-quality, reproducible data for academic research and drug screening campaigns.
The Principle of the Coupled Assay
Direct measurement of the cleavage of a simple dipeptide like this compound is challenging as the products, Glycine and Serine, do not possess distinct optical properties for easy detection. To overcome this, a coupled enzymatic assay is employed. This strategy uses the product of the primary reaction (the peptidase cleavage) to initiate a secondary, signal-generating reaction.
The core principle involves a three-step enzymatic cascade:
-
Primary Reaction (Peptidase Activity): The peptidase of interest cleaves the peptide bond of this compound, releasing Glycine and DL-Serine. The rate of this reaction is proportional to the peptidase activity in the sample.
-
Secondary Reaction (Oxidase Activity): An excess of L-Amino Acid Oxidase (L-AAO) is included in the reaction mixture. L-AAO specifically acts on the L-isomer of the released serine (L-Serine), catalyzing its oxidative deamination. This reaction produces an α-keto acid (hydroxypyruvate), ammonia, and, crucially, hydrogen peroxide (H₂O₂).[1][2][3] Because L-AAO is supplied in excess, the rate of H₂O₂ production is directly dependent on the rate of L-Serine release by the peptidase.
-
Tertiary Reaction (Signal Generation): The generated H₂O₂ serves as a substrate for Horseradish Peroxidase (HRP), which is also supplied in excess. In the presence of a suitable chromogenic or fluorogenic substrate (e.g., Amplex® Red, TMB), HRP catalyzes its oxidation, producing a highly colored or fluorescent product.[4][5] The rate of signal development is therefore directly proportional to the original peptidase activity.
This coupled approach transforms a non-detectable enzymatic event into a robust and quantifiable signal, suitable for continuous monitoring using standard laboratory microplate readers.
Materials and Reagents
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5. Prepare and store at 4°C.
-
Substrate (this compound): Prepare a 100 mM stock solution in ultrapure water. Store in aliquots at -20°C.
-
Coupling Enzyme 1 (L-Amino Acid Oxidase, L-AAO): (e.g., from Crotalus adamanteus venom). Prepare a 10 U/mL stock solution in Assay Buffer. Store in aliquots at -20°C.
-
Coupling Enzyme 2 (Horseradish Peroxidase, HRP): Prepare a 100 U/mL stock solution in Assay Buffer. Store in aliquots at -20°C.
-
Detection Reagent (Amplite® Red or similar): Prepare a 10 mM stock solution in DMSO. Store protected from light at -20°C.
-
Standard (L-Serine): Prepare a 10 mM stock solution in ultrapure water. Store in aliquots at -20°C.
-
Sample: Purified enzyme or biological lysate containing peptidase activity. Prepare appropriate dilutions in cold Assay Buffer immediately before use.
-
Microplate: Black, flat-bottom 96-well microplate for fluorescence assays.
-
Microplate Reader: Capable of fluorescence measurement at Ex/Em = 540/590 nm.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL. Adjust volumes as necessary.
Step 1: Preparation of L-Serine Standard Curve
A standard curve is essential for converting the relative fluorescence units (RFU) into the absolute amount of product formed.
-
Perform serial dilutions of the 10 mM L-Serine stock solution in Assay Buffer to obtain standards ranging from 1 mM down to ~1 µM.
-
To wells of the 96-well plate, add 50 µL of each L-Serine standard dilution in triplicate.
-
Add 50 µL of Assay Buffer to three wells to serve as the zero-standard blank (0 µM L-Serine).
Step 2: Preparation of the Master Reaction Mix
Prepare a master mix to ensure consistency across all wells. Prepare enough for all standards, controls, and samples, plus ~10% extra volume.
-
On ice, combine the following reagents in the order listed to create the Master Reaction Mix . The volumes below are for a single 100 µL reaction.
| Reagent | Stock Conc. | Volume per Well | Final Conc. |
| Assay Buffer | 50 mM | 35 µL | 50 mM |
| L-Amino Acid Oxidase | 10 U/mL | 1 µL | 0.1 U/mL |
| Horseradish Peroxidase | 100 U/mL | 1 µL | 1.0 U/mL |
| Amplite® Red | 10 mM | 1 µL | 100 µM |
| This compound | 100 mM | 2 µL | 2 mM |
| Total Volume | 40 µL |
-
Vortex the Master Reaction Mix gently and pre-incubate at room temperature for 5 minutes, protected from light.
Step 3: Assay Initiation and Measurement
-
For the Standard Curve: Add 40 µL of the Master Reaction Mix to the wells containing the 50 µL L-Serine standards and the blank. Note: The this compound in this mix will not react in the standard wells but is included to ensure the background matrix is identical to the sample wells. The final volume will be 90 µL. Add 10 µL of Assay Buffer to bring the final volume to 100 µL.
-
For Experimental Samples:
-
Add 50 µL of Assay Buffer to the designated sample wells.
-
Add 10 µL of the diluted enzyme sample (or control) to the wells.
-
Initiate the reaction by adding 40 µL of the Master Reaction Mix. The final volume will be 100 µL.
-
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence (Ex/Em = 540/590 nm) in kinetic mode, recording data every 60 seconds for 20-30 minutes.
Data Analysis and Interpretation
The goal is to determine the initial reaction velocity (V₀), which is linear with respect to both time and enzyme concentration.
Step 1: Process Raw Data
-
Blank Subtraction: For each time point, subtract the average fluorescence of the "no-enzyme" control from all sample readings.
-
Standard Curve:
-
Use the end-point fluorescence readings (e.g., after 30 minutes, when the standard reactions have gone to completion) for the L-Serine standards.
-
Subtract the average fluorescence of the zero-standard blank from all standard readings.
-
Plot the blank-subtracted RFU versus the known L-Serine concentration (µM). Perform a linear regression to obtain the slope and the equation of the line (y = mx + c). This slope (m) represents RFU per µM of L-Serine.
-
-
Calculate Reaction Velocity:
-
For each experimental sample, plot the blank-subtracted RFU against time (in minutes).
-
Identify the linear portion of the curve (usually the first 5-15 minutes) and determine its slope. This slope is the reaction rate in RFU/min .
-
Step 2: Calculate Peptidase Activity
-
Convert the reaction rate from RFU/min to µM/min using the slope from the L-Serine standard curve:
-
Velocity (µM/min) = (Slope of Sample [RFU/min]) / (Slope of Standard Curve [RFU/µM])
-
-
Calculate the specific activity of the enzyme. One unit (U) of peptidase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Activity (U/mL) = (Velocity [µmol/L/min] × Reaction Volume [L]) / (Enzyme Volume [L])
-
Specific Activity (U/mg) = (Activity [U/mL]) / (Enzyme Concentration [mg/mL])
-
References
- 1. A one-step l-amino acid oxidase assay for intestinal peptide hydrolase activity | Semantic Scholar [semanticscholar.org]
- 2. L-Amino Acid Assay Kits [cellbiolabs.com]
- 3. A new method for peptidase activity measurement in serum and tissues, using L-Leu-L-Leu as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxidase Detection | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
Cell-based assays to evaluate Glycyl-dl-serine bioactivity
Application Note & Protocols
Topic: Comprehensive Evaluation of Glycyl-DL-serine Bioactivity Using Cell-Based Assays
Abstract
This document provides a detailed guide for researchers to investigate the potential biological activities of the dipeptide this compound. As the biological roles of many small peptides remain underexplored, establishing robust and reproducible screening methods is crucial. This guide moves beyond simple procedural lists to explain the scientific rationale behind assay selection and experimental design. We present a suite of three fundamental cell-based assays to build a preliminary bioactivity profile: (1) a cell proliferation and viability assay using MTT, (2) a cytoprotection assay against oxidative stress, and (3) an anti-inflammatory assay measuring nitric oxide production in macrophages. Each section includes the underlying principles, detailed step-by-step protocols, data interpretation guidelines, and workflow visualizations to ensure experimental success and data integrity.
Introduction: The Rationale for Investigating this compound
This compound is a dipeptide composed of glycine and serine. While individual amino acids have well-defined roles, the bioactivity of their dipeptide form is not extensively characterized. Serine is a critical precursor for the biosynthesis of proteins, nucleotides, and lipids, playing a central role in cell proliferation. Glycine is a key neurotransmitter and a component of the major intracellular antioxidant, glutathione. Therefore, this compound could potentially act as:
-
A nutrient source supporting cell growth.
-
A cytoprotective agent, possibly by mitigating oxidative stress.
-
A signaling molecule modulating cellular pathways like inflammation.
Evaluating these potential functions requires a systematic approach using validated cell-based assays. The following protocols are designed to provide a foundational understanding of this compound's effect on cell health, stress response, and immune modulation.
Assay I: Cell Proliferation and Viability (MTT Assay)
Principle and Scientific Rationale
The MTT assay is a cornerstone for assessing cell viability and proliferation. It is a colorimetric assay based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Why this assay? This is the essential first step in characterizing any compound. It determines the fundamental dose-response relationship, identifying concentrations that are non-toxic, growth-promoting, or cytotoxic. This information is critical for designing all subsequent experiments. We include a vehicle control (the solvent for the peptide) and a positive control for cytotoxicity (e.g., doxorubicin) to validate the assay's performance.
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability and proliferation assay.
Detailed Protocol
Materials:
-
Selected cell line (e.g., HeLa, HEK293, or a line relevant to your research)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (powder, sterile filtered stock solution in PBS or media)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for blanks (medium only). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in serum-free or complete medium. A typical range to start with is 0.1 µM to 10 mM. Also prepare your vehicle control (e.g., PBS) and a positive control for cytotoxicity (e.g., 10 µM Doxorubicin).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions or controls to the respective wells (in triplicate or quadruplicate).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. Viable cells will form visible purple crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background.
Data Analysis and Presentation
-
Background Subtraction: Average the OD of the blank wells and subtract this value from all other wells.
-
Calculate Percent Viability:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
-
Present Data: Plot the % Viability against the log concentration of this compound to generate a dose-response curve.
Table 1: Example Data for MTT Assay
| Concentration (µM) | Mean OD (570nm) | Std. Deviation | % Viability |
| Vehicle Control | 1.254 | 0.088 | 100.0% |
| 1 | 1.289 | 0.095 | 102.8% |
| 10 | 1.355 | 0.101 | 108.1% |
| 100 | 1.421 | 0.115 | 113.3% |
| 1000 | 1.398 | 0.109 | 111.5% |
| 10000 | 0.953 | 0.076 | 76.0% |
| Doxorubicin (10µM) | 0.157 | 0.021 | 12.5% |
Assay II: Cytoprotection Against Oxidative Stress
Principle and Scientific Rationale
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), damages cellular components and is implicated in numerous diseases. This assay evaluates whether this compound can protect cells from damage induced by an external oxidative agent like hydrogen peroxide (H₂O₂). The readout is cell viability (using MTT as described above), which serves as an indicator of the compound's protective capacity.
Why this assay? It directly tests the hypothesis that the dipeptide has antioxidant or cytoprotective properties. By pre-treating cells with the peptide before the oxidative insult, we can determine if it bolsters cellular defenses. We include a known antioxidant like N-acetylcysteine (NAC) as a positive control for protection.
Experimental Workflow Diagram
Caption: Workflow for the cytoprotection assay against oxidative stress.
Detailed Protocol
Materials:
-
Same as MTT assay, plus:
-
Hydrogen peroxide (H₂O₂) 30% solution
-
N-acetylcysteine (NAC) as a positive control
Procedure:
-
Determine H₂O₂ Working Concentration: First, perform a dose-response experiment with H₂O₂ alone on your chosen cell line to find the concentration that reduces cell viability by approximately 50% (the EC₅₀) after 24 hours. This concentration will be used for the main experiment.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 2.3.
-
Pre-treatment: After 24 hours of incubation, remove the medium. Add 100 µL of medium containing various non-toxic concentrations of this compound (determined from Assay I) or the positive control (e.g., 5 mM NAC). Incubate for 1-4 hours.
-
Induce Oxidative Stress: Without removing the pre-treatment medium, add a small volume (e.g., 10 µL) of H₂O₂ to all wells except the "No H₂O₂ Control" group, to reach the final target EC₅₀ concentration.
-
Incubation: Incubate the plate for 18-24 hours.
-
Measure Viability: Perform the MTT assay as described in steps 5-8 of Protocol 2.3.
Data Analysis and Presentation
-
Background Subtraction: Subtract the blank OD as before.
-
Calculate Percent Protection:
-
Normalize all data to the "No H₂O₂ Control" group, which represents 100% viability.
-
The "H₂O₂ Only" group will show reduced viability (e.g., ~50%).
-
% Viability = (OD of Treated Cells / OD of No H₂O₂ Control Cells) * 100
-
-
Present Data: Use a bar chart to compare the % viability across different treatment groups.
Table 2: Example Data for Cytoprotection Assay
| Treatment Group | Mean OD (570nm) | Std. Deviation | % Viability |
| Untreated Control (No H₂O₂) | 1.310 | 0.105 | 100.0% |
| H₂O₂ Only (500 µM) | 0.645 | 0.055 | 49.2% |
| H₂O₂ + NAC (5 mM) | 1.150 | 0.098 | 87.8% |
| H₂O₂ + Gly-DL-Ser (100 µM) | 0.785 | 0.069 | 59.9% |
| H₂O₂ + Gly-DL-Ser (500 µM) | 0.998 | 0.081 | 76.2% |
Assay III: Anti-Inflammatory Activity (Nitric Oxide Inhibition)
Principle and Scientific Rationale
Inflammation is a key biological response. Macrophages, when activated by agents like lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO). NO production is catalyzed by the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay is a simple and reliable method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in LPS-stimulated cells treated with this compound would suggest anti-inflammatory activity.
Why this assay? It provides a functional readout of immune modulation. We use a murine macrophage cell line like RAW 264.7, which is a standard model for studying inflammation. A known iNOS inhibitor like L-NAME is used as a positive control to ensure the assay is working correctly. A concurrent viability test is crucial to ensure that the observed reduction in NO is not simply due to cytotoxicity.
Experimental Workflow Diagram
Caption: Workflow for the anti-inflammatory nitric oxide (NO) assay.
Detailed Protocol
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
L-N G-Nitroarginine methyl ester (L-NAME) as a positive control
-
Griess Reagent Kit (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium Nitrite (NaNO₂) for standard curve
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of medium in a 96-well plate. Incubate for 24 hours.
-
Cell Treatment: Prepare treatments in fresh medium. Your groups should include: Vehicle Control, LPS only (e.g., 1 µg/mL), LPS + L-NAME (e.g., 1 mM), and LPS + various concentrations of this compound.
-
Remove the old medium and add 100 µL of the prepared treatments to the cells.
-
Incubation: Incubate the plate for 24 hours.
-
Standard Curve Preparation: Prepare a serial dilution of NaNO₂ in culture medium (e.g., from 100 µM down to 0 µM) to create a standard curve.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well of the treatment plate to a new, empty 96-well plate.
-
Add 50 µL of each standard to this new plate.
-
Add 50 µL of sulfanilamide solution to all wells. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to all wells. A pink/magenta color will develop.
-
-
Data Acquisition: Immediately read the absorbance at 540 nm.
-
Viability Check: Use the remaining cells in the original plate to perform an MTT assay (Protocol 2.3) to confirm that the treatments were not cytotoxic.
Data Analysis and Presentation
-
Calculate Nitrite Concentration: Plot the OD values for your NaNO₂ standards against their concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the nitrite concentration (in µM) for each experimental sample.
-
Normalize Data: Express the NO concentration of treated groups as a percentage of the "LPS Only" group.
-
Present Data: Use a bar chart to show the nitrite concentration or % inhibition for each treatment group.
Table 3: Example Data for Nitric Oxide Inhibition Assay
| Treatment Group | Nitrite Conc. (µM) | Std. Deviation | % of LPS Control | Cell Viability (%) |
| Vehicle Control | 1.2 | 0.3 | 2.1% | 100.0% |
| LPS Only (1 µg/mL) | 56.5 | 4.8 | 100.0% | 98.5% |
| LPS + L-NAME (1 mM) | 4.8 | 0.9 | 8.5% | 97.2% |
| LPS + Gly-DL-Ser (100 µM) | 54.1 | 5.1 | 95.7% | 99.1% |
| LPS + Gly-DL-Ser (500 µM) | 38.9 | 3.5 | 68.8% | 98.2% |
Conclusion and Future Directions
This guide provides a validated framework for the initial bioactivity screening of this compound. The assays described—proliferation, cytoprotection, and anti-inflammation—form a robust baseline for characterizing the peptide's cellular effects. Based on the results from these foundational experiments, further mechanistic studies can be designed. For example, if cytoprotective effects are observed, one could investigate the underlying mechanism by measuring intracellular ROS levels or the expression of antioxidant enzymes. Similarly, if anti-inflammatory activity is confirmed, subsequent experiments could involve measuring other cytokines (e.g., TNF-α, IL-6) via ELISA or exploring effects on key signaling pathways like NF-κB.
Application Notes & Protocols: Investigating Cancer Cell Proliferation with Glycyl-DL-Serine
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction: The Central Role of Serine and Glycine Metabolism in Oncogenesis
Cancer is characterized by uncontrolled cell proliferation, a process that places immense demands on cellular metabolism. To sustain rapid growth, cancer cells reprogram their metabolic pathways to ensure a continuous supply of essential building blocks, including amino acids, nucleotides, and lipids. Among the non-essential amino acids, L-serine and glycine have emerged as critical players in tumorigenesis.[1][2] They are not only integral components of proteins but also serve as key precursors for a multitude of biosynthetic pathways crucial for cancer cell survival and proliferation.[3][4]
Many cancer cells exhibit a heightened dependence on both exogenous and de novo synthesized serine and glycine.[5][6] This metabolic phenotype is often driven by the upregulation of the serine synthesis pathway (SSP), with the enzyme phosphoglycerate dehydrogenase (PHGDH) being a notable oncogene in various cancers, including breast cancer and melanoma.[7][8] The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), fuels the one-carbon (1C) metabolic network. This network is essential for the synthesis of purines and thymidylate, the building blocks of DNA and RNA, and for maintaining cellular redox homeostasis through glutathione production.[4][9]
Given this profound reliance, targeting serine and glycine metabolism represents a promising therapeutic strategy. Glycyl-DL-serine, a dipeptide composed of glycine and serine, offers a valuable tool for researchers to investigate the intricacies of this metabolic dependency. This document provides detailed application notes and protocols for utilizing this compound in cancer cell line proliferation studies. It will guide researchers in designing experiments to probe the reliance of cancer cells on exogenous sources of these two critical amino acids and to explore the metabolic consequences of their provision in a dipeptide form.
Rationale for Using this compound in Cancer Research
The use of this compound in cancer cell proliferation studies is predicated on its identity as a direct precursor to glycine and serine. Upon cellular uptake, which may occur via peptide transporters, it is anticipated to be hydrolyzed by intracellular peptidases into its constituent amino acids. This allows for a controlled method of delivering equimolar amounts of glycine and serine to cultured cancer cells.
This approach can be particularly insightful in studies involving:
-
Investigating Amino Acid Scavenging: By supplementing serine and glycine-depleted media with this compound, researchers can assess the ability of cancer cells to utilize dipeptides as an external source of these crucial amino acids.
-
Probing Metabolic Dependencies: The response of different cancer cell lines to this compound in nutrient-deprived conditions can help to stratify them based on their reliance on exogenous serine and glycine.
-
Elucidating Transport Mechanisms: Differences in cellular response to free amino acids versus dipeptides may allude to the activity of various amino acid and peptide transporters, which are often dysregulated in cancer.
Experimental Workflow for Assessing the Impact of this compound on Cancer Cell Proliferation
The following workflow provides a comprehensive approach to studying the effects of this compound on cancer cell proliferation.
Figure 1: A generalized experimental workflow for investigating the effects of this compound on cancer cell proliferation.
Detailed Protocols
Protocol 1: Preparation of Reagents
-
Cell Culture Media:
-
Prepare a basal medium (e.g., DMEM, RPMI-1640) that is deficient in both L-serine and glycine. This can be custom-ordered or prepared from powder.
-
Supplement the basal medium with dialyzed fetal bovine serum (dFBS) to minimize the contribution of free amino acids from the serum. A final concentration of 10% dFBS is standard.
-
Prepare complete control medium by supplementing the basal medium with standard concentrations of L-serine (e.g., 0.4 mM) and glycine (e.g., 0.4 mM).
-
-
This compound Stock Solution:
-
Prepare a sterile stock solution of this compound (e.g., 100 mM) in sterile phosphate-buffered saline (PBS) or water.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C.
-
Protocol 2: Cell Proliferation Assay (Crystal Violet Method)
This protocol provides a simple and cost-effective method for assessing cell viability and proliferation.
-
Cell Seeding:
-
Harvest cancer cells of interest during their exponential growth phase.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells per well).
-
Allow the cells to adhere overnight in complete control medium.
-
-
Treatment:
-
The following day, carefully aspirate the medium and wash the cells once with sterile PBS.
-
Add 100 µL of the experimental media to the appropriate wells. A suggested experimental setup is provided in the table below.
-
Include a "time zero" plate that is fixed and stained immediately after treatment to represent the initial cell number.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Staining:
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Data Presentation and Interpretation
The results of the proliferation assay can be presented in a table and a corresponding bar graph for clear visualization and comparison.
| Treatment Group | Description | Expected Outcome Rationale |
| Complete Medium | Basal medium + Serine + Glycine | Positive control for maximal proliferation. |
| -Ser/-Gly Medium | Basal medium without Serine or Glycine | Negative control; proliferation is expected to be significantly inhibited.[3] |
| +this compound | -Ser/-Gly medium + varying concentrations of this compound | Restoration of proliferation would indicate uptake and utilization of the dipeptide. |
| +Serine only | -Ser/-Gly medium + Serine | Control to assess the specific requirement for serine. |
| +Glycine only | -Ser/-Gly medium + Glycine | Control to assess the specific requirement for glycine.[10][11] |
Potential Mechanistic Insights and Follow-up Studies
Observing a rescue of proliferation with this compound supplementation opens the door to further mechanistic investigations.
Figure 2: Proposed metabolic fate of this compound and its contribution to cancer cell proliferation.
Follow-up experiments could include:
-
Metabolomics: Utilize mass spectrometry-based metabolomics to trace the incorporation of isotope-labeled this compound into downstream metabolic pathways, such as nucleotide and glutathione synthesis.
-
Gene Expression Analysis: Perform qRT-PCR or RNA-seq to assess changes in the expression of genes involved in serine-glycine metabolism and peptide transport in response to this compound treatment.
-
Western Blotting: Analyze the protein levels of key enzymes like PHGDH and SHMT to understand the cellular response to the provided dipeptide.
Conclusion
The study of serine and glycine metabolism in cancer is a rapidly evolving field with significant therapeutic implications. This compound serves as a valuable research tool to dissect the reliance of cancer cells on these critical amino acids. The protocols and workflows outlined in this document provide a solid foundation for researchers to design and execute insightful experiments, ultimately contributing to a deeper understanding of cancer metabolism and the development of novel anti-cancer strategies. The exploration of dipeptides as nutrient sources for cancer cells may also open new avenues for targeted drug delivery and therapeutic interventions.[12][13][14][15][16]
References
- 1. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serine and glycine metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of serine metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role and research progress of serine metabolism in tumor cells [frontiersin.org]
- 7. Serine metabolism in tumor progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased serine synthesis provides an advantage for tumors arising in tissues where serine levels are limiting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine metabolism in cancer - Gregory Ducker [grantome.com]
- 10. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. bachem.com [bachem.com]
- 13. Cancer Treatment Using Peptides: Current Therapies and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination peptide therapies might offer more effective, less toxic cancer treatment | Science Codex [sciencecodex.com]
- 15. Peptides as innovative strategies to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Glycyl-dl-serine Solubility for In Vitro Experiments
Welcome to the technical support center for Glycyl-dl-serine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the effective solubilization of this compound in your in vitro experiments. As a dipeptide with unique physicochemical properties, achieving a stable and accurate concentration in your experimental setup is paramount for reproducible and reliable results. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound is a dipeptide composed of the amino acids glycine and serine. The presence of the hydroxyl group (-OH) in the serine side chain imparts a hydrophilic character to the molecule. However, a critical factor influencing its solubility is its racemic nature, being a mixture of D- and L-stereoisomers. Racemic mixtures can have significantly different crystal lattice energies and, consequently, lower solubility compared to their individual enantiomers. For instance, while L-serine has a high aqueous solubility of 425 mg/mL at 25°C, the racemic DL-serine has a much lower solubility of 50 mg/mL at 20°C[1][2]. This principle strongly suggests that this compound will also exhibit limited solubility in aqueous solutions.
This guide will walk you through a systematic approach to overcome these intrinsic solubility limitations.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
Q2: Can I dissolve this compound in organic solvents like DMSO or ethanol?
Peptides with hydrophobic characteristics can often be dissolved in organic solvents. However, this compound, with its polar glycine and serine residues, is predominantly hydrophilic. While small amounts of co-solvents like DMSO might be used in a broader strategy, high concentrations are unlikely to be effective and may even be incompatible with many biological assays. For very hydrophobic peptides, a common strategy is to first dissolve them in a small amount of DMSO and then slowly add the aqueous buffer[4][5].
Q3: How does pH affect the solubility of this compound?
The solubility of peptides is highly dependent on pH. Peptides are least soluble at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. By adjusting the pH of the solution away from the pI, either to a more acidic or a more basic range, the net charge of the peptide increases, leading to improved solubility due to increased electrostatic repulsion between molecules[6][7]. The pI of this compound can be estimated based on the pKa values of its N-terminal amino group and C-terminal carboxyl group.
Q4: Is it safe to heat the solution to dissolve this compound?
Gentle heating (e.g., to 30-40°C) can be a useful technique to increase the dissolution rate of some peptides. However, excessive or prolonged heating should be avoided as it can lead to degradation of the peptide, affecting the integrity of your experiments. Always start with gentle warming and monitor for any signs of degradation.
Q5: My this compound has precipitated out of my cell culture medium. What should I do?
Precipitation in complex solutions like cell culture media can occur due to interactions with salts, proteins, or other components, or due to changes in temperature or pH. If precipitation occurs, it is recommended to prepare a fresh, concentrated stock solution in a simple, optimized solvent and then dilute it into the final medium. It is also important to ensure the final concentration in the medium does not exceed its solubility limit under those specific conditions.
Troubleshooting Guide: Step-by-Step Dissolution Protocol
When a definitive solubility value is not available, a systematic, empirical approach is the most scientifically sound method. The following workflow will guide you through determining the optimal solvent and preparing a stable stock solution of this compound.
Diagram: Troubleshooting Workflow for this compound Solubilization
Caption: A stepwise decision-making workflow for dissolving this compound.
Experimental Protocol: Empirical Determination of this compound Solubility and Stock Solution Preparation
1. Materials:
-
This compound powder
-
Sterile, deionized water
-
0.1 M Hydrochloric Acid (HCl), sterile
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
-
Water bath or incubator set to 37°C
-
0.22 µm sterile syringe filter
2. Procedure:
-
Step 1: Initial Attempt in Water
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a sterile microcentrifuge tube.
-
Add a small, precise volume of sterile, deionized water to achieve a target concentration (e.g., start with 100 µL for a 100 mg/mL suspension).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution. If it is clear and all solid has dissolved, you have successfully prepared a stock solution at that concentration. Proceed to Step 5.
-
If the solution is cloudy or contains undissolved particles, proceed to the next step.
-
-
Step 2: pH Adjustment
-
Estimate the isoelectric point (pI) of this compound. The pKa of the N-terminal amino group of glycine is around 9.6, and the pKa of the C-terminal carboxyl group is around 2.3. The pI of a simple dipeptide can be approximated by the average of these two pKa values: (9.6 + 2.3) / 2 ≈ 5.95. The hydroxyl group of serine has a high pKa and is not typically ionized.
-
To increase solubility, adjust the pH away from this pI.
-
For acidic conditions: Add 0.1 M HCl dropwise (e.g., 1-2 µL at a time), vortexing after each addition, until the solid dissolves. Monitor the pH.
-
For basic conditions: If an acidic pH is not suitable for your experiment, use a separate tube and add 0.1 M NaOH dropwise, vortexing after each addition, until the solid dissolves.
-
If the peptide dissolves, note the final pH and concentration. Proceed to Step 5. If not, proceed to the next step.
-
-
Step 3: Gentle Heating
-
If the peptide is still not dissolved after pH adjustment, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Periodically vortex the tube during incubation.
-
If the peptide dissolves, allow the solution to cool to room temperature to ensure it remains in solution. If it does, proceed to Step 5.
-
-
Step 4: Co-Solvent (Use with Caution)
-
If the above steps fail, and your experimental system can tolerate a small amount of organic solvent, you can attempt to use a co-solvent.
-
In a fresh tube, try to dissolve the this compound in a minimal amount of DMSO (e.g., 10-20% of the final volume).
-
Once dissolved, slowly add the aqueous buffer or water dropwise while vortexing to reach the final desired concentration. Be aware that the peptide may precipitate if the final concentration is too high.
-
-
Step 5: Sterile Filtration and Storage
-
Once you have a clear solution, sterile filter it using a 0.22 µm syringe filter to remove any potential microbial contamination and any remaining micro-precipitates.
-
Aliquot the stock solution into sterile tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Data Summary: Solubility of Serine Enantiomers
| Compound | Solvent | Temperature | Solubility |
| L-Serine | Water | 25°C | 425 mg/mL[2] |
| DL-Serine | Water | 20°C | 50 mg/mL[1] |
This table clearly illustrates the significant impact of the racemic mixture on the aqueous solubility of serine, a key component of this compound.
Solution Stability Considerations
The stability of your this compound stock solution is crucial for the reliability of your experiments. Here are some key points to consider:
-
pH: Peptide bonds can be susceptible to hydrolysis at extreme pH values. While adjusting the pH can aid in dissolution, it is advisable to bring the final pH of the stock solution closer to neutral if possible, or to a pH compatible with your experimental system, to minimize degradation over time[8].
-
Temperature: Store stock solutions frozen at -20°C or -80°C to minimize degradation. For working solutions, prepare them fresh from the frozen stock shortly before use.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to aggregation and degradation. It is highly recommended to aliquot your stock solution into single-use volumes.
-
Contamination: Always use sterile technique when preparing and handling solutions to prevent microbial growth, which can degrade the peptide.
Conclusion
Successfully dissolving this compound for in vitro experiments requires a systematic and informed approach. By understanding its physicochemical properties, particularly the impact of its racemic nature on solubility, and by employing the troubleshooting strategies outlined in this guide, researchers can prepare stable and accurate solutions. The key is to move beyond a one-size-fits-all approach and instead use empirical testing to determine the optimal conditions for your specific experimental needs. This diligence in preparation is a cornerstone of robust and reproducible scientific research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: Glycyl-dl-serine Stability in Solution
Welcome to the technical support center for Glycyl-dl-serine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding this compound Instability: A Proactive Approach
This compound, a dipeptide composed of glycine and serine, is susceptible to various degradation pathways in aqueous solutions.[1] Understanding these pathways is the first step toward preventing unwanted degradation and ensuring the integrity of your experiments. The primary routes of degradation include hydrolysis of the peptide bond and modifications of the serine side chain.
This guide will walk you through the common challenges and provide actionable solutions to maintain the stability of your this compound solutions.
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding the stability of this compound.
Q1: My this compound solution is showing signs of degradation over time. What are the most likely causes?
A1: The degradation of this compound in solution is primarily due to two chemical processes: hydrolysis and oxidation.[2][3][4]
-
Hydrolysis: This is the cleavage of the peptide bond between glycine and serine, resulting in the formation of the individual amino acids. This process is significantly influenced by pH and temperature.[5][6][7]
-
Oxidation: The serine residue in the dipeptide can be susceptible to oxidation, particularly in the presence of metal ions or reactive oxygen species.[8][9][10]
Q2: What is the optimal pH for storing my this compound solution?
A2: For optimal stability, it is recommended to store this compound solutions at a slightly acidic to neutral pH, typically between pH 5.0 and 7.0. Extreme pH values (highly acidic or alkaline) can accelerate the rate of hydrolysis.[7][11] The rate of hydrolysis for serine-containing peptides has been shown to be fastest at neutral pH in the presence of certain catalysts like molybdate ions, but in general, avoiding pH extremes is a good practice.[12]
Q3: How does temperature affect the stability of this compound?
A3: Temperature is a critical factor in the stability of this compound. Higher temperatures significantly accelerate the rate of degradation, particularly hydrolysis.[7][13] For long-term storage, it is highly recommended to keep your solutions frozen at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.[14]
Q4: I've noticed a yellowing of my this compound solution, especially when stored with other components. What could be the cause?
A4: The yellowing of your solution could be an indication of a Maillard reaction.[15][16] This is a complex series of reactions between the amino group of the peptide and a reducing sugar, if present in your formulation.[17][18] This reaction is accelerated by heat and can lead to the formation of colored and fluorescent compounds.[17] If your formulation contains reducing sugars, consider storing the components separately or using a non-reducing sugar if possible.
III. Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers step-by-step solutions.
Problem 1: Loss of Purity Detected by HPLC
You've analyzed your this compound solution using High-Performance Liquid Chromatography (HPLC) and observe a decrease in the main peak area with the appearance of new peaks over time.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Peptide Bond Hydrolysis | The peptide bond is breaking, leading to the formation of glycine and serine. This is often the primary degradation pathway.[5][6] | 1. Optimize pH: Ensure the solution pH is between 5.0 and 7.0. Use a suitable buffer system (e.g., acetate, phosphate) to maintain a stable pH. 2. Control Temperature: Store stock solutions at -20°C or -80°C. For working solutions, maintain them at 2-8°C and use them as quickly as possible.[7] |
| Oxidation of Serine | The serine side chain can be oxidized, leading to the formation of various degradation products. This can be catalyzed by trace metal ions.[8][9] | 1. Use High-Purity Water: Prepare your solutions with high-purity, deionized water to minimize metal ion contamination. 2. Consider Chelating Agents: In some cases, the addition of a small amount of a chelating agent like EDTA can help to sequester metal ions and reduce oxidation. |
| Aggregation | Peptides can sometimes self-associate and form aggregates, which may appear as new peaks or a broadened main peak in the chromatogram.[19] | 1. Optimize Concentration: Higher concentrations can promote aggregation.[19] If possible, work with more dilute solutions. 2. Adjust Ionic Strength: The ionic strength of the solution can influence aggregation. Experiment with different salt concentrations to find the optimal conditions.[19] |
Problem 2: Inconsistent Results in Biological Assays
You are using a this compound solution in a cell-based or enzymatic assay and are observing variable or lower-than-expected activity.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Degradation to Inactive Products | The degradation products (glycine and serine) may not have the same biological activity as the intact dipeptide. | 1. Freshly Prepare Solutions: Prepare your working solutions fresh from a frozen stock on the day of the experiment. 2. Perform Stability Testing: Conduct a short stability study under your assay conditions (e.g., 37°C in cell culture media) to understand the degradation kinetics. |
| Interaction with Assay Components | Components in your assay buffer or cell culture medium could be accelerating degradation. | 1. Analyze Buffer Components: Be aware of any components in your media that could promote degradation, such as certain metal ions or reactive species. 2. Run a Control: Incubate your this compound solution in the assay buffer for the duration of the experiment and analyze it by HPLC to assess stability. |
IV. Experimental Protocols
To ensure the integrity of your this compound solutions, it is crucial to perform stability studies and use appropriate analytical methods.
Protocol 1: Basic Stability Study of this compound in Solution
This protocol outlines a simple experiment to assess the stability of your this compound solution under different storage conditions.
Materials:
-
This compound
-
High-purity water
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Incubators/water baths set at different temperatures (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in the chosen buffer to a known concentration (e.g., 1 mg/mL).
-
Aliquot and Store: Aliquot the solution into several vials to avoid repeated sampling from the same vial.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution by HPLC to determine the initial purity. This will serve as your baseline.
-
Incubate: Place the vials at the different storage temperatures.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from each temperature and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. Plot the percentage of intact peptide versus time for each condition.
Protocol 2: HPLC Method for Monitoring this compound Purity
A robust HPLC method is essential for accurately quantifying the purity of your this compound solution.[20][21]
Typical HPLC Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
Note: This is a general method and may require optimization for your specific system and requirements.
V. Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the primary degradation pathways of this compound and a typical experimental workflow for stability assessment.
Caption: Primary degradation pathways of this compound in solution.
Caption: Experimental workflow for a this compound stability study.
VI. References
-
Ho, P. H., Stroobants, K., & Parac-Vogt, T. N. (2011). Hydrolysis of Serine-Containing Peptides at Neutral pH Promoted by [MoO4]2– Oxyanion. Inorganic Chemistry, 50(23), 12025–1233. --INVALID-LINK--
-
A mechanistic study of the spontaneous hydrolysis of glycylserine as the simplest model for protein self-cleavage. (2014). PubMed. --INVALID-LINK--
-
Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. --INVALID-LINK--
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. --INVALID-LINK--
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. --INVALID-LINK--
-
Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine. (n.d.). PubMed. --INVALID-LINK--
-
Oxidation of L-serine and L-threonine by Bis(hydrogen periodato)argentate(III) Complex Anion: A Mechanistic Study. (n.d.). PubMed. --INVALID-LINK--
-
Metal-ion-assisted hydrolysis of dipeptides involving a serine residue in a neutral aqueous solution. (2025). ResearchGate. --INVALID-LINK--
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (1998). PubMed. --INVALID-LINK--
-
Separation and detection techniques for peptides and proteins in stability research and bioanalysis. (n.d.). PubMed. --INVALID-LINK--
-
Serine-selective aerobic oxidative peptide cleavage and its proposed mechanism. (n.d.). ResearchGate. --INVALID-LINK--
-
Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2025). Journal of the American Chemical Society. --INVALID-LINK--
-
Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification. (n.d.). PubMed. --INVALID-LINK--
-
Solvation structure and stability of peptides in aqueous solutions analyzed by the reference interaction site model theory. (n.d.). The Journal of Chemical Physics. --INVALID-LINK--
-
Glycyl-Serine (HMDB0028850). (2012). Human Metabolome Database. --INVALID-LINK--
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (n.d.). Ubaya Repository. --INVALID-LINK--
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PMC. --INVALID-LINK--
-
Maillard reaction. (n.d.). Wikipedia. --INVALID-LINK--
-
Degradation pathways of glycine. (n.d.). ResearchGate. --INVALID-LINK--
-
Metabolism of serine/glycine lipids by human gingival cells in culture. (n.d.). PMC. --INVALID-LINK--
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). MDPI. --INVALID-LINK--
-
Maillard Reaction Explained: What Is the Maillard Reaction? (2022). MasterClass. --INVALID-LINK--
-
The Peptide Science Handbook – Chapter 4 Stability, Solubility, and Degradation Pathways. (n.d.). Peptide Science. --INVALID-LINK--
-
Glycyl-D-threonine Stability in Cell Culture: A Technical Guide. (n.d.). Benchchem. --INVALID-LINK--
-
The Maillard Reaction. (2019). Sandiego. --INVALID-LINK--
-
Maillard Reaction l Carbohydrates - Lesson 4. (2021). YouTube. --INVALID-LINK--
-
Role of L-serine and L-threonine in the Generation of Sugar-specific Reactive Intermediates during the Maillard Reaction. (n.d.). ResearchGate. --INVALID-LINK--
-
Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. (2024). MDPI. --INVALID-LINK--
-
Removal of the Side Chain at the Active-Site Serine by a Glycine Substitution Increases the Stability of a Wide Range of Serine β-Lactamases by Relieving Steric Strain. (n.d.). NIH. --INVALID-LINK--
-
Pathways involved in D-serine, L-serine and glycine acquisition and degradation. (n.d.). ResearchGate. --INVALID-LINK--
-
Stability of human blood serum aminoacids after storage at different pH and temperature conditions. (1991). PubMed. --INVALID-LINK--
-
Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. (n.d.). Semantic Scholar. --INVALID-LINK--
-
D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. (2012). Hindawi. --INVALID-LINK--
-
Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. (2012). PubMed. --INVALID-LINK--
-
THE DESTRUCTION OF SERINE AND THREONINE DURING ACID HYDROLYSIS. (n.d.). Scilit. --INVALID-LINK--
References
- 1. Human Metabolome Database: Showing metabocard for Glycyl-Serine (HMDB0028850) [hmdb.ca]
- 2. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 3. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 5. A mechanistic study of the spontaneous hydrolysis of glycylserine as the simplest model for protein self-cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. polybiotech.co [polybiotech.co]
- 8. Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of L-serine and L-threonine by bis(hydrogen periodato)argentate(III) complex anion: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of human blood serum aminoacids after storage at different pH and temperature conditions [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Maillard reaction - Wikipedia [en.wikipedia.org]
- 16. masterclass.com [masterclass.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijsra.net [ijsra.net]
- 21. researchgate.net [researchgate.net]
Optimizing Glycyl-dl-serine Concentration for Cell Culture: A Technical Support Guide
Welcome to the technical support center for the optimization of Glycyl-dl-serine in your cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this dipeptide. We will move beyond simple protocols to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.
Introduction to this compound in Cell Culture
This compound is a dipeptide composed of glycine and a racemic mixture of D- and L-serine. Dipeptides are increasingly used in modern cell culture media, particularly in chemically defined formulations for biopharmaceutical production.[1][2] They offer a more stable and soluble source of amino acids compared to their free forms.[3] For instance, dipeptides can prevent the degradation of sensitive amino acids like glutamine and improve the solubility of others like tyrosine.[3][4]
Serine is a crucial amino acid for cellular metabolism, being the second highest consumed amino acid in some CHO cell cultures.[5] It plays a vital role as a precursor for the synthesis of proteins, nucleotides, and other essential biomolecules, and is a major donor for one-carbon metabolism.[5][6] Glycine is also a key component in these pathways.[7] Supplementing with a serine-containing dipeptide like this compound can be a strategic approach to ensure a steady supply of these critical nutrients.
However, the "dl" in this compound introduces a unique consideration: the presence of D-serine. While most amino acids in mammalian systems are in the L-form, D-serine has specific biological roles, particularly in the nervous system.[8] In the context of industrial cell culture with non-neuronal cells like CHO, the metabolism of D-serine can have unintended consequences that require careful management.
This guide will provide a comprehensive framework for understanding and optimizing the use of this compound, addressing potential challenges, and offering detailed protocols to maximize its benefits for your cell culture system.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using this compound instead of free L-serine?
Using this compound can offer advantages in terms of stability and controlled release of serine and glycine. While free L-serine is readily consumed by cells, dipeptides are typically taken up by cells and then intracellularly cleaved by peptidases to release the constituent amino acids.[2] This can provide a more sustained availability of serine and glycine, potentially preventing rapid depletion and the associated metabolic shifts.
Q2: What is the significance of the "dl" (racemic) form of serine in this dipeptide?
The "dl" indicates that the serine component is a 50/50 mixture of D-serine and L-serine. While L-serine is the form typically incorporated into proteins, D-serine can be metabolized by mammalian cells via the enzyme D-amino acid oxidase (DAO).[9] This metabolic pathway is a key consideration when using a racemic mixture.
Q3: Are there any potential downsides to using the "dl" form?
Yes, there are two primary concerns:
-
Solubility: Racemic mixtures of amino acids, such as DL-serine, can be significantly less soluble than their pure L- or D-enantiomers.[1] This is due to differences in crystal lattice structure and intermolecular hydrogen bonding.[1] Consequently, this compound may have a lower solubility limit in your cell culture medium compared to Glycyl-l-serine, which can lead to precipitation issues, especially in highly concentrated feed media.
-
Cytotoxicity: The enzymatic degradation of D-serine by D-amino acid oxidase (DAO) produces hydrogen peroxide (H₂O₂) as a byproduct.[9] An accumulation of hydrogen peroxide can induce oxidative stress and be cytotoxic to cells, potentially impacting cell viability and productivity.
Q4: How is this compound metabolized by cells like CHO?
CHO cells are known to metabolize serine and glycine.[7] It is expected that this compound is taken up by the cells and cleaved into glycine, L-serine, and D-serine. The L-serine and glycine will enter their respective metabolic pathways.[10] The D-serine will likely be metabolized by D-amino acid oxidase, if present in the cells, leading to the production of pyruvate, ammonia, and hydrogen peroxide.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound and provides actionable troubleshooting steps.
| Problem | Potential Cause | Troubleshooting & Optimization Steps |
| Precipitation in Media | Low Solubility of the Racemic Dipeptide: this compound may have lower solubility than its L-isomer counterpart, especially in concentrated media.[1] | 1. Verify Solubility Limits: Before preparing large batches, perform a small-scale solubility test of this compound in your basal and feed media at the desired concentration and temperature. 2. pH Adjustment: The solubility of amino acids and dipeptides can be pH-dependent. Ensure your media is at the correct pH before and after adding the dipeptide.[11] 3. Order of Addition: When preparing media, add this compound to the water or basal medium before adding components that might reduce its solubility. 4. Consider Glycyl-l-serine: If precipitation persists and is a significant issue, switching to the more soluble Glycyl-l-serine may be necessary. |
| Decreased Cell Viability or Growth | D-serine Induced Cytotoxicity: The metabolism of D-serine by D-amino acid oxidase produces cytotoxic hydrogen peroxide.[9] | 1. Optimize Concentration: The most critical step is to determine the optimal concentration of this compound. Start with a low concentration and perform a dose-response experiment to find the highest concentration that provides benefits without impacting cell health. 2. Monitor Oxidative Stress: If you suspect oxidative stress, you can measure reactive oxygen species (ROS) levels in your cells. 3. Supplement with Antioxidants: Consider adding antioxidants like N-acetylcysteine (NAC) to your culture medium to mitigate the effects of hydrogen peroxide. |
| Inconsistent Batch-to-Batch Performance | Variability in Dipeptide Stability: The stability of dipeptides can be affected by factors like pH, temperature, and enzymatic activity in the medium.[12] | 1. Standardize Media Preparation: Ensure consistent pH, temperature, and mixing procedures for every batch of media. 2. Freshly Prepare Solutions: Prepare stock solutions of this compound fresh and sterile-filter them before addition to the main culture medium. Avoid repeated freeze-thaw cycles of stock solutions. 3. Monitor Dipeptide Concentration: For critical processes, analytical methods like HPLC can be used to monitor the concentration of the dipeptide in the medium over time. |
| Altered Product Quality | Impact of D-amino acids on Protein Structure: While less common, the presence of D-amino acids or their metabolic byproducts could potentially impact post-translational modifications of recombinant proteins. | 1. Comprehensive Product Analysis: If you observe changes in product quality attributes (e.g., aggregation, glycosylation patterns) after introducing this compound, perform a thorough analysis of your purified protein. 2. Compare with L-isomer: A direct comparison with cultures supplemented with Glycyl-l-serine can help determine if the observed changes are specific to the "dl" form. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a dose-response experiment to identify the optimal concentration range of this compound for your specific cell line and process.
Materials:
-
Your cell line of interest (e.g., CHO-S, HEK293)
-
Basal and feed media
-
Sterile this compound powder
-
Sterile-filtered water or appropriate solvent for stock solution
-
Culture vessels (e.g., shake flasks, multi-well plates)
-
Cell counting equipment (e.g., hemocytometer, automated cell counter)
-
Assays for cell viability (e.g., trypan blue exclusion)
-
Assay for product titer (e.g., ELISA, HPLC)
Procedure:
-
Prepare a Concentrated Stock Solution: Aseptically prepare a concentrated stock solution of this compound (e.g., 100 mM) in sterile water or your basal medium. Ensure it is fully dissolved.
-
Set Up Experimental Conditions: In your chosen culture vessels, seed your cells at a consistent density. Include a negative control (no this compound) and a positive control if you have one (e.g., your standard L-serine supplementation).
-
Create a Dose-Response Curve: Add the this compound stock solution to your cultures to achieve a range of final concentrations. A suggested starting range could be 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, and 10 mM.
-
Culture and Monitor: Culture the cells under your standard process conditions (temperature, CO₂, agitation).
-
Daily Sampling and Analysis: At regular intervals (e.g., every 24 hours), take samples to measure:
-
Viable cell density (VCD)
-
Cell viability
-
Product titer
-
Key metabolite concentrations (e.g., glucose, lactate, ammonia)
-
-
Data Analysis: Plot the VCD, viability, and product titer against the this compound concentration for each time point. The optimal concentration will be the one that provides the best balance of cell growth, viability, and productivity without negative effects.
Visualizing the Optimization Workflow
Caption: Workflow for optimizing this compound concentration.
Understanding the Metabolic Impact
The addition of this compound will influence the intracellular pools of glycine, L-serine, and D-serine. The diagram below illustrates the potential metabolic fate of the components of this dipeptide within a typical mammalian cell.
Caption: Potential metabolic fate of this compound in mammalian cells.
Conclusion
This compound can be a valuable supplement in cell culture media, offering a stable source of glycine and serine. However, its use requires a nuanced understanding of the potential challenges associated with the racemic serine component, namely lower solubility and the potential for cytotoxicity from D-serine metabolism. By following a systematic optimization approach as outlined in this guide, researchers can harness the benefits of this dipeptide while mitigating the risks. Always begin with a dose-response experiment to determine the optimal concentration for your specific cell line and process, and be prepared to troubleshoot potential issues of precipitation and cytotoxicity. For applications where these issues are persistent, Glycyl-l-serine may present a more straightforward alternative.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 4. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic responses of CHO cells to limitation of key amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolism of serine and glycine in mutant lines of Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Serine is a key determinant of glutamate toxicity in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a CHO cell line resistant to killing by the hypoxic cell cytotoxin SR 4233 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cellculturedish.com [cellculturedish.com]
- 12. benchchem.com [benchchem.com]
Glycyl-dl-serine Crystallization Protocols: A Technical Support Guide
Welcome to the technical support center for Glycyl-dl-serine crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this dipeptide. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical experience, to help you achieve high-quality, reproducible crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its crystallization?
Understanding the fundamental properties of this compound is the first step toward developing a robust crystallization protocol. As a dipeptide composed of glycine and serine, it exhibits characteristics of both amino acids.
| Property | Value/Information | Significance for Crystallization |
| Molecular Formula | C₅H₁₀N₂O₄ | Influences molecular weight and packing. |
| Molecular Weight | 162.14 g/mol | Affects dissolution and diffusion rates. |
| Appearance | White to off-white solid | A baseline for assessing purity. |
| Melting Point | ~207 °C | Important for thermal methods and assessing purity. |
| Solubility | Slightly soluble in water; limited solubility in organic solvents. Solubility is pH-dependent. | Critical for solvent selection and supersaturation control. The zwitterionic nature means solubility is lowest near the isoelectric point (pI) and increases in acidic or basic conditions. |
| pKa | ~2.98 (carboxyl group) | Dictates the charge state of the molecule at different pH values, significantly impacting solubility and intermolecular interactions. |
| Polymorphism | Like its constituent amino acid glycine, it is expected to exhibit polymorphism. | Different crystal forms will have different properties (solubility, stability, etc.). Controlling polymorphism is often a key challenge. |
This compound's zwitterionic nature, arising from its amino and carboxylic acid groups, governs its solubility profile. This is a critical parameter to control during crystallization, as solubility is highly dependent on the pH of the solution[1].
Q2: Which crystallization methods are most suitable for this compound?
Several crystallization methods can be successfully employed for this compound, with the choice depending on the desired crystal attributes (size, purity, polymorphic form) and the scale of the experiment.
-
Cooling Crystallization: This is a common and effective method for compounds like this compound that have a temperature-dependent solubility. A saturated solution at a higher temperature is slowly cooled to induce supersaturation and crystallization.
-
Anti-solvent Crystallization: This technique is particularly useful given this compound's limited solubility in many organic solvents. An "anti-solvent" (a solvent in which the dipeptide is poorly soluble) is added to a solution of the dipeptide, reducing its solubility and causing it to crystallize[2].
-
Slow Evaporation: A straightforward method for initial screening of crystallization conditions. A near-saturated solution is left undisturbed, and as the solvent slowly evaporates, the concentration of the dipeptide increases, leading to crystallization[3].
-
Vapor Diffusion: A gentle method ideal for producing high-quality single crystals, often used in crystallography. A drop of the dipeptide solution is allowed to equilibrate with a larger reservoir of a precipitant solution via the vapor phase[4].
Q3: How does pH influence the crystallization of this compound?
The pH of the crystallization medium is arguably one of the most critical parameters to control for zwitterionic molecules like this compound. The pH determines the net charge of the dipeptide, which in turn affects its solubility and the intermolecular interactions that drive crystal formation.
-
At the Isoelectric Point (pI): The molecule has a net neutral charge, leading to minimal repulsion between molecules and typically the lowest solubility. This is often the target pH for initiating crystallization.
-
Below the pI (Acidic conditions): The amino group is protonated (-NH3+), and the molecule carries a net positive charge. Solubility generally increases.
-
Above the pI (Basic conditions): The carboxyl group is deprotonated (-COO-), and the molecule carries a net negative charge. Solubility also tends to increase.
Controlling the pH allows for precise manipulation of the supersaturation level, which is the driving force for crystallization. For this compound, a pH close to its predicted pI would be a logical starting point for crystallization experiments. Studies on glycine have shown that adjusting the pH can even influence the resulting polymorphic form[1].
Q4: What is the role of seeding in this compound crystallization?
Seeding is a powerful technique to control the outcome of a crystallization process. It involves introducing small crystals of the desired material (seeds) into a supersaturated solution.
-
Induces Crystallization: Seeding can initiate crystallization in a metastable zone where spontaneous nucleation is unlikely.
-
Controls Polymorphism: By seeding with a specific polymorphic form, you can often direct the crystallization to produce that same form.
-
Improves Crystal Size Distribution: Seeding can lead to a more uniform crystal size by providing a controlled number of nucleation sites, favoring crystal growth over new nucleation[5].
-
Enhances Reproducibility: Seeding can make crystallization processes more consistent and reproducible from batch to batch.
The amount and size of the seed crystals are critical parameters that need to be optimized for each specific process[5].
Troubleshooting Guide
Problem 1: No crystals are forming.
This is a common issue and usually indicates that the solution is not sufficiently supersaturated.
| Possible Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Supersaturation | The concentration of this compound is below the solubility limit at the current conditions. | 1. Increase Concentration: If using cooling or anti-solvent methods, start with a more concentrated solution. 2. Evaporate Solvent: For slow evaporation, allow more solvent to evaporate to increase the solute concentration. 3. Adjust pH: Move the pH closer to the isoelectric point to decrease solubility. 4. Add More Anti-solvent: In anti-solvent crystallization, a higher ratio of anti-solvent to solvent will further decrease solubility. |
| Metastable Zone is Too Wide | The solution is in a metastable state where crystal growth can occur, but spontaneous nucleation is kinetically hindered. | 1. Introduce a Seed Crystal: This is the most effective way to induce crystallization in a metastable solution. 2. Scratch the Inner Surface: Use a glass rod to create microscopic imperfections on the vessel surface, which can act as nucleation sites. 3. Thermal Shock: Briefly cool the solution to a much lower temperature to induce nucleation, then return it to the desired growth temperature. |
| Presence of Inhibiting Impurities | Certain impurities can interfere with the nucleation process by adsorbing to the surface of forming crystal nuclei. | 1. Purify the Starting Material: Use techniques like recrystallization or chromatography to improve the purity of the this compound. 2. Change the Solvent: A different solvent may reduce the solubility of the impurity or alter its interaction with the dipeptide. |
Problem 2: An oil or amorphous precipitate forms instead of crystals.
"Oiling out" or precipitation occurs when the supersaturation is too high, leading to a rapid, disordered separation of the solute from the solution rather than an ordered crystal lattice formation.
| Possible Cause | Scientific Explanation | Troubleshooting Steps |
| Excessive Supersaturation | The rate of supersaturation generation is too fast, exceeding the capacity for orderly molecular arrangement into a crystal lattice. | 1. Slow Down the Process: For cooling crystallization, decrease the cooling rate. For anti-solvent crystallization, add the anti-solvent more slowly and with good mixing. 2. Reduce Initial Concentration: Start with a more dilute solution. 3. Increase Crystallization Temperature: A higher temperature may favor slower, more controlled crystal growth. |
| Inappropriate Solvent System | The solvent may have too strong an interaction with the solute, preventing proper crystal packing. | 1. Experiment with Different Solvents/Anti-solvents: A solvent system with slightly lower solvating power for this compound may be beneficial. 2. Adjust Solvent/Anti-solvent Ratio: Use a lower proportion of anti-solvent to reduce the initial supersaturation shock. |
| Impurities Lowering the Melting Point | Impurities can create a eutectic mixture with a lower melting point than the pure compound, leading to the separation of a liquid phase. | 1. Improve Purity: As with the failure to crystallize, purifying the starting material is crucial. |
Problem 3: The crystals are too small, needle-like, or of poor quality.
The formation of many small crystals or undesirable crystal habits (like needles) is often a result of a high nucleation rate relative to the crystal growth rate.
| Possible Cause | Scientific Explanation | Troubleshooting Steps |
| High Nucleation Rate | The conditions favor the formation of many new crystal nuclei rather than the growth of existing ones. | 1. Lower Supersaturation: Operate in a lower supersaturation regime by adjusting concentration, cooling rate, or anti-solvent addition rate. 2. Use Seeding: Introduce a controlled number of seed crystals to promote growth on existing surfaces. 3. Increase Temperature: A slightly higher temperature can sometimes favor growth over nucleation. |
| Solvent Effects on Crystal Habit | The solvent can preferentially adsorb to certain crystal faces, inhibiting their growth and leading to anisotropic crystal shapes like needles. | 1. Change the Solvent or Additives: Experiment with different solvents or small amounts of additives that can modify the crystal habit. 2. Control pH: The pH can influence which crystal faces are more charged and thus interact more strongly with polar solvents. |
| Presence of Impurities | Impurities can selectively adsorb to specific crystal faces, altering their growth rates and leading to changes in crystal morphology[6]. | 1. Purify the Material: High purity is essential for growing high-quality crystals. 2. Characterize Impurities: If possible, identify the impurities to understand their potential interactions with the growing crystals. |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
This protocol is a starting point and should be optimized for your specific experimental setup and desired crystal characteristics.
-
Dissolution:
-
In a clean crystallization vessel equipped with a magnetic stirrer, add a known amount of this compound to deionized water.
-
Heat the solution while stirring to a temperature where all the solid dissolves (e.g., 60-70 °C). Start with a concentration that is known to be soluble at the higher temperature but supersaturated at the lower temperature.
-
-
Cooling:
-
Once fully dissolved, filter the hot solution through a pre-warmed filter to remove any insoluble impurities.
-
Allow the solution to cool slowly and undisturbed. A controlled cooling rate (e.g., 5-10 °C/hour) is often preferable to rapid cooling. An insulated container can be used to slow down the cooling process.
-
-
Crystal Growth:
-
As the solution cools, crystals should start to form. Allow the crystallization to proceed for several hours or overnight at the final temperature (e.g., room temperature or 4 °C).
-
-
Harvesting:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water or a mixture of water and a miscible anti-solvent (e.g., ethanol) to remove any residual mother liquor.
-
Dry the crystals under vacuum at a moderate temperature.
-
Protocol 2: Anti-solvent Crystallization of this compound
This method is effective for inducing crystallization when cooling alone is insufficient.
-
Solution Preparation:
-
Dissolve the this compound in a minimal amount of a suitable solvent (e.g., deionized water) at room temperature to create a concentrated solution.
-
-
Anti-solvent Addition:
-
Slowly add a miscible anti-solvent (e.g., ethanol, isopropanol, or acetone) to the stirred dipeptide solution. The anti-solvent should be added dropwise to avoid generating excessively high local supersaturation.
-
The optimal solvent-to-anti-solvent ratio needs to be determined experimentally, but a starting point could be a 1:2 to 1:5 ratio (v/v) of solvent to anti-solvent.
-
-
Crystallization and Harvesting:
-
After the addition of the anti-solvent, continue stirring for a period to allow for crystal growth.
-
Collect, wash, and dry the crystals as described in the cooling crystallization protocol. The wash solvent should be rich in the anti-solvent to minimize dissolution of the product.
-
Protocol 3: Seeding Protocol
Seeding can be incorporated into either the cooling or anti-solvent crystallization methods.
-
Seed Preparation:
-
Obtain or prepare a small quantity of high-quality this compound crystals to use as seeds. If necessary, gently grind the seeds to a fine, uniform powder.
-
-
Seeding Slurry:
-
Prepare a slurry of the seed crystals in a small amount of the mother liquor or a solvent mixture that is saturated with this compound at the seeding temperature. This helps to ensure the seeds are well-dispersed and do not dissolve upon addition.
-
-
Introducing the Seeds:
-
In a cooling crystallization, add the seed slurry once the solution has cooled into the metastable zone (i.e., below the saturation temperature but before spontaneous nucleation occurs).
-
In an anti-solvent crystallization, the seeds can be added just before or during the initial stages of anti-solvent addition.
-
-
Controlled Growth:
-
After seeding, maintain the conditions (slow cooling or slow anti-solvent addition) to promote the growth of the seed crystals rather than the formation of new nuclei.
-
Visualization of Workflows
Troubleshooting Workflow for Crystallization Failure
Caption: A logical workflow for troubleshooting the failure of crystal formation.
General Crystallization Workflow
Caption: A generalized workflow for a typical crystallization experiment.
References
Technical Support Center: Synthesis of Glycyl-dl-serine
Welcome to the technical support center for the synthesis of Glycyl-dl-serine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges encountered during the synthesis of this dipeptide. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound. The question-and-answer format is intended to provide direct and actionable solutions to common problems.
FAQ 1: Protecting Group Strategy
Question: I am starting the synthesis of this compound. Which protecting groups should I choose for the N-terminus of glycine and the side-chain of serine?
Answer: The choice of protecting groups is critical and depends on your overall synthetic strategy, specifically whether you are using a Boc- or Fmoc-based approach.[][2]
-
For Fmoc-based Solid-Phase Peptide Synthesis (SPPS): This is the most common strategy in modern peptide synthesis.[3]
-
N-terminus of Glycine: Use Fmoc (9-fluorenylmethyloxycarbonyl). The Fmoc group is base-labile and can be removed under mild basic conditions (e.g., with piperidine in DMF), which is orthogonal to the acid-labile side-chain protecting groups.[][4]
-
Side-chain of Serine: The hydroxyl group of serine is reactive and requires protection to prevent side reactions.[3] The most common protecting group is the tert-butyl (tBu) ether.[3][4][5] The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[2][3]
-
-
For Boc-based Synthesis:
-
N-terminus of Glycine: Use Boc (tert-butoxycarbonyl). The Boc group is acid-labile and is typically removed with a moderate acid like TFA.[4][6]
-
Side-chain of Serine: A benzyl (Bzl) ether is the standard choice for serine side-chain protection in Boc chemistry.[4][5] The Bzl group is stable to the acidic conditions used for Boc removal and is typically removed by strong acids like HF or by catalytic hydrogenation.[3][4]
-
Comparative Overview of Serine Protecting Groups:
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[3] | Highly stable to basic conditions of Fmoc removal. Good solubility.[3] | Requires strong acid for cleavage, which can be harsh.[3] | Standard for Fmoc-SPPS.[3] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis[3] | Stable to TFA used in Boc-SPPS. | Requires harsh cleavage conditions (HF) or hydrogenation. | Standard for Boc-SPPS.[5] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile | Can be removed under mild acidic conditions.[4] | Sterically hindered, which can sometimes affect coupling efficiency. | Useful when mild cleavage is required.[5] |
FAQ 2: Side Reactions Involving Serine
Question: I am observing a lower-than-expected yield and see multiple peaks in my HPLC analysis. What are the common side reactions involving serine, and how can I prevent them?
Answer: Serine is prone to several side reactions, primarily due to its hydroxyl side-chain. Understanding and mitigating these is key to a successful synthesis.[7]
-
O-Acylation: This is the most common side reaction where the hydroxyl group of serine is acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of an ester instead of a peptide bond.[8][9][10]
-
Cause: Incomplete protection of the serine hydroxyl group or "over-activation" of the coupling reagent.[7]
-
Prevention:
-
Ensure Complete Protection: Use a stable protecting group like tBu for Fmoc synthesis or Bzl for Boc synthesis.[3][5]
-
Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or its analogues can suppress O-acylation by forming active esters that are less prone to this side reaction.[8][11]
-
Avoid "Over-activation": Do not use a large excess of coupling reagent or allow the activation step to proceed for too long before adding the amine component.
-
-
-
Racemization: While glycine itself is not chiral, the serine residue can undergo racemization (loss of stereochemical integrity) during the coupling step.[7][9]
-
Cause: Over-activation of the carboxylic acid can lead to the formation of an azlactone intermediate, which is prone to racemization.[7][9]
-
Prevention:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization, such as those based on HOBt or Oxyma Pure (e.g., HBTU, HATU, COMU).[11][12]
-
Control of Base: The type and amount of base used can influence racemization. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) in stoichiometric amounts.[13]
-
-
-
N to O Acyl Shift: Under acidic conditions, particularly during cleavage from the resin, the peptide bond can migrate from the nitrogen to the oxygen of the serine side-chain, forming an ester linkage.[14] This is reversible with base treatment.[14]
-
Prevention: Minimize exposure to strong acids and consider using milder cleavage cocktails if this becomes a persistent issue.
-
FAQ 3: Choosing a Coupling Reagent
Question: There are many coupling reagents available. Which one is recommended for coupling glycine to serine?
Answer: For a relatively straightforward dipeptide like this compound, several coupling reagents will be effective. The choice often comes down to a balance of efficiency, cost, and the potential for side reactions.
-
Carbodiimides (DCC, DIC): These are classical and cost-effective coupling reagents.[11][15]
-
Recommendation: Use Diisopropylcarbodiimide (DIC) in combination with an additive like HOBt or Oxyma Pure.[11] DIC is preferred for solid-phase synthesis because its urea byproduct is soluble, unlike the byproduct of Dicyclohexylcarbodiimide (DCC).[11] The addition of HOBt minimizes racemization.[11]
-
-
Aminium/Uronium and Phosphonium Salts (HBTU, HATU, PyBOP): These are highly efficient and rapid coupling reagents.[11][13]
-
Recommendation: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a robust and widely used reagent with low racemization potential.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is even more reactive and is excellent for sterically hindered couplings, though it is more expensive.[12]
-
Workflow for a Typical Coupling Reaction:
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 10. scribd.com [scribd.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Technical Support Center: Glycyl-dl-Serine Stability Testing in Different Buffer Systems
Welcome to the Technical Support Center for Glycyl-dl-serine stability testing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound in various buffer systems. Our goal is to equip you with the scientific understanding and practical knowledge to design robust stability studies and overcome common experimental challenges.
Introduction: The Importance of this compound Stability
This compound, a dipeptide composed of glycine and serine, is a fundamental building block in many biological and pharmaceutical applications. Understanding its stability is critical for ensuring the efficacy, safety, and shelf-life of peptide-based therapeutics and other formulations. Peptides are susceptible to various degradation pathways, and the choice of buffer system, along with other environmental factors like pH and temperature, plays a pivotal role in maintaining their integrity.[1][2] This guide will delve into the key aspects of this compound stability to help you navigate the complexities of your experimental work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and challenges encountered during the stability testing of this compound.
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound is susceptible to two main chemical degradation pathways in aqueous solutions:
-
Hydrolysis: This is the cleavage of the peptide bond between the glycine and serine residues, resulting in the formation of the individual amino acids.[3][4] This process is highly dependent on pH and temperature, with accelerated rates at both acidic and basic pH extremes.[2] A mechanistic study on glycylserine has shown that the serine carboxyl group can act as a general base, initiating an N→O acyl shift that leads to peptide bond hydrolysis.[4]
-
Diketopiperazine (DKP) Formation: Dipeptides can undergo intramolecular cyclization to form a stable six-membered ring structure known as a diketopiperazine.[5][6][7] This is a significant degradation pathway for many dipeptides and can lead to a loss of the desired product.[5] The formation of DKP is influenced by the peptide sequence, pH, temperature, and the buffer species used.[8]
Q2: How does the choice of buffer system impact the stability of this compound?
A2: The buffer system is a critical determinant of peptide stability for several reasons:
-
pH Control: Buffers maintain a specific pH range, which directly influences the rates of hydrolysis and DKP formation.[2][9] The stability of a peptide is often optimal at a specific pH where the rates of its degradation reactions are at a minimum.
-
Catalytic Effects: Buffer components themselves can act as catalysts for degradation reactions. For instance, phosphate buffers have been shown to exhibit general base catalysis in the formation of diketopiperazines.[8] Therefore, the choice of buffer species can be as important as the pH.
-
Ionic Strength: The ionic strength of the buffer can affect the conformation and solubility of the dipeptide, which in turn can influence its stability.
Q3: What is the expected influence of pH on the stability of this compound?
A3: The pH of the solution has a profound effect on the stability of this compound. Generally, peptide hydrolysis is catalyzed by both acids and bases.[2] Therefore, the rate of hydrolysis is typically lowest in the neutral to slightly acidic pH range and increases significantly at pH values below 3 and above 8.[8] The rate of diketopiperazine formation is also pH-dependent, with the unprotonated N-terminal amino group being more reactive.[8]
Q4: How does temperature affect the degradation rate of this compound?
A4: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures.[10][11][12] Elevated temperatures provide the necessary activation energy for both hydrolysis and diketopiperazine formation.[13] Therefore, it is crucial to control the temperature during stability studies and storage. Forced degradation studies often utilize elevated temperatures to predict long-term stability at lower temperatures.[3][14][15][16]
Q5: What are the recommended buffer systems for conducting this compound stability studies?
A5: The optimal buffer system should be determined experimentally for your specific application. However, some commonly used buffers in peptide formulation and their potential considerations are listed below. It is advisable to screen a range of buffers and pH values to identify the conditions that provide the best stability for this compound.[17][18]
| Buffer System | Typical pH Range | Considerations |
| Phosphate Buffer | 6.0 - 8.0 | Can catalyze DKP formation.[8] May precipitate at low temperatures.[19][20] |
| Acetate Buffer | 3.6 - 5.6 | Can sublime during lyophilization.[19] |
| Citrate Buffer | 3.0 - 6.2 | Can lower the freezing point of the solution.[19] |
| Histidine Buffer | 5.5 - 7.4 | Often a good choice for protein and peptide stability.[17][18] |
| Tris Buffer | 7.5 - 9.0 | Commonly used in biological applications. |
Q6: What analytical techniques are suitable for monitoring the stability of this compound?
A6: A stability-indicating analytical method is essential to accurately quantify the remaining this compound and its degradation products. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC (RP-HPLC).[9][21]
-
RP-HPLC can separate this compound from its degradation products (glycine, serine, and the diketopiperazine) and allow for their individual quantification.[22]
-
Detection can be achieved using UV absorbance at a low wavelength (e.g., 210-220 nm) or through more sensitive methods like mass spectrometry (LC-MS) for identification and quantification of degradants.[21][23]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during this compound stability studies.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Faster than expected degradation | Incorrect pH of the buffer. | Verify the pH of your buffer solution using a calibrated pH meter. |
| Temperature fluctuations. | Ensure your incubator or storage chamber maintains a stable temperature. Use a calibrated thermometer to monitor. | |
| Buffer-catalyzed degradation. | Consider screening alternative buffer systems (e.g., switch from phosphate to histidine). | |
| Presence of metal ions. | Metal ions can catalyze peptide hydrolysis.[24] Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal contamination is suspected. | |
| Inconsistent or variable results | Improper sample preparation. | Ensure consistent and accurate dilution of samples. Use calibrated pipettes. |
| HPLC method not stability-indicating. | Validate your HPLC method to ensure it can separate the parent dipeptide from all significant degradation products. | |
| Adsorption to container surfaces. | Consider using low-protein-binding tubes or vials. | |
| Appearance of unknown peaks in HPLC | Formation of unexpected degradation products. | Use LC-MS to identify the mass of the unknown peaks to aid in their identification. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phases and blank injections to check for system contamination. |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
-
Select Buffer System: Choose the appropriate buffer based on the desired pH range (refer to the table in FAQ Q5).
-
Prepare Buffer Stock: Weigh the appropriate amounts of the acidic and basic components of the buffer to prepare a concentrated stock solution in high-purity water.
-
Adjust pH: Dilute the stock solution to the desired final concentration and adjust the pH to the target value using a calibrated pH meter and dropwise addition of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Filter: Filter the final buffer solution through a 0.22 µm filter to remove any particulate matter.
Protocol 2: Setting Up a Stability Study
-
Prepare this compound Stock Solution: Dissolve a known amount of this compound in the chosen buffer to achieve the desired starting concentration.
-
Aliquot Samples: Dispense the this compound solution into multiple, tightly sealed vials for each storage condition (e.g., different temperatures).
-
Initial Time Point (T=0): Immediately analyze a set of vials to establish the initial concentration and purity of the dipeptide.
-
Storage: Place the remaining vials in the designated stability chambers at controlled temperatures (e.g., 4°C, 25°C, 40°C). Protect samples from light if photostability is also being assessed.
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), remove a set of vials from each storage condition for analysis.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.
Visualizing Degradation Pathways and Workflows
To better understand the processes involved in this compound stability testing, the following diagrams illustrate the key degradation pathways and a typical experimental workflow.
Caption: Primary degradation pathways of this compound.
Caption: General workflow for a this compound stability study.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. A mechanistic study of the spontaneous hydrolysis of glycylserine as the simplest model for protein self-cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 8. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 19. Proteins & Peptides Buffer-free Lyophilized Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Paper published: Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution labeling reagentï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 24. researchgate.net [researchgate.net]
Avoiding racemization during Glycyl-dl-serine synthesis
A Guide to Preserving Chiral Integrity
Welcome to the Technical Support Center for Glycyl-dl-serine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of dipeptide synthesis, with a specific focus on mitigating the critical issue of racemization. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your experimental success is built on a foundation of scientific understanding.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant epimerization of my serine residue during the coupling reaction with glycine. What is the most likely cause and how can I prevent it?
A1: The primary cause of racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.
Expertise & Experience: When the carboxyl group of an N-protected amino acid (in this case, serine) is activated for coupling, it becomes susceptible to intramolecular cyclization. The presence of a base can abstract the acidic α-proton of this oxazolone, leading to a loss of stereochemical integrity.[1][2] Urethane-based protecting groups like Fmoc or Boc are designed to suppress this pathway, but suboptimal reaction conditions can still lead to significant racemization.[1][3]
Troubleshooting & Root Cause Analysis:
-
Strong Base: The use of a strong or sterically unhindered base, such as triethylamine (TEA) or even N,N-diisopropylethylamine (DIEA), can readily abstract the α-proton from the activated serine.[4][5]
-
Prolonged Activation: Allowing the activated serine to exist for an extended period before the addition of the glycine nucleophile increases the window for oxazolone formation and subsequent racemization.[5]
-
Coupling Reagent Choice: While most modern coupling reagents are designed for low racemization, their efficacy can be compromised by other factors. Carbodiimides like DCC or DIC, when used without additives, are particularly prone to inducing racemization.[3][6]
Recommended Solution:
-
Choice of Base: Switch to a weaker, sterically hindered base. N-methylmorpholine (NMM) is a preferable choice over DIEA.[4][5]
-
In-Situ Activation: Employ an in-situ activation protocol where the coupling reagent is added to a mixture of the protected serine, glycine ester, and a racemization-suppressing additive.
-
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is crucial.[3][7][8] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.[6]
Diagram: The Oxazolone Mechanism of Racemization
Caption: Mechanism of serine racemization via oxazolone formation.
Q2: Which protecting group strategy is optimal for the serine side-chain to minimize side reactions during this compound synthesis?
A2: For Fmoc-based synthesis, the tert-butyl (tBu) ether is the standard and most reliable protecting group for the serine hydroxyl function.
Expertise & Experience: The hydroxyl group of serine is nucleophilic and must be protected to prevent side reactions, such as O-acylation, during peptide synthesis.[9] The choice of protecting group is critical and must be orthogonal to the N-terminal protecting group. In the context of Fmoc solid-phase peptide synthesis (SPPS), the acid-labile tert-butyl (tBu) group is ideal.[10] It is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and is cleanly removed during the final acidolytic cleavage from the resin.[10]
Comparative Analysis of Serine Protecting Groups:
| Protecting Group | Structure | Lability | Advantages | Disadvantages |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[10] | Highly stable to basic Fmoc deprotection conditions; Part of the orthogonal Fmoc/tBu strategy.[10] | Can lead to t-butyl cation side products upon cleavage. |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis | More stable to TFA than tBu. | Requires harsh cleavage conditions (HF) or catalytic transfer hydrogenolysis, which is not compatible with all sequences. |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile | Can be removed under milder acidic conditions than tBu. | May not be fully stable to repeated Fmoc deprotection cycles. |
Recommendation: For routine synthesis of this compound, Fmoc-Ser(tBu)-OH is the recommended building block due to its high stability and compatibility with standard SPPS protocols.
Q3: My final product shows two peaks on chiral HPLC, indicating racemization. How can I definitively quantify the extent of racemization?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying diastereomeric peptide products.
Expertise & Experience: The presence of a D-serine isomer in your Glycyl-L-serine product (or L-serine in your Glycyl-D-serine product) results in a diastereomer, which can often be separated using a chiral stationary phase. Capillary Electrophoresis (CE) is another powerful technique with excellent resolution for this purpose.[11][12] For absolute confirmation, peptide hydrolysis followed by derivatization and analysis by chiral gas chromatography (GC) can be employed.[13]
Protocol: Racemization Analysis by Chiral HPLC
-
Sample Preparation:
-
Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase column (e.g., a protein-based column like Chiralpak or a cyclodextrin-based column). The specific column choice may require screening.
-
Mobile Phase: An isocratic or gradient system of aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm if a chromophore is present).
-
Temperature: Maintain a constant column temperature (e.g., 25 °C) as temperature can affect chiral separations.
-
-
Data Analysis:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of the undesired diastereomer using the formula: % Racemization = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100
-
Workflow for Racemization Analysis:
Caption: Workflow for analyzing racemization in peptide synthesis.
Recommended Protocol: Low-Racemization Synthesis of Glycyl-L-Serine
This protocol is optimized for manual solid-phase peptide synthesis on a Rink Amide resin, yielding a C-terminally amidated dipeptide.
Materials:
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Gly-OH
-
Rink Amide MBHA resin
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Additive: HOBt (1-Hydroxybenzotriazole)
-
Base: NMM (N-methylmorpholine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Serine):
-
Remove the Fmoc group from the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate Fmoc-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF for 2 minutes.
-
Add NMM (6 eq.) to the activation mixture.
-
Immediately add the activated serine solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Glycine):
-
Remove the Fmoc group from the serine-bound resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-Gly-OH using the same activation and coupling procedure as for serine.
-
-
Final Fmoc Deprotection:
-
Remove the final Fmoc group from the glycine residue with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the peptide pellet.
-
Trustworthiness: This protocol incorporates multiple safeguards against racemization. The use of HBTU/HOBt is a well-established, rapid coupling method that minimizes the lifetime of the activated species.[14] The choice of NMM as the base provides sufficient basicity for the reaction while being less likely to cause epimerization than stronger bases like DIEA.[4]
References
- 1. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cat-online.com [cat-online.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Derivatization of Glycyl-dl-serine for Enhanced Detection
Welcome to the technical support center for the derivatization of Glycyl-dl-serine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the detection of this dipeptide in various analytical workflows.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound.
Issue 1: Low or No Derivatization Product Yield
Question: I am performing a derivatization reaction with this compound using a common derivatizing agent (e.g., OPA, Marfey's reagent), but I am observing very low or no product formation in my HPLC or MS analysis. What could be the cause?
Answer:
Several factors can contribute to poor derivatization yield. Here’s a systematic approach to troubleshooting this issue:
-
Probable Cause 1: Incorrect pH of the Reaction Mixture.
-
Explanation: Most derivatization reactions targeting primary amines are highly pH-dependent. For instance, o-phthalaldehyde (OPA) derivatization requires an alkaline environment (typically pH 8.2-10.1) to facilitate the reaction with the primary amine of the glycyl residue. If the pH is too low, the amine group will be protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the derivatizing agent.
-
Solution:
-
Verify Buffer pH: Use a calibrated pH meter to check the pH of your reaction buffer before adding the sample and reagent. Borate buffer is a common choice for maintaining alkaline conditions.
-
Sample Acidity: If your this compound sample is dissolved in an acidic solution (e.g., from a previous purification step), it will neutralize the buffer and lower the overall pH. Neutralize the sample with a suitable base (e.g., NaOH) before adding it to the reaction mixture. A good practice is to perform a trial run and check the final pH of the reaction mixture with a pH strip.
-
-
-
Probable Cause 2: Inactive or Degraded Derivatizing Reagent.
-
Explanation: Many derivatizing agents are sensitive to moisture and light and can degrade over time, leading to a loss of reactivity. For example, OPA solutions can be unstable.[1] Silylation reagents like MTBSTFA are particularly moisture-sensitive and must be handled under anhydrous conditions.[2]
-
Solution:
-
Proper Storage: Always store derivatizing reagents according to the manufacturer's instructions, which often involves refrigeration or storage in a desiccator.
-
Fresh Preparation: Prepare fresh solutions of the derivatizing agent before each experiment, especially for reagents known for their instability.
-
Quality Check: If you suspect reagent degradation, test it with a standard compound known to react efficiently (e.g., a simple amino acid like glycine).
-
-
-
Probable Cause 3: Inappropriate Reaction Time or Temperature.
-
Explanation: Derivatization reactions have optimal time and temperature requirements. For example, OPA derivatization is typically rapid and occurs within minutes at room temperature.[3] In contrast, silylation with MTBSTFA for GC-MS analysis often requires heating (e.g., 60-100°C) for a longer duration (30 minutes to 4 hours) to ensure complete derivatization of all active hydrogens.[4]
-
Solution:
-
Consult Literature: Refer to established protocols or the manufacturer's guidelines for the specific derivatizing agent you are using.
-
Optimization: If you are developing a new method, perform a time-course and temperature optimization study to determine the ideal reaction conditions for this compound.
-
-
Issue 2: Peak Tailing or Broadening in HPLC Analysis
Question: After derivatizing this compound, my chromatogram shows significant peak tailing for the derivative. What is causing this, and how can I improve the peak shape?
Answer:
Peak tailing is a common chromatographic problem that can compromise resolution and quantification. Here are the likely causes and solutions when analyzing derivatized this compound:
-
Probable Cause 1: Secondary Interactions with the Stationary Phase.
-
Explanation: The derivatized this compound may have residual polar groups that can interact with active sites (e.g., free silanol groups) on the reversed-phase column, leading to peak tailing.
-
Solution:
-
Mobile Phase Additives: Add a small amount of a competing agent, such as triethylamine (TEA), to the mobile phase. TEA will interact with the active sites on the stationary phase, masking them from the analyte.
-
Lower pH: For reversed-phase chromatography, operating at a lower pH (e.g., using formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing secondary interactions.
-
-
-
Probable Cause 2: Incomplete Derivatization.
-
Explanation: If the derivatization reaction is incomplete, you will have a mixture of the derivatized and underivatized dipeptide. The underivatized this compound, being more polar, will exhibit poor peak shape on a reversed-phase column.
-
Solution:
-
Optimize Reaction Conditions: Revisit the derivatization protocol to ensure complete reaction. This may involve adjusting the pH, reagent concentration, reaction time, or temperature as discussed in Issue 1.
-
Excess Reagent: Ensure that the derivatizing agent is in molar excess to drive the reaction to completion.
-
-
-
Probable Cause 3: Column Overload.
-
Explanation: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution:
-
Dilute the Sample: Try diluting your derivatized sample and re-injecting it. If the peak shape improves, you were likely overloading the column.
-
Check Injection Volume: Ensure your injection volume is appropriate for the column dimensions.
-
-
Issue 3: Poor Sensitivity in Mass Spectrometry (MS) Detection
Question: I have derivatized this compound, but the signal intensity in my LC-MS or GC-MS analysis is still very low. How can I enhance the MS response?
Answer:
Improving MS sensitivity often involves selecting a derivatization strategy that enhances the ionization efficiency of the analyte.
-
Probable Cause 1: Suboptimal Ionization of the Derivative.
-
Explanation: The chosen derivative may not be well-suited for the ionization technique being used (e.g., electrospray ionization - ESI, or electron ionization - EI). For ESI-MS, peptides with low proton affinity may not ionize efficiently.[5] For GC-MS, the derivative may not produce characteristic and abundant fragment ions.
-
Solution:
-
Charge-Tagging for LC-MS: For ESI-MS, consider derivatizing this compound with a reagent that introduces a permanent positive charge (a "fixed charge tag").[6][7] Reagents containing quaternary ammonium groups can significantly enhance ionization efficiency and, consequently, the MS signal.[5][8] For example, derivatization with a 2,4,6-triphenylpyrylium salt can introduce a fixed positive charge and has been shown to enable ultrasensitive detection of peptides.[9]
-
Silylation for GC-MS: For GC-MS, silylation with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice.[10] The resulting tert-butyldimethylsilyl (TBDMS) derivatives are more stable than trimethylsilyl (TMS) derivatives and produce easily interpretable mass spectra with characteristic fragment ions, which aids in both identification and quantification.[10]
-
-
-
Probable Cause 2: Matrix Effects.
-
Explanation: Components in your sample matrix can co-elute with your derivatized analyte and suppress its ionization in the MS source.
-
Solution:
-
Sample Cleanup: Implement a sample cleanup step before derivatization, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC or GC method to achieve better separation of the derivatized this compound from matrix components. This might involve adjusting the gradient, changing the column, or using a different mobile phase.
-
Internal Standard: Use a stable isotope-labeled internal standard of this compound. This will co-elute with your analyte and experience the same matrix effects, allowing for more accurate quantification.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the derivatization of this compound.
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is often necessary for several reasons:
-
Enhanced Detection: this compound lacks a strong chromophore or fluorophore, making its detection by UV-Vis or fluorescence detectors challenging at low concentrations.[11] Derivatization introduces a chemical group that absorbs UV light or fluoresces, significantly increasing detection sensitivity.[12]
-
Improved Chromatographic Properties: The polar nature of dipeptides can lead to poor retention and peak shape in reversed-phase HPLC. Derivatization can increase the hydrophobicity of the molecule, leading to better chromatographic behavior.
-
Increased Volatility for GC Analysis: this compound is non-volatile and thermally labile, making it unsuitable for direct analysis by gas chromatography (GC).[13] Derivatization, typically through silylation, replaces active hydrogens with nonpolar groups, increasing the volatility and thermal stability of the molecule, allowing for GC-based separation and analysis.[2][13][14]
-
Enhanced MS Ionization: Derivatization can introduce functional groups that improve the ionization efficiency of the dipeptide in mass spectrometry, leading to a stronger signal and lower detection limits.[5][6]
Q2: Which derivatizing agent should I choose for my application?
A2: The choice of derivatizing agent depends on your analytical technique and the goals of your experiment. Here is a summary of common choices:
| Derivatizing Agent | Analytical Technique | Key Advantages | Considerations |
| o-Phthalaldehyde (OPA) | HPLC-Fluorescence/UV | Rapid reaction, high sensitivity, suitable for primary amines.[3][15] | Derivatives can be unstable[16]; does not react with secondary amines. |
| Marfey's Reagent (FDAA) | HPLC-UV | Chiral analysis, allows for the separation of D and L enantiomers.[17][18] | Requires hydrolysis of the peptide bond to analyze individual amino acids.[18] |
| Dansyl Chloride | HPLC-Fluorescence/MS | Forms stable derivatives, significantly improves MS detection sensitivity.[19] | Reaction conditions need to be optimized to avoid side reactions. |
| Fluorescein Derivatives (e.g., FAM) | HPLC-Fluorescence | High fluorescence quantum yields, good water solubility.[20] | Can be attached to the N-terminus or C-terminus.[21] |
| MTBSTFA | GC-MS | Forms stable and volatile derivatives, produces characteristic mass spectra.[2] | Requires anhydrous conditions, reaction may require heating.[2][4] |
Q3: Can I derivatize this compound for chiral analysis to distinguish between Glycyl-d-serine and Glycyl-l-serine?
A3: Yes, chiral analysis is possible through derivatization. The most common approach is to use a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[22][23] This method involves two main steps:
-
Hydrolysis: The this compound dipeptide is first hydrolyzed to its constituent amino acids, glycine and dl-serine.
-
Derivatization: The resulting amino acid mixture is then reacted with Marfey's reagent. The chiral reagent forms diastereomers with the D- and L-serine, which can then be separated and quantified using standard reversed-phase HPLC.[18][24]
Alternatively, you can use a combination of a non-chiral derivatizing agent like OPA with a chiral thiol (e.g., N-acetyl-L-cysteine) to form diastereomeric isoindole derivatives that can be separated by reversed-phase HPLC.[16][25]
Q4: What are the key steps in a typical pre-column derivatization protocol for HPLC analysis?
A4: A general pre-column derivatization protocol for analyzing this compound with an agent like OPA would involve the following steps:
-
Sample Preparation: Ensure your sample is free of interfering substances. This may require a cleanup step like SPE. Dissolve the sample in an appropriate solvent.
-
pH Adjustment: Transfer an aliquot of your sample to a reaction vial. Add a buffer (e.g., borate buffer) to adjust the pH to the optimal range for the derivatization reaction (e.g., pH 9.5 for OPA).
-
Reagent Addition: Add the derivatizing agent solution to the vial. The reagent should be in molar excess to ensure complete reaction.
-
Reaction: Allow the reaction to proceed for the specified time at the recommended temperature. For OPA, this is typically a few minutes at room temperature.[3]
-
Quenching (Optional): Some protocols may include a step to stop the reaction, for example, by adding an acid to lower the pH.[1]
-
Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system for analysis.
Below is a diagram illustrating a typical pre-column derivatization workflow.
Caption: Pre-column derivatization workflow with OPA.
Q5: How can I ensure my derivatization method is quantitative and reproducible?
A5: To ensure the quantitative and reproducible derivatization of this compound, consider the following:
-
Method Validation: Perform a thorough method validation, including assessing linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
-
Use of Internal Standards: Incorporate an internal standard (IS) into your workflow. The ideal IS is a stable isotope-labeled version of this compound. The IS should be added to the sample before any preparation or derivatization steps to account for variability in reaction efficiency and sample loss.
-
Control Reaction Parameters: Strictly control all reaction parameters, including pH, temperature, reaction time, and reagent concentrations. Automation of the derivatization process using an autosampler can significantly improve reproducibility.[26]
-
Reagent Stability: Always use freshly prepared reagents, especially those known to be unstable, to avoid variability in derivatization efficiency.[1]
-
Calibration Curve: Prepare a calibration curve using standards of known concentrations that have been subjected to the same derivatization procedure as the unknown samples. This will ensure that any non-stoichiometric reaction efficiency is accounted for in the quantification.
Below is a diagram illustrating the principles of a self-validating derivatization protocol.
References
- 1. diva-portal.org [diva-portal.org]
- 2. restek.com [restek.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 8. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MtBSTFA - Regis Technologies [registech.com]
- 11. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. restek.com [restek.com]
- 15. academic.oup.com [academic.oup.com]
- 16. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lubio.ch [lubio.ch]
- 21. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 22. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. | Sigma-Aldrich [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 26. shimadzu.com [shimadzu.com]
Technical Support Center: Enzymatic Synthesis of Glycyl-dl-serine
Welcome to the technical support center for the enzymatic synthesis of Glycyl-dl-serine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly poor reaction yields. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the complexities of chemoenzymatic peptide synthesis.
Troubleshooting Guide: Addressing Poor Yield
This section is structured to address specific issues you may encounter during your experiments.
Q1: My reaction yield is extremely low or non-existent. Where do I start troubleshooting?
This is a common issue that can stem from several root causes. A systematic approach is crucial to identify the bottleneck. We recommend following a logical diagnostic workflow.
Experimental Workflow: Initial Diagnostic Check
Glycyl-dl-serine in the Lab: A Technical Support Troubleshooting Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of glycyl-dl-serine in biochemical assays. As a dipeptide composed of glycine and serine, this compound can introduce unexpected variables into your experiments. This document is designed to help you identify, understand, and mitigate potential interference, ensuring the accuracy and reliability of your results.
Section 1: Understanding the Core Issue: Why Can this compound Interfere with Biochemical Assays?
This compound, while a simple dipeptide, possesses chemical properties that can lead to non-specific interactions and interference in a variety of common laboratory assays. Understanding these properties is the first step in effective troubleshooting.
Key Physicochemical Properties of this compound
| Property | Value | Implication for Biochemical Assays |
| Molecular Formula | C₅H₁₀N₂O₄[1] | Its small size allows it to potentially interact with active sites of enzymes or binding sites of antibodies. |
| Molecular Weight | 162.14 g/mol [1] | Similar to the above, its low molecular weight can lead to non-specific binding. |
| Structure | Contains a free amino group, a carboxyl group, a peptide bond, and a hydroxyl group from the serine residue. | These functional groups can participate in various chemical reactions, including metal ion chelation and the Maillard reaction, which can interfere with assay chemistries. |
| Solubility | Soluble in water; solubility is pH-dependent, slightly enhanced in dilute aqueous acid.[2] | High concentrations in aqueous buffers are possible, increasing the likelihood of interference. |
| pKa Values | The pKa values for the amino and carboxyl groups are similar to those of its constituent amino acids, glycine and serine. | The charge state of the molecule will change with pH, which can affect its interaction with proteins and other molecules in an assay. |
Primary Mechanisms of Interference
Three primary mechanisms are responsible for the majority of interference issues observed with this compound:
-
Maillard Reaction: This is a chemical reaction between the amino group of this compound and a reducing sugar in your sample or assay reagents.[3] This non-enzymatic browning reaction is accelerated by heat and can produce a variety of byproducts, including fluorescent and colored compounds that directly interfere with spectrophotometric and fluorometric assays.[4]
-
Metal Ion Chelation: The carboxyl group, amino group, and the hydroxyl group of the serine residue can act as ligands, chelating metal ions present in your assay buffer or sample.[2] This is particularly problematic for assays that rely on specific metal cofactors for enzymatic activity or for certain protein quantification methods that utilize copper ions.
-
Direct Interaction with Assay Reagents: The free amino and carboxyl groups of this compound can react directly with reagents used in common protein quantification assays, leading to inaccurate results.
Section 2: Troubleshooting Guides for Specific Assays
This section provides a question-and-answer formatted troubleshooting guide for common issues encountered when using this compound in specific biochemical assays.
Protein Quantification Assays
Question: My protein concentration readings are unexpectedly high when using the Bicinchoninic Acid (BCA) or Lowry assay in the presence of this compound. Why is this happening and how can I fix it?
Answer:
This is a common issue. Both the BCA and Lowry assays are based on the reduction of Cu²⁺ to Cu⁺ by peptide bonds in an alkaline medium.[5][6] While single amino acids and dipeptides do not typically give a strong Biuret reaction, most dipeptides can be detected by the Lowry method.[1] Furthermore, certain amino acids, such as the glycine component of your dipeptide, are known to interfere with the BCA assay, especially at high concentrations (e.g., 0.1 M for the Micro BCA Assay).[7][8]
The free amino group of this compound can also contribute to the reduction of copper ions, leading to an overestimation of the protein concentration.
Troubleshooting Workflow: Protein Assay Interference
Caption: Troubleshooting workflow for protein assay interference.
Detailed Mitigation Protocols:
-
Protocol 1: Switching to the Bradford Assay The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues. Small peptides, such as this compound, and free amino acids generally do not interfere with this assay.[9][10]
-
Step 1: Prepare your protein samples and a set of protein standards (e.g., BSA).
-
Step 2: Add the Bradford dye reagent to your samples and standards.
-
Step 3: Incubate for the recommended time at room temperature.
-
Step 4: Measure the absorbance at 595 nm.
-
Step 5: Determine the protein concentration from the standard curve.
-
-
Protocol 2: Protein Precipitation to Remove Interfering Substances This method removes this compound and other small molecules from your protein sample.
-
Materials: Trichloroacetic acid (TCA), acetone, 0.1 M NaOH.
-
Step 1: Add an equal volume of 20% TCA to your protein sample.
-
Step 2: Incubate on ice for 30 minutes to precipitate the protein.
-
Step 3: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Step 4: Carefully decant the supernatant, which contains the this compound.
-
Step 5: Wash the protein pellet with cold acetone to remove residual TCA.
-
Step 6: Centrifuge again and decant the acetone.
-
Step 7: Air-dry the pellet and resuspend it in a buffer compatible with your protein assay.
-
-
Protocol 3: Creating a Custom Standard Curve If removing the this compound is not feasible, you can create a standard curve where the standards are prepared in the same buffer (containing the same concentration of this compound) as your samples. This will account for the background signal from the dipeptide.
Question: I am using the Bradford assay, but my results are still inconsistent. Could this compound be the culprit?
Answer:
While direct interference from this compound in the Bradford assay is unlikely, it can indirectly affect your results. High concentrations of any substance can alter the pH of the assay, which can affect the dye-binding properties. Additionally, if your this compound solution is not properly pH-adjusted, it could impact the assay.
Troubleshooting Steps:
-
Check the pH: Ensure the pH of your sample containing this compound is within the recommended range for the Bradford assay.
-
Dilute your sample: If possible, diluting your sample can reduce the concentration of this compound and minimize any indirect effects.
-
Run a buffer blank: Always include a blank that contains your sample buffer with this compound but no protein to zero the spectrophotometer.
Enzyme-Linked Immunosorbent Assays (ELISAs)
Question: I am observing high background noise or false-positive results in my ELISA. Could the this compound in my sample be causing this?
Answer:
Yes, this is a possibility. While not a common interferent, this compound can contribute to non-specific binding in ELISAs.[11][12] The mechanisms can include:
-
Non-specific Binding: The dipeptide might bind to the plastic of the microplate or to the blocking agent, leading to a higher background signal.
-
Maillard Reaction Products: If your samples have been stored for a long time or exposed to heat, Maillard reaction products may have formed. These products can be "sticky" and contribute to non-specific binding.
Logical Relationship: ELISA Interference
Caption: Potential ELISA interference pathways from this compound.
Troubleshooting and Mitigation Strategies:
-
Optimize Blocking: Ensure you are using an effective blocking buffer. Consider trying different blocking agents (e.g., BSA, non-fat dry milk, or commercial blocking solutions).
-
Increase Wash Steps: Increase the number and duration of your wash steps to remove non-specifically bound molecules.
-
Sample Dilution: Dilute your samples to reduce the concentration of this compound.
-
Include a "Buffer Only" Control: Run a control well that contains your sample buffer with this compound but no analyte to assess the background signal.
Enzymatic Assays
Question: I am seeing lower than expected enzyme activity in my assay. Could this compound be inhibiting my enzyme?
Answer:
This is a possibility, particularly for enzymes that utilize metal cofactors. As mentioned earlier, this compound can chelate metal ions. If your enzyme requires a specific metal ion for its activity, the presence of this compound could be sequestering this cofactor and reducing the enzyme's activity.
Troubleshooting Steps:
-
Review Enzyme Cofactor Requirements: Check the literature for your enzyme to see if it requires metal cofactors that could be chelated by this compound.
-
Supplement with Cofactors: Try adding a slight excess of the required metal cofactor to your assay buffer to overcome the chelating effect of the dipeptide.
-
Run a Control without this compound: If possible, perform the assay in the absence of this compound to confirm that it is the source of the inhibition.
-
Consider Alternative Buffers: If the interference is significant, you may need to find an alternative buffer system that does not contain this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound typically start to cause interference?
A1: The concentration at which interference becomes significant is highly dependent on the specific assay and the other components in the sample. As a general guideline, concentrations above 10 mM should be viewed with caution, and it is always best to perform validation experiments to determine the interference threshold for your specific assay.
Q2: Are there any alternatives to this compound that are less likely to cause interference?
A2: The best alternative will depend on the specific application of this compound in your experiment. If it is being used as a nutrient supplement in cell culture, you might consider using its constituent amino acids, glycine and serine, separately. If it is being used as a buffering agent, other non-interfering buffers such as HEPES or MOPS could be suitable alternatives.
Q3: Can the D- and L-isomers of serine in this compound cause different types of interference?
A3: For most non-enzymatic interference mechanisms, such as the Maillard reaction and metal chelation, the stereochemistry of the serine residue is unlikely to have a significant impact. However, for enzymatic assays, the difference could be critical. If your assay involves an enzyme that is stereospecific for either D- or L-serine, the presence of the other isomer could act as a competitive inhibitor.
Q4: How can I definitively prove that this compound is the cause of the interference I am observing?
A4: The most definitive way to identify this compound as the interferent is to perform a spike and recovery experiment.
-
Spike: Add a known amount of this compound to a sample that does not contain it and observe if the interference appears.
-
Recovery: If you have a method to remove this compound (e.g., dialysis), process a sample containing the dipeptide and see if the interference is eliminated.
By systematically working through these troubleshooting guides and understanding the underlying chemical principles, you can effectively manage and mitigate the potential interference of this compound in your biochemical assays, leading to more accurate and reliable data.
References
- 1. Chemistry of Protein Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 7. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Pitfalls in the use of ELISA to screen for monoclonal antibodies raised against small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ChonBlock™: A Solution to False Positive Reactions in ELISA [chondrex.com]
Validation & Comparative
A Researcher's Guide to the Stereoselective Bioactivity of Glycyl-serine Dipeptides: A Comparative Analysis of Glycyl-dl-serine vs. Glycyl-l-serine
This guide provides an in-depth comparison of the biological activities of Glycyl-dl-serine and Glycyl-l-serine, moving beyond basic specifications to explore the critical role of stereochemistry in determining metabolic fate, receptor interaction, and overall physiological impact. For researchers and drug development professionals, understanding these nuances is paramount for experimental design and therapeutic innovation. While direct comparative literature is sparse, this guide synthesizes established biochemical principles and the known activities of the constituent amino acid isomers to construct a robust predictive framework, complete with proposed experimental protocols for validation.
The Foundational Difference: Chirality and Its Biological Implications
The sole distinction between Glycyl-l-serine and this compound lies in the stereochemistry of the serine residue.
-
Glycyl-l-serine is a dipeptide composed of glycine and the naturally occurring L-isomer of serine.[1][2] It is recognized as an endogenous metabolite, an intermediate in protein catabolism.[3]
-
This compound is a racemic mixture, containing equal parts Glycyl-l-serine and its enantiomer, Glycyl-d-serine.[4]
This seemingly subtle structural difference is of profound biological significance. Biological systems—from enzymes to receptors—are inherently chiral. This stereoselectivity dictates that enantiomers of the same molecule can have dramatically different, and sometimes entirely separate, biological activities and metabolic pathways.[5][6] A change in a single amino acid's stereoisomerism can lead to dramatic changes in physicochemical properties and activity.[5]
Comparative Biological Activity Profile: A Tale of Two Isomers
The biological activity of this compound must be considered as the combined, and potentially interacting, effects of its two components: Glycyl-l-serine and Glycyl-d-serine.
| Feature | Glycyl-l-serine (Natural Isomer) | This compound (Racemic Mixture) |
| Primary Role | Endogenous metabolite in protein turnover.[1][3] | Biochemical research tool, cosmetic ingredient, and potential pro-drug.[4] |
| Metabolic Fate | Readily hydrolyzed by common peptidases into glycine and L-serine for entry into respective metabolic pools.[3][7] | Mixed. The Glycyl-l-serine component is readily hydrolyzed. The Glycyl-d-serine component is predicted to be resistant to standard peptidases, leading to a longer biological half-life and alternative degradation pathways (e.g., via D-amino acid oxidase).[5] |
| Receptor Interaction | L-serine itself can act as an agonist at glycine receptors, producing a neuroprotective, inhibitory effect.[8][9] The dipeptide is unlikely to have direct high-affinity receptor interactions before hydrolysis. | Complex. The Glycyl-d-serine component introduces a significant potential for neurological activity. D-serine is a potent co-agonist at the glycine site of the NMDA receptor, crucial for excitatory neurotransmission and synaptic plasticity.[10][11][12] The dipeptide could act as a pro-drug for D-serine or interact directly with the NMDA receptor. |
| Cellular Functions | Provides building blocks (glycine, L-serine) for protein synthesis, nucleotide synthesis (via one-carbon metabolism), and glutathione production.[13][14] | Contributes to the same pools via its L-isomer component. The D-isomer component could specifically modulate glutamatergic signaling, potentially impacting learning, memory, and synaptic stability.[11][15] |
The Neurological Dichotomy: Glycine vs. NMDA Receptor Modulation
The most critical predicted difference in bioactivity stems from the distinct roles of L-serine and D-serine in the central nervous system.
-
Glycyl-l-serine's Contribution: Upon hydrolysis, L-serine primarily functions as a neurotrophic factor and can act as an agonist at inhibitory glycine receptors.[9][16] This pathway generally leads to neuron hyperpolarization and can be neuroprotective against glutamate-induced excitotoxicity.[9]
-
This compound's Unique Potential: The presence of the Glycyl-d-serine enantiomer creates the potential to modulate the N-methyl-D-aspartate (NMDA) receptor. D-serine, not glycine, is now understood to be the primary endogenous co-agonist for synaptic NMDA receptors, which are pivotal for excitatory neurotransmission and long-term potentiation (a cornerstone of memory formation).[10][12][15] Therefore, administration of this compound could enhance NMDA receptor function, an effect entirely absent with pure Glycyl-l-serine.[17]
Experimental Protocols for Comparative Validation
To empirically validate the predicted differences, the following experimental workflows are proposed.
This experiment aims to quantify the differential hydrolysis rates of the two dipeptides by common proteases.
Causality: Standard peptidases are stereoselective and should preferentially cleave the L-isomer peptide bond. Demonstrating that Glycyl-d-serine (present in the DL-mixture) is resistant to cleavage is foundational to all other predicted differences in bioactivity.
Methodology:
-
Preparation: Prepare solutions of Glycyl-l-serine and this compound (1 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare a solution of a relevant peptidase, such as porcine kidney aminopeptidase N or commercially available pooled human serum, to simulate physiological conditions.
-
Reaction: In a temperature-controlled microplate, combine 100 µL of each dipeptide solution with 10 µL of the peptidase solution. Include a no-enzyme control for each dipeptide.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding 10 µL of 10% trichloroacetic acid (TCA).
-
Analysis: Centrifuge the quenched samples to pellet precipitated protein. Analyze the supernatant using reverse-phase HPLC or LC-MS to quantify the remaining parent dipeptide.
-
Self-Validation: The concentration of the parent dipeptide in the no-enzyme control should remain constant. The concentration of Glycyl-l-serine should decrease over time in the presence of the enzyme. The peak corresponding to Glycyl-l-serine in the this compound sample should decrease, while the peak for Glycyl-d-serine should remain relatively stable.
References
- 1. Serine, glycyl- | C5H10N2O4 | CID 73086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 7361-43-5: L-Serine, N-glycyl- | CymitQuimica [cymitquimica.com]
- 3. Human Metabolome Database: Showing metabocard for Glycyl-Serine (HMDB0028850) [hmdb.ca]
- 4. This compound [myskinrecipes.com]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Science Research Studies Dipeptides “Structure, Function, And Research A [bioplexpeptides.co.uk]
- 8. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid | MDPI [mdpi.com]
- 9. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 10. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 11. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]
- 12. cris.technion.ac.il [cris.technion.ac.il]
- 13. The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serine and glycine metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel neuroglial and glioglial relationships mediated by L-serine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. D-Serine and a glycine transporter-1 inhibitor enhance social memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Glycine and Serine: Investigating the Potential of Glycyl-DL-serine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Excitotoxicity Challenge in Neuroprotection
Neuronal loss following ischemic stroke, traumatic brain injury, and in chronic neurodegenerative diseases is often precipitated by a phenomenon known as excitotoxicity. This pathological process is primarily mediated by the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[1] The excessive influx of calcium ions (Ca2+) through NMDA receptor channels triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic and necrotic cell death. Consequently, modulating NMDA receptor activity has been a key strategy in the quest for effective neuroprotective agents.
This guide provides a comparative analysis of the neuroprotective properties of two key amino acids, glycine and serine, which play complex and multifaceted roles in regulating NMDA receptor function. We will delve into their mechanisms of action, supported by experimental data, and provide detailed protocols for their investigation. Furthermore, we will introduce the dipeptide Glycyl-DL-serine, a compound of interest whose neuroprotective potential remains largely unexplored. We will present a hypothetical framework for its action and outline a rigorous experimental workflow to elucidate its efficacy, thereby paving the way for future research in this promising area.
The Dual Nature of Glycine: Neuroprotection and Excitotoxicity
Glycine is a unique neurotransmitter with a dual role in the central nervous system (CNS). It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels.[2] Activation of GlyRs leads to chloride influx and hyperpolarization of the postsynaptic membrane, thus dampening neuronal excitability.
Paradoxically, glycine is also a requisite co-agonist at the NMDA receptor, binding to the GlycineB site on the GluN1 subunit.[3] The binding of both glutamate and a co-agonist (either glycine or D-serine) is necessary for the opening of the NMDA receptor's ion channel.[3] This dual functionality means that glycine can exert both neuroprotective and neurotoxic effects, depending on its concentration and the context of neuronal activity.
Mechanistic Insights into Glycine's Actions
-
Inhibitory Neurotransmission: At inhibitory synapses, glycine release activates GlyRs, leading to neuronal inhibition. This can be neuroprotective by counteracting excessive excitation.
-
NMDA Receptor Co-agonism: At excitatory synapses, glycine potentiates NMDA receptor activation. While essential for normal synaptic plasticity, excessive glycine in the presence of high glutamate levels can exacerbate excitotoxicity.
-
Dose-Dependent Effects: Studies have shown that low concentrations of glycine can enhance NMDA receptor-mediated excitotoxicity, while higher concentrations can be neuroprotective.[4] This neuroprotection at high doses is thought to be mediated by the activation of inhibitory GlyRs and potentially through mechanisms that lead to the internalization of NMDA receptors.[5]
Serine Isomers: L-Serine and D-Serine in the Neuroprotective Landscape
Serine, another non-essential amino acid, exists in two stereoisomers, L-serine and D-serine, both of which have significant roles in the CNS.
-
L-Serine: L-serine has demonstrated neuroprotective effects, primarily by acting as an agonist at glycine receptors, similar to glycine.[1][6] It can reduce neurotoxicity and inflammation. L-serine also serves as a precursor for the synthesis of D-serine and glycine.[2]
-
D-Serine: D-serine is a potent co-agonist at the synaptic NMDA receptor's glycine site and is considered by many to be the primary endogenous ligand for this site in several brain regions.[7] Its levels are tightly regulated, and dysregulation has been implicated in various neurological disorders. Like glycine, D-serine is crucial for NMDA receptor-dependent synaptic plasticity but can also contribute to excitotoxicity under pathological conditions.
This compound: A Dipeptide with Untapped Potential
This compound is a dipeptide composed of glycine and a racemic mixture of D- and L-serine. To date, there is a significant lack of direct experimental evidence investigating the neuroprotective effects of this specific dipeptide. However, based on the known properties of its constituent amino acids, we can formulate a compelling hypothesis for its potential therapeutic value.
A Pro-Drug Hypothesis
One plausible mechanism of action for this compound is that it functions as a pro-drug. In this model, the dipeptide, being more stable and potentially having different transport properties, could cross the blood-brain barrier (BBB) more efficiently than its individual amino acid components.[8][9] Once in the CNS, it would be hydrolyzed by peptidases into glycine and serine (both D- and L-forms). This localized and sustained release of neuroactive amino acids could offer a more targeted and controlled modulation of neuronal excitability.
The released glycine and L-serine could then act on inhibitory glycine receptors to dampen excitotoxicity, while the D-serine could modulate NMDA receptor function. The precise effect would depend on the local concentrations achieved and the pathological context.
Experimental Investigation of Neuroprotective Effects
To rigorously evaluate and compare the neuroprotective efficacy of these compounds, a combination of in vitro and in vivo experimental models is essential.
In Vitro Models of Excitotoxicity
A common and effective in vitro model involves exposing primary neuronal cultures or organotypic slice cultures to an excitotoxic insult, such as high concentrations of glutamate or NMDA.[10]
Experimental Protocol: In Vitro Excitotoxicity Assay
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured for a specified period (e.g., 7-14 days in vitro) to allow for synapse formation.
-
Treatment: Cultures are pre-incubated with varying concentrations of the test compounds (glycine, L-serine, D-serine, or this compound) for a defined period (e.g., 1-24 hours).
-
Excitotoxic Insult: Neurons are then exposed to a neurotoxic concentration of glutamate (e.g., 50-100 µM) or NMDA (e.g., 100-300 µM) for a short duration (e.g., 15-30 minutes).
-
Washout and Recovery: The excitotoxic agent is washed out, and the cultures are returned to their original medium containing the test compounds for a recovery period (e.g., 24 hours).
-
Assessment of Neuronal Viability: Cell viability is quantified using standard assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells with compromised membrane integrity.
-
Fluorescent Staining: Using dyes like propidium iodide (stains nuclei of dead cells) and Hoechst 33342 (stains all nuclei) to visualize and quantify cell death.
-
In Vivo Models of Ischemic Stroke
Animal models of stroke, such as the middle cerebral artery occlusion (MCAO) model in rodents, are crucial for evaluating the therapeutic potential of neuroprotective agents in a more physiologically relevant setting.
Experimental Protocol: In Vivo MCAO Model
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Ischemia: Focal cerebral ischemia is induced by transiently occluding the middle cerebral artery using an intraluminal filament.
-
Drug Administration: The test compounds are administered at various doses and time points (e.g., before, during, or after the ischemic insult) via a relevant route (e.g., intravenous or intraperitoneal injection).
-
Behavioral Assessment: Neurological deficits are assessed at different time points post-ischemia using standardized behavioral tests (e.g., neurological deficit score, rotarod test, cylinder test).
-
Histological Analysis: After a set survival period (e.g., 24-72 hours), the animals are euthanized, and their brains are harvested. Infarct volume is measured by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC). Neuronal death can be further assessed by immunohistochemical staining (e.g., Fluoro-Jade or TUNEL staining).
Comparative Data Summary
The following table summarizes the dose-dependent effects of glycine on ischemic injury from a key study. Similar data for L-serine and D-serine can be found in the referenced literature. Direct comparative data for this compound is currently unavailable and would be a primary goal of future research.
| Compound | Dose (in vivo, rat MCAO model) | Effect on Infarct Volume | Neurological Outcome | Reference |
| Glycine | 80 mg/kg | Increased | Worsened | [4] |
| 400 mg/kg | No significant effect | No significant effect | [4] | |
| 800 mg/kg | Decreased | Improved | [4] |
Visualizing the Mechanisms and Workflows
Diagrams are essential for conceptualizing the complex signaling pathways and experimental procedures involved in neuroprotection research.
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity
Caption: NMDA receptor activation and downstream excitotoxic cascade.
Experimental Workflow for Assessing Neuroprotection
Caption: General workflow for in vitro and in vivo neuroprotection studies.
Proposed Experimental Plan for this compound
Given the absence of data on this compound, a structured investigation is warranted. The following experimental plan outlines a logical progression to test the pro-drug hypothesis and evaluate its neuroprotective potential.
-
In Vitro Characterization:
-
Stability and Hydrolysis: Determine the stability of this compound in neuronal culture medium and its rate of hydrolysis into glycine and serine using techniques like HPLC.
-
Dose-Response in Excitotoxicity Model: Conduct the in vitro excitotoxicity assay described above with a wide range of this compound concentrations.
-
Mechanistic Studies: Investigate the involvement of glycine and NMDA receptors using specific antagonists (e.g., strychnine for GlyRs and MK-801 for NMDARs) in the excitotoxicity assay.
-
-
Pharmacokinetics and Brain Penetration:
-
In Vivo Pharmacokinetics: Administer this compound to rodents and measure its plasma concentration and that of its metabolites (glycine and serine) over time.
-
Blood-Brain Barrier Penetration: Quantify the levels of this compound, glycine, and serine in the brain parenchyma following systemic administration to assess its ability to cross the BBB.
-
-
In Vivo Efficacy in Stroke Model:
-
Dose-Finding Study: Use the MCAO model to determine the optimal neuroprotective dose of this compound.
-
Therapeutic Window: Investigate the time window after the onset of ischemia within which this compound administration is effective.
-
Comparison with Glycine: Directly compare the neuroprotective efficacy of the optimal dose of this compound with that of glycine administered at equimolar concentrations.
-
Conclusion and Future Directions
Glycine and serine are critical modulators of neuronal function with complex, dose-dependent effects on neuronal survival. While high concentrations of glycine and L-serine can be neuroprotective, their roles as NMDA receptor co-agonists also implicate them in excitotoxic processes. The dipeptide this compound presents an intriguing therapeutic possibility, potentially acting as a pro-drug to deliver these neuroactive amino acids to the CNS in a more controlled manner.
The lack of experimental data on this compound underscores a significant knowledge gap. The proposed experimental plan provides a clear and comprehensive roadmap for future research to elucidate its pharmacokinetic profile, mechanism of action, and therapeutic efficacy. Such studies are essential to determine if this compound can be developed into a novel and effective neuroprotective agent for the treatment of stroke and other neurological disorders characterized by excitotoxicity.
References
- 1. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 7. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 8. A synthetic BBB-permeable tripeptide GCF confers neuroprotection by increasing glycine in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug Design for Brain Delivery of Small- and Medium-Sized Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 10. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycyl-dl-serine and Other Dipeptides: A Guide for Researchers
This guide provides an in-depth comparative analysis of Glycyl-dl-serine and other selected dipeptides—Carnosine, Glycyl-glycine, and Aspartame. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, biological significance, stability, and cell permeability of these molecules, offering a comprehensive resource to inform experimental design and therapeutic development.
Introduction: The Significance of Dipeptides in Research and Therapeutics
Dipeptides, the simplest protein building blocks, are more than mere metabolic intermediates. Their diverse biological activities, ranging from neurotransmission to antioxidant defense, have positioned them as molecules of significant interest in pharmacology and nutritional science. Their small size and defined structure make them ideal candidates for studying fundamental biological processes and for development as novel therapeutic agents. This guide focuses on a comparative analysis of four dipeptides, each with unique characteristics and applications:
-
This compound: A dipeptide with emerging evidence of neuroprotective and cell-modulating properties.[1][2]
-
Carnosine (β-alanyl-L-histidine): A well-studied dipeptide with potent antioxidant, anti-glycation, and pH-buffering capabilities.[3][4][5][6][7]
-
Glycyl-glycine: The simplest dipeptide, often used as a model compound in biochemical research and as a biological buffer.[8][9][10][11][12]
-
Aspartame (L-aspartyl-L-phenylalanine-1-methyl ester): A widely used artificial sweetener, providing a case study in dipeptide metabolism and stability in consumer products.[13][14][15][16]
This comparative guide aims to provide a critical evaluation of these dipeptides, supported by experimental data and detailed methodologies, to empower researchers in their selection and application of these versatile molecules.
Physicochemical Properties: A Foundation for Function
The biological activity and pharmacokinetic profile of a dipeptide are intrinsically linked to its physicochemical properties. Understanding these characteristics is paramount for predicting its behavior in biological systems and for designing effective experimental protocols.
| Property | This compound | Carnosine | Glycyl-glycine | Aspartame |
| Molecular Formula | C₅H₁₀N₂O₄[17][18][19] | C₉H₁₄N₄O₃ | C₄H₈N₂O₃[12] | C₁₄H₁₈N₂O₅[13] |
| Molecular Weight ( g/mol ) | 162.14[17][18][19] | 226.23 | 132.12[12] | 294.30 |
| Appearance | White to off-white solid[20] | Crystalline solid | White crystalline powder[11] | White crystalline powder[13][14] |
| Melting Point (°C) | 207[20] | 253 (decomposition) | 215[12] | 246-247 |
| Water Solubility | Slightly soluble | Soluble | 132 g/L (at 20 °C)[11] | Slightly soluble, pH-dependent |
| pKa | 2.98 (at 25℃)[20] | 2.64, 6.83, 9.22 | 3.13, 8.13 | 2.99, 7.83 |
| LogP | -5.0[17] | -1.43 | -2.92 | -2.1 |
Key Insights: The variation in molecular weight and structure directly impacts properties like solubility and lipophilicity (LogP). For instance, the highly polar nature of Glycyl-glycine contributes to its high water solubility, while the presence of a phenylalanine methyl ester in Aspartame increases its lipophilicity compared to the other dipeptides. These differences will influence their absorption, distribution, metabolism, and excretion (ADME) profiles.
Biological Functions and Mechanisms of Action
Each dipeptide exhibits a unique spectrum of biological activities, governed by its constituent amino acids and their spatial arrangement.
This compound: An Emerging Neuroprotective Agent
This compound is increasingly recognized for its potential neuroprotective effects.[1][2] While the precise mechanisms are still under investigation, current research points towards its interaction with key signaling pathways in the central nervous system. L-serine, a component of this dipeptide, is a precursor to D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are pivotal in synaptic plasticity and memory formation.[21][22] Furthermore, L-serine has been shown to activate glycine receptors, which can have a neuroprotective effect against excitotoxicity.[1][2]
Diagram: Potential Neuroprotective Mechanisms of this compound
Caption: Potential pathways for this compound's neuroprotective effects.
Carnosine: The Multi-faceted Antioxidant
Carnosine is a potent intracellular buffer and a powerful antioxidant.[3][7] Its mechanism of action is multifaceted, involving both direct and indirect pathways.
-
Direct Antioxidant Activity: Carnosine can directly scavenge reactive oxygen species (ROS) and reactive carbonyl species (RCS), byproducts of oxidative stress that can damage proteins and lipids.[3][4]
-
Indirect Antioxidant Activity: Carnosine can activate the Nrf2 transcription factor, a master regulator of the cellular antioxidant response.[4][5] This leads to the upregulation of a battery of antioxidant and detoxifying enzymes.
-
Anti-glycation: By quenching reactive carbonyls, carnosine inhibits the formation of advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.[4]
-
Metal Ion Chelation: Carnosine can chelate divalent metal ions like copper and zinc, which can otherwise catalyze the formation of free radicals.[4]
Diagram: Antioxidant Mechanisms of Carnosine
Caption: Direct and indirect antioxidant mechanisms of Carnosine.
Glycyl-glycine: The Fundamental Dipeptide
As the simplest dipeptide, Glycyl-glycine serves as a crucial tool in biochemical and biotechnological research.[8][11] Its biological functions are primarily related to its constituent amino acid, glycine.
-
Model Peptide: Its simple and stable structure makes it an ideal model for studying peptide chemistry, protein folding, and enzyme kinetics.[8][10]
-
Biological Buffer: Due to its pKa values, it is an effective biological buffer in the physiological pH range.[11]
-
Cell Culture Supplement: It is used in cell culture media to support cell growth and viability.
-
Precursor to Glycine: In vivo, it can be hydrolyzed to glycine, an important neurotransmitter and a precursor for the synthesis of proteins, purines, and other metabolites.[8][9][10]
Aspartame: A Case Study in Dipeptide Metabolism
Aspartame is an artificial sweetener that is approximately 200 times sweeter than sucrose. Its biological fate is a well-documented example of dipeptide digestion and metabolism.
-
Metabolism: Upon ingestion, aspartame is rapidly and completely hydrolyzed in the small intestine by digestive enzymes into its constituent components: aspartic acid, phenylalanine, and methanol.[15][16] These components are then absorbed and metabolized through normal physiological pathways.
-
Stability: Aspartame's stability is pH-dependent, with maximal stability in acidic conditions (around pH 4.3).[13][14] In neutral or alkaline solutions, and at elevated temperatures, it can degrade, leading to a loss of sweetness.[13][14]
Comparative Performance: Stability and Permeability
The therapeutic efficacy and bioavailability of orally administered dipeptides are critically dependent on their stability in the gastrointestinal tract and their ability to permeate the intestinal epithelium.
Gastrointestinal Stability
The harsh acidic environment of the stomach and the presence of proteolytic enzymes in the stomach and small intestine pose significant barriers to the oral delivery of peptides.
Experimental Protocol: In Vitro Dipeptide Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
This protocol provides a standardized method for assessing the stability of dipeptides in simulated gastrointestinal fluids.
-
Preparation of Simulated Fluids:
-
SGF: Prepare SGF (pH 1.2) by dissolving pepsin in 0.01 M HCl.
-
SIF: Prepare SIF (pH 6.8) by dissolving pancreatin in a phosphate buffer.
-
-
Incubation:
-
Dissolve the test dipeptide in SGF and SIF to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C with constant agitation.
-
-
Time-Point Sampling:
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the enzymatic reaction by adding a suitable agent (e.g., trichloroacetic acid) or by heat inactivation.
-
-
Analysis:
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact dipeptide remaining.[23][24]
-
Use a suitable C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% trifluoroacetic acid.
-
Monitor the eluent at a wavelength of 214 nm.
-
-
Data Analysis:
-
Calculate the percentage of the dipeptide remaining at each time point relative to the initial concentration (t=0).
-
Determine the half-life (t₁/₂) of the dipeptide in each fluid.
-
Diagram: Dipeptide Stability Assay Workflow
Caption: Workflow for the in vitro dipeptide stability assay.
Comparative Stability Data (Illustrative)
While direct comparative studies under identical conditions are limited, the following table summarizes the expected stability based on the known properties of each dipeptide. Generally, smaller peptides exhibit greater stability in gastric fluid.[25][26][27]
| Dipeptide | Expected Stability in SGF (pH 1.2 with Pepsin) | Expected Stability in SIF (pH 6.8 with Pancreatin) | Rationale |
| This compound | High | Moderate to Low | Small size and lack of preferential pepsin cleavage sites. Susceptible to peptidases in the small intestine. |
| Carnosine | High | Moderate | Resistant to pepsin. Can be hydrolyzed by serum carnosinase, but intestinal hydrolysis is also a factor. |
| Glycyl-glycine | High | Moderate to Low | Highly stable in acidic conditions. Substrate for various peptidases in the intestine. |
| Aspartame | Moderate | Low | Relatively stable in acidic pH.[13][14] Rapidly hydrolyzed by peptidases in the small intestine.[15][16] |
Intestinal Permeability
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting the intestinal permeability of drugs and other compounds.[28][29][30][31][32][33][34] These cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express many of the transport proteins found in the small intestine.
Experimental Protocol: Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the permeability of dipeptides across a Caco-2 cell monolayer.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test dipeptide solution to the apical (AP) or basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (BL for AP to BL transport, and AP for BL to AP transport).
-
Replace the collected volume with fresh transport buffer.
-
-
Analysis:
-
Quantify the concentration of the dipeptide in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) by dividing the Papp (BL to AP) by the Papp (AP to BL). An ER > 2 suggests the involvement of active efflux.
-
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 cell permeability assay.
Comparative Permeability Data (Illustrative)
| Dipeptide | Expected Papp (x 10⁻⁶ cm/s) | Expected Efflux Ratio | Rationale |
| This compound | Low to Moderate | ~1 | Likely transported by peptide transporters (e.g., PEPT1), but also subject to hydrolysis. |
| Carnosine | Low to Moderate | ~1 | Substrate for peptide transporters. |
| Glycyl-glycine | Low to Moderate | ~1 | Transported by PEPT1. |
| Aspartame | Low | ~1 | Although composed of amino acids, the methyl ester modification may reduce its affinity for peptide transporters. Primarily absorbed after hydrolysis. |
Conclusion and Future Directions
This comparative analysis highlights the diverse physicochemical properties and biological activities of this compound, Carnosine, Glycyl-glycine, and Aspartame. While Carnosine is a well-established antioxidant and Glycyl-glycine is a fundamental tool in research, this compound is emerging as a promising neuroprotective agent worthy of further investigation. Aspartame serves as a valuable case study in the metabolism and stability of modified dipeptides.
Future research should focus on conducting direct, head-to-head comparative studies of these and other dipeptides under standardized conditions to generate robust and comparable data on their stability and permeability. A deeper understanding of the structure-activity relationships of dipeptides will be instrumental in the rational design of novel dipeptide-based therapeutics with enhanced stability, permeability, and biological activity.
References
- 1. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanism of Action of Carnosine | Encyclopedia MDPI [encyclopedia.pub]
- 5. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carnosine as a natural antioxidant and geroprotector: from molecular mechanisms to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycylglycine: Simplest Dipeptide Structure - Peptide Port [peptideport.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Glycylglycine - Wikipedia [en.wikipedia.org]
- 12. Glycylglycine | C4H8N2O3 | CID 11163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. academic.oup.com [academic.oup.com]
- 16. efsa.europa.eu [efsa.europa.eu]
- 17. Glycylserine | C5H10N2O4 | CID 102466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound [myskinrecipes.com]
- 19. Serine, glycyl- | C5H10N2O4 | CID 73086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 21. D-Serine as a glial modulator of nerve cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 23. archives.ijper.org [archives.ijper.org]
- 24. researchgate.net [researchgate.net]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. benchchem.com [benchchem.com]
- 27. Toward oral delivery of biopharmaceuticals: an assessment of the gastrointestinal stability of 17 peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 29. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 30. Caco-2 Permeability | Evotec [evotec.com]
- 31. uu.diva-portal.org [uu.diva-portal.org]
- 32. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 33. sygnaturediscovery.com [sygnaturediscovery.com]
- 34. researchgate.net [researchgate.net]
Navigating the Neuroprotective Landscape: A Comparative Analysis of Glycyl-DL-Serine's Precursors and Established Agents
A note to our readers: The initial aim of this guide was to provide a comparative analysis of the neuroprotective efficacy of Glycyl-DL-serine against other established agents. However, a comprehensive search of the current scientific literature has revealed a significant lack of data on the neuroprotective properties of this specific dipeptide. While this compound is utilized in biochemical research as a model peptide[1], its therapeutic potential in neurological disorders has not been documented in preclinical or clinical studies.
Therefore, to provide our audience of researchers, scientists, and drug development professionals with a valuable and evidence-based resource, we have pivoted the focus of this guide. We will delve into the neuroprotective profiles of this compound's constituent amino acids, Glycine and L-Serine . This analysis will compare their mechanisms and efficacy with well-established neuroprotective agents, including Riluzole , Edaravone , NMDA Receptor Antagonists , and Cerebrolysin .
This guide will adhere to the highest standards of scientific integrity, providing in-depth technical insights, supporting experimental data, and detailed protocols to empower your research endeavors.
The Neuroprotective Paradigm: A Multi-faceted Approach to Neuronal Preservation
Neuroprotection encompasses a range of strategies aimed at preventing or slowing the progression of neuronal cell death following acute injuries like stroke or in the context of chronic neurodegenerative diseases. The complexity of neuronal injury cascades, which often involve excitotoxicity, oxidative stress, inflammation, and apoptosis, necessitates a multi-pronged therapeutic approach. The agents discussed in this guide each target distinct yet often interconnected pathways in the neurodegenerative process.
Comparative Analysis of Neuroprotective Agents
This section will provide a detailed comparison of the mechanisms of action and reported efficacy of L-Serine, Glycine, and other leading neuroprotective agents.
L-Serine and Glycine: Modulators of Neurotransmitter Systems
L-serine, a non-essential amino acid, and its metabolic product glycine, play crucial roles in central nervous system function. Their neuroprotective effects are primarily linked to their ability to modulate neurotransmitter receptor activity.[2][3]
-
L-Serine: This amino acid can exert neuroprotective effects through multiple mechanisms. It can be converted to D-serine, a co-agonist at the glycine site of the NMDA receptor, which is crucial for synaptic plasticity and neuronal survival.[4] However, excessive D-serine can also contribute to excitotoxicity. L-serine itself has been shown to have anti-inflammatory and neurotrophic properties.[2][5]
-
Glycine: As a neurotransmitter, glycine acts as a co-agonist at NMDA receptors, similar to D-serine.[6][7] It also functions as an inhibitory neurotransmitter by activating glycine receptors, which can counteract excitotoxicity.[3] Studies have indicated that glycine can reduce infarct volume and improve neurological outcomes in models of ischemic stroke by inhibiting M1 microglial polarization and suppressing inflammation.[3]
Riluzole: A Glutamate Release Inhibitor
Riluzole is a widely used neuroprotective agent, particularly in the treatment of amyotrophic lateral sclerosis (ALS).[7] Its primary mechanism involves the inhibition of glutamate release from presynaptic terminals.[8][9] By reducing the amount of glutamate in the synapse, riluzole mitigates excitotoxicity, a key contributor to neuronal damage in various neurological conditions.[1][7] Additionally, riluzole has been shown to block voltage-gated sodium channels and has effects on intracellular signaling pathways.[7][8]
Edaravone: A Potent Free Radical Scavenger
Edaravone is a neuroprotective agent approved for the treatment of acute ischemic stroke and ALS.[6][10] Its principal mechanism of action is its potent antioxidant activity. Edaravone effectively scavenges free radicals, thereby reducing oxidative stress and preventing damage to cellular components like lipids, proteins, and DNA.[6][11] It has also been shown to possess anti-inflammatory properties and can modulate apoptotic pathways.[11][12]
NMDA Receptor Antagonists: Blocking Excitotoxicity
Overactivation of the N-methyl-D-aspartate (NMDA) receptor is a central event in excitotoxic neuronal death.[4][13] NMDA receptor antagonists, such as memantine, work by blocking the ion channel of the receptor, thereby preventing excessive calcium influx that triggers downstream neurotoxic cascades.[13][14] While high-affinity NMDA receptor antagonists have been associated with significant side effects, lower-affinity antagonists like memantine have shown a better safety profile and are used in the treatment of Alzheimer's disease.[14][15]
Cerebrolysin: A Neuropeptide Mixture with Neurotrophic Activity
Cerebrolysin is a mixture of low-molecular-weight peptides and free amino acids derived from purified brain proteins.[5] It exerts its neuroprotective and neurorestorative effects through multiple mechanisms, including neurotrophic factor-like activity, modulation of neuroinflammation, and reduction of apoptosis.[3][16] Clinical trials have suggested its potential benefit in improving outcomes after stroke.[2][3]
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes key efficacy data for the discussed neuroprotective agents from preclinical and clinical studies. It is important to note that direct cross-study comparisons can be challenging due to variations in experimental models and clinical trial designs.
| Agent | Preclinical Model | Key Efficacy Metric | Clinical Indication | Clinical Trial Outcome |
| L-Serine | Ischemic Stroke (Rat) | Reduction in infarct volume, improved neurological score[3] | Investigational | Phase I trials suggest safety[2] |
| Glycine | Ischemic Stroke (Rat) | Reduced infarct volume, decreased neuronal and microglial death[3] | Investigational | - |
| Riluzole | ALS (Mouse model) | Extended survival, improved motor function | ALS | Modest slowing of disease progression[7] |
| Edaravone | Ischemic Stroke (Rat) | Reduced infarct size, decreased oxidative stress markers[10] | Acute Ischemic Stroke, ALS | Improved functional outcomes in stroke, slowed functional decline in ALS[17] |
| Memantine | Alzheimer's Disease (Mouse model) | Improved cognitive function, reduced amyloid pathology | Alzheimer's Disease | Modest symptomatic benefit in moderate-to-severe AD[14] |
| Cerebrolysin | Ischemic Stroke (Rat) | Reduced infarct volume, enhanced neurogenesis | Stroke Recovery | Improved motor and global outcomes in some trials[2][3] |
Experimental Protocols
To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments used to assess neuroprotection.
In Vitro Model of Excitotoxicity: NMDA-Induced Neuronal Death
This protocol describes a common method to induce excitotoxicity in primary neuronal cultures.
Methodology:
-
Cell Culture: Plate primary cortical neurons from embryonic day 18 rat pups at a density of 2 x 10^5 cells/well in a 24-well plate pre-coated with poly-D-lysine.
-
Culture Maintenance: Maintain neurons in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days in vitro.
-
Treatment: Pre-treat neurons with the neuroprotective agent of interest for 1 hour.
-
Excitotoxic Insult: Expose the neurons to 100 µM NMDA and 10 µM glycine in a magnesium-free buffer for 30 minutes.
-
Washout and Recovery: Wash the cells with culture medium and return them to the incubator for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay or by counting live/dead cells with fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1).
In Vivo Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used preclinical model of focal cerebral ischemia.
Methodology:
-
Animal Preparation: Anesthetize an adult male Sprague-Dawley rat (250-300g) with isoflurane.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion: Maintain the occlusion for 90 minutes, then withdraw the filament to allow for reperfusion.
-
Drug Administration: Administer the neuroprotective agent intravenously or intraperitoneally at a predetermined time point (e.g., at the onset of reperfusion).
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson score).
-
Infarct Volume Measurement: At 48 hours, euthanize the animal, remove the brain, and slice it into 2 mm coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecular events is crucial for understanding the mechanisms of neuroprotection. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
NMDA Receptor-Mediated Excitotoxicity Pathway
Caption: Simplified signaling cascade of NMDA receptor-mediated excitotoxicity.
Edaravone's Free Radical Scavenging Mechanism
Caption: Mechanism of Edaravone as a free radical scavenger.
Experimental Workflow for MCAO Model
Caption: Step-by-step workflow for the in vivo MCAO stroke model.
Conclusion and Future Directions
While this compound itself lacks evidence as a neuroprotective agent, its constituent amino acids, L-serine and glycine, demonstrate promising neuroprotective properties, primarily through the modulation of NMDA and glycine receptors. Their mechanisms, while distinct, converge on the critical pathways of excitotoxicity and neuroinflammation.
In comparison, established agents like Riluzole, Edaravone, NMDA receptor antagonists, and Cerebrolysin offer a broader range of validated mechanisms and clinical applications. Riluzole's anti-glutamatergic action, Edaravone's potent antioxidant effects, the direct excitotoxicity blockade by NMDA receptor antagonists, and the multi-modal neurotrophic support from Cerebrolysin highlight the diverse strategies being employed to combat neuronal loss.
Future research should focus on several key areas. Firstly, the potential neuroprotective effects of other small peptides, including derivatives of glycine and serine, warrant investigation. Secondly, combination therapies that target multiple pathways simultaneously may offer synergistic benefits. For instance, combining an anti-excitotoxic agent with an antioxidant could provide more comprehensive neuroprotection than either agent alone. Finally, the development of more sophisticated and predictive preclinical models is essential to improve the translation of promising neuroprotective strategies from the laboratory to the clinic.
References
- 1. This compound [myskinrecipes.com]
- 2. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 5. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 6. Editorial to the Special Issue “Glycine-(and D-Serine)-Related Neurotransmission: Promising Therapeutic Targets with Still Unsolved Problems” | MDPI [mdpi.com]
- 7. Editorial to the Special Issue “Glycine-(and D-Serine)-Related Neurotransmission: Promising Therapeutic Targets with Still Unsolved Problems” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Serine and a glycine transporter-1 inhibitor enhance social memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glycine/serine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Glycylserine | C5H10N2O4 | CID 102466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Serine, glycyl- | C5H10N2O4 | CID 73086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Glycyl-L-alanyl-L-serine | C8H15N3O5 | CID 24944862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for Glycyl-Serine (HMDB0028850) [hmdb.ca]
- 14. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neuronal d-Serine and Glycine Release Via the Asc-1 Transporter Regulates NMDA Receptor-Dependent Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developments in the synthesis and biological activity of glycyl-L-histydyl- L-lysine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Glycyl-DL-Serine Validation
Introduction: The Analytical Imperative for Glycyl-DL-Serine
This compound (C₅H₁₀N₂O₄, MW: 162.14 g/mol ) is a dipeptide of significant interest in biochemical and pharmaceutical research.[1] It serves as a fundamental model for studying peptide synthesis, enzymatic degradation, and protein folding.[1] Furthermore, its potential as a skin-conditioning agent makes it a candidate for cosmetic and pharmaceutical formulations.[1] Given these applications, the rigorous and accurate validation of its identity and quantity is not merely a procedural step but a cornerstone of reliable research and product development.
Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity. However, the choice of MS methodology is critical and depends on the specific analytical question—be it precise quantification in a complex biological matrix, confirmation of identity, or high-throughput screening. This guide provides an in-depth comparison of three workhorse mass spectrometry techniques for the validation of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation of these analytical methods is governed by stringent guidelines from regulatory bodies. This guide is developed with adherence to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation's (ICH) Q2(R1) guidelines, ensuring that the described protocols meet the highest standards of scientific and regulatory rigor.[2][3][4][5][6][7]
Pillar 1: LC-MS/MS – The Gold Standard for Quantitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry, particularly using a triple quadrupole (QqQ) instrument, is the established gold standard for targeted quantification of small molecules in complex mixtures. Its exceptional sensitivity and specificity are achieved through the process of Multiple Reaction Monitoring (MRM).
The Causality Behind the Method: The LC system first separates this compound from other matrix components. The analyte then enters the mass spectrometer, where the first quadrupole (Q1) isolates the precursor ion (the charged this compound molecule). This isolated ion is fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion. This two-stage filtering process (Q1 -> Q3) virtually eliminates chemical noise, providing a highly specific and sensitive signal for quantification.
Experimental Protocol: LC-MS/MS with MRM
-
Sample Preparation (Plasma):
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., ¹³C₂,¹⁵N-Glycyl-DL-serine at 100 ng/mL). The use of a stable isotope-labeled internal standard is critical as it co-elutes and ionizes similarly to the analyte, correcting for variations in sample preparation and instrument response.[8]
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. This step is crucial for removing high-abundance proteins that can interfere with the analysis and foul the LC-MS system.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
Liquid Chromatography Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is chosen due to the high polarity of this compound, which would have poor retention on a standard C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid is added to promote protonation and improve ionization efficiency in positive ion mode.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500Q or Waters Xevo TQ-XS).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is the preferred soft ionization technique for polar, non-volatile molecules like peptides.[9]
-
MRM Transitions (Hypothetical):
-
Analyte (this compound): Precursor [M+H]⁺ m/z 163.1 -> Product m/z 76.1 (Glycine immonium ion).
-
Internal Standard: Precursor [M+H]⁺ m/z 166.1 -> Product m/z 78.1.
-
-
Collision Energy: Optimized for maximum fragment intensity (typically 15-25 eV).
-
Workflow and Data Interpretation
The LC-MS/MS workflow ensures that only the specific analyte is measured. The resulting data is a chromatogram showing a sharp peak at a specific retention time. Quantification is achieved by creating a calibration curve from samples with known concentrations and calculating the peak area ratio of the analyte to the internal standard.
Caption: LC-MS/MS workflow for this compound quantification.
Pillar 2: High-Resolution Mass Spectrometry (HRMS) – For Unambiguous Identification
While QqQ instruments excel at quantification, High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides unparalleled mass accuracy. This capability is crucial for confirming the elemental composition of an analyte, offering a higher degree of confidence in its identification.[10]
The Causality Behind the Method: Instead of filtering for a specific fragment, HRMS instruments measure the mass-to-charge ratio of all ions with very high precision (typically < 5 ppm).[9] This allows the instrument to distinguish this compound from other molecules that may have the same nominal mass but a different exact mass. For example, a molecule with the formula C₇H₁₄N₂O₂ has a nominal mass of 158, but its exact mass differs from a different isomer. HRMS can resolve these differences, making it a powerful tool for structure confirmation and untargeted screening.
Experimental Protocol: LC-HRMS
-
Sample Preparation & LC Conditions: Identical to the LC-MS/MS protocol. The separation step remains critical for reducing matrix complexity and ensuring reliable data.
-
Mass Spectrometry Conditions:
-
Instrument: Orbitrap Mass Spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 240) or a Q-TOF instrument.[10]
-
Ionization Source: ESI, Positive Mode.
-
Acquisition Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS²).
-
Full Scan MS Resolution: >60,000. This high resolution is key to achieving accurate mass measurements.
-
Mass Accuracy: Calibrated to < 3 ppm.
-
dd-MS²: The instrument automatically selects the most intense ions from the full scan for fragmentation, generating high-resolution fragment spectra that can be used to confirm the structure.
-
Workflow and Data Interpretation
HRMS data provides an exact mass measurement. This measured mass is compared to the theoretical mass of this compound ([M+H]⁺ = 163.0713 Da). A mass error of less than 5 ppm provides strong evidence for the compound's identity. The high-resolution MS/MS spectra further confirm the structure by matching observed fragment masses to theoretical fragments.
References
- 1. This compound [myskinrecipes.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. cigb.edu.cu [cigb.edu.cu]
- 9. biovera.com.au [biovera.com.au]
- 10. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation - Sannova [sannova.net]
An In Vitro Comparative Analysis of the Antioxidant Activities of Glycyl-dl-serine and Carnosine
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Scientific Imperative for Novel Antioxidants
In the landscape of cellular biochemistry and therapeutic development, the mitigation of oxidative stress remains a cornerstone of research into aging, neurodegenerative diseases, and a spectrum of other pathologies. Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, inflicts damage upon lipids, proteins, and nucleic acids. This relentless molecular assault necessitates the exploration and characterization of novel antioxidant compounds.
This guide presents a detailed comparative framework for evaluating the in vitro antioxidant activities of two dipeptides: Carnosine (β-alanyl-L-histidine) and Glycyl-dl-serine. Carnosine is a well-established endogenous antioxidant with a multifaceted mechanism of action.[1][2] In contrast, this compound, a dipeptide composed of glycine and serine, is less characterized in the context of its antioxidant potential. This document provides a robust scientific rationale and detailed experimental protocols for a head-to-head comparison, enabling researchers to objectively assess the relative antioxidant capacities of these molecules.
Understanding the Antioxidant Mechanisms: A Tale of Two Dipeptides
Carnosine: The Established Multi-Modal Antioxidant
Carnosine (β-alanyl-L-histidine) is highly concentrated in muscle and brain tissues and is recognized for its significant protective effects against oxidative damage.[3] Its antioxidant prowess stems from a combination of direct and indirect mechanisms:
-
Direct Radical Scavenging: The imidazole ring of the histidine residue in carnosine is a key structural feature that enables it to directly scavenge a variety of ROS, including hydroxyl and peroxyl radicals.[4][5]
-
Metal Ion Chelation: Carnosine can chelate divalent metal ions, such as copper and iron, which are potent catalysts of the Fenton reaction, a major source of hydroxyl radical production.[5][6]
-
Inhibition of Lipid Peroxidation: By neutralizing lipid peroxyl radicals, carnosine can interrupt the chain reactions of lipid peroxidation, thus protecting cellular membranes from oxidative damage.[1]
-
Indirect Antioxidant Effects: Recent studies have indicated that carnosine can also exert its effects indirectly by activating the Nrf2 transcription factor.[7][8] Nrf2 is a master regulator of the antioxidant response, inducing the expression of a suite of protective enzymes.
This compound: A Postulated Antioxidant Profile
While direct experimental evidence for the antioxidant activity of this compound is not extensively documented, a scientific hypothesis regarding its potential can be formulated based on the known properties of its constituent amino acids, glycine and serine.
-
The Contribution of Glycine: Glycine is a fundamental precursor for the synthesis of glutathione, the most abundant endogenous antioxidant in mammalian cells.[2][3] An adequate supply of glycine is crucial for maintaining the glutathione pool, which is essential for detoxifying ROS and regenerating other antioxidants.[2]
-
The Role of L-Serine: L-serine has demonstrated cytoprotective and antioxidant effects in human endothelial cells.[1] Studies suggest that L-serine may upregulate key antioxidant factors, including Nrf2 and heme oxygenase-1 (HO-1).[1] Furthermore, serine metabolism is intricately linked to the production of NADPH and glutathione, both vital for antioxidant defense.[9]
Therefore, it is plausible that this compound may exhibit antioxidant activity, potentially through the combined or synergistic effects of its constituent amino acids. A direct in vitro comparison with a well-characterized antioxidant like carnosine is essential to validate this hypothesis and quantify its potential.
Experimental Design: A Trio of Assays for a Comprehensive Comparison
To rigorously compare the antioxidant capacities of this compound and Carnosine, a multi-assay approach is recommended. The following protocols for DPPH, ABTS, and FRAP assays are industry-standard methods that probe different facets of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is visually indicated by a color change from purple to yellow, which is quantified spectrophotometrically.[10][11]
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare stock solutions of this compound, Carnosine, and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., deionized water or phosphate-buffered saline). Create a series of dilutions from each stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[11][12] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.
-
Prior to the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of this compound, Carnosine, and a positive control (e.g., Trolox) as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[10][11]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate in deionized water and adjust the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare serial dilutions of this compound, Carnosine, and a standard (e.g., FeSO₄·7H₂O or Ascorbic Acid).
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated using the ferrous sulfate or ascorbic acid standards. The FRAP value of the samples is then determined from the standard curve and is typically expressed as µM Fe(II) equivalents.
Data Presentation and Interpretation
The results from these assays should be tabulated for a clear and direct comparison of the antioxidant activities of this compound and Carnosine.
Table 1: Comparative Antioxidant Activity of Dipeptides
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging (TEAC) | FRAP Value (µM Fe(II) Equivalents) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Carnosine | Experimental Value | Experimental Value | Experimental Value |
| Ascorbic Acid | Experimental Value | Experimental Value | Experimental Value |
| Trolox | Experimental Value | 1.0 | Experimental Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Discussion and Conclusion
The comparative data generated from these assays will provide valuable insights into the antioxidant potential of this compound relative to the well-characterized dipeptide, Carnosine.
-
A low IC50 value in the DPPH assay indicates potent radical scavenging activity.
-
A high TEAC value in the ABTS assay signifies strong antioxidant capacity.
-
A high FRAP value reflects a significant ability to donate electrons.
Should this compound exhibit considerable activity in these assays, it would warrant further investigation into its specific mechanisms of action, including its potential to influence intracellular antioxidant pathways such as the Nrf2 signaling cascade. The findings from this comparative study could pave the way for the development of novel dipeptide-based antioxidants for therapeutic or nutraceutical applications. Conversely, a lack of significant activity would also be a valuable finding, helping to refine the structure-activity relationships of antioxidant peptides.
This guide provides a comprehensive and scientifically rigorous framework for the in vitro comparison of the antioxidant activities of this compound and Carnosine. By adhering to these detailed protocols and principles of data interpretation, researchers can generate reliable and publication-quality data to advance our understanding of these intriguing biomolecules.
References
- 1. Antioxidant and cytoprotective effects of L-Serine on human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Top 7 Benefits and Uses of Glycine [healthline.com]
- 4. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine as a conditionally essential amino acid and its relationship to l-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. (PDF) Antioxidant and Antimicrobial properties of Glycine Max-A review (2011) | Babu Shankar Ponnusha | 37 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web-archive.southampton.ac.uk [web-archive.southampton.ac.uk]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Functional Assays: Comparing Glycyl-DL-serine and Its Analogs
In the landscape of peptide research and drug development, the dipeptide Glycyl-DL-serine serves as a foundational molecule for exploring a range of biological activities, from neuroprotection to antioxidant effects. Its structural simplicity, combining the neutral glycine with the polar, hydroxyl-containing serine, makes it an ideal scaffold for analog development. This guide provides a comprehensive framework for designing and executing functional assays to compare the biological efficacy of this compound with its synthetic analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical framework for data interpretation, empowering researchers to build a robust understanding of structure-activity relationships.
Introduction to this compound and the Rationale for Analog Development
This compound is a dipeptide composed of glycine and a racemic mixture of D- and L-serine.[1] While its specific biological roles are an area of ongoing investigation, the individual amino acid constituents provide clues to its potential functions. Glycine itself acts as a neurotransmitter, and D-serine is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, crucial for synaptic plasticity and neuronal function.[2][3] This intrinsic link to the nervous system positions this compound and its analogs as candidates for neuroprotective agents.[4] Furthermore, peptides containing amino acids like serine are explored for their antioxidant properties.[5]
The development of analogs of this compound is driven by the desire to enhance or modify its inherent biological activities. Key modifications may include:
-
Stereochemistry: Separating the DL-racemic mixture into pure Glycyl-L-serine and Glycyl-D-serine to investigate stereospecific effects, particularly concerning NMDA receptor interaction.
-
Side-Chain Modification: Altering the hydroxyl group of serine (e.g., ether or thioether linkages) to modulate polarity and potential hydrogen bonding.[6]
-
Backbone Modification: Introducing N-alkylation or other changes to the peptide bond to increase stability against enzymatic degradation.[7][8]
-
Amino Acid Substitution: Replacing glycine or serine with other amino acids to probe the importance of size, charge, and hydrophobicity for a given biological activity.
This guide will focus on a suite of functional assays to characterize and compare these analogs, providing the necessary tools to elucidate their therapeutic potential.
Foundational Functional Assays for Comparative Analysis
A multi-faceted approach is essential to build a comprehensive functional profile of this compound and its analogs. The following assays provide a robust starting point for any comparative study.
Cell Viability and Cytotoxicity Assays
The "Why": Before assessing any specific biological activity, it is crucial to determine the effect of the compounds on cell viability. A compound that is toxic to cells will confound the results of other functional assays. These assays establish a therapeutic window and identify concentrations at which the compounds can be safely studied.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Mammalian cell line (e.g., SH-SY5Y for neuroprotection studies)
-
Complete cell culture medium
-
This compound and analog stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium without compound).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation:
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 1 | 98.5 ± 2.1 |
| 10 | 97.2 ± 3.5 | |
| 100 | 95.8 ± 2.8 | |
| Analog A (Gly-L-Ser) | 1 | 99.1 ± 1.9 |
| 10 | 98.4 ± 2.3 | |
| 100 | 97.5 ± 3.1 | |
| Analog B (Gly-D-Ser) | 1 | 98.9 ± 2.0 |
| 10 | 96.5 ± 3.8 | |
| 100 | 94.2 ± 4.2 |
Workflow Diagram:
References
- 1. Human Metabolome Database: Showing metabocard for Glycyl-Serine (HMDB0028850) [hmdb.ca]
- 2. Allosteric modulation of NMDA receptor via elevation of brain glycine and D-serine: the therapeutic potentials for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A peptide rich in glycine-serine-alanine repeats ameliorates Alzheimer-type neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Glycyl-dl-serine
Welcome to your essential guide for the safe handling of Glycyl-dl-serine. As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This document provides a comprehensive, experience-driven framework for personal protective equipment (PPE), operational protocols, and disposal, ensuring both the integrity of your research and the well-being of your team. We will move beyond simple checklists to explore the scientific rationale behind each safety recommendation.
Foundational Safety: A Proactive Stance on a Low-Hazard Compound
This compound is a dipeptide commonly used in biochemical research.[1][2] While Safety Data Sheets (SDS) for the closely related compound DL-Serine indicate that it is not classified as a hazardous substance under GHS criteria, a culture of safety necessitates treating all chemicals with respect.[3][4][5] The primary risks associated with this compound, particularly in its solid, powdered form, stem from potential physical irritation and the inhalation of airborne particulates.[5]
Our approach is therefore one of proactive risk mitigation. The absence of a "hazardous" label does not imply the absence of risk. Adherence to the protocols outlined below establishes a robust baseline of safety applicable to many non-hazardous powdered reagents in a laboratory setting.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by a thorough risk assessment of the specific procedures being undertaken. The primary distinction in handling this compound is between its solid (powder) form and its aqueous solutions.
| PPE Category | Specification for Solid this compound | Specification for Aqueous Solutions | Rationale |
| Eye/Face Protection | Chemical safety glasses with side shields (ANSI Z87.1 compliant).[6] | Chemical safety glasses or goggles. | Protects against accidental splashes of solutions or contact with airborne powder.[3] Side shields are crucial for deflecting particulates. |
| Hand Protection | Standard laboratory nitrile or latex gloves.[6] | Nitrile or latex gloves. | Provides a barrier against skin contact. Nitrile gloves are generally preferred for their chemical resistance. Always inspect gloves for tears or punctures before use.[6] |
| Body Protection | A full-buttoned laboratory coat with long sleeves. | A full-buttoned laboratory coat. | Protects skin and personal clothing from spills and contamination.[6] |
| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated, work in a fume hood or use a NIOSH-approved N95 respirator.[6] | Not required. | The primary inhalation risk is from fine powders. Engineering controls (like a fume hood) are the first line of defense. An N95 respirator provides a necessary backup if dust generation is unavoidable. |
| Foot Protection | Closed-toe shoes. | Closed-toe shoes. | Mandatory in all laboratory settings to protect against spills and falling objects.[6] |
Operational Plan: From Weighing to Solution Preparation
This section provides a step-by-step protocol that integrates best safety practices with the experimental workflow. The causality behind each step is highlighted to reinforce the principles of a self-validating safety system.
Experimental Protocol: Preparation of a 100 mL, 0.1 M this compound Aqueous Solution
(Molecular Weight of this compound: 162.14 g/mol [1])
-
Preparation and PPE Donning:
-
Action: Clear the workspace on the laboratory bench or in the chemical fume hood.
-
Causality: An uncluttered workspace minimizes the risk of accidental spills or cross-contamination.
-
Action: Don your lab coat, safety glasses with side shields, and nitrile gloves.
-
Causality: This establishes the minimum required barrier protection before any chemical is handled.
-
-
Weighing the Solid Compound:
-
Action: Calculate the required mass: 0.1 mol/L * 0.1 L * 162.14 g/mol = 1.62 g .
-
Action: Place a clean weigh boat on an analytical balance and tare the balance.
-
Causality: Taring the balance ensures that you are only measuring the mass of the chemical, leading to accurate solution preparation.
-
Action: Carefully use a clean spatula to weigh 1.62 g of this compound into the weigh boat. If significant dust is observed, perform this step inside a chemical fume hood.
-
Causality: This is the step with the highest risk of generating airborne particulates. Using a fume hood provides an engineering control to capture dust at the source.
-
-
Dissolution:
-
Action: Transfer the weighed powder to a 100 mL beaker containing approximately 80 mL of deionized water.
-
Action: Use a magnetic stir bar and stir plate to facilitate dissolution.
-
Causality: Mechanical agitation increases the rate of dissolution without requiring manual shaking, which could cause splashes.
-
Action: Once fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Causality: This rinsing step ensures a quantitative transfer of the solute for an accurately prepared solution.
-
Action: Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark. Cap and invert the flask several times to ensure homogeneity.
-
-
Labeling and Storage:
-
Action: Transfer the solution to an appropriate storage bottle. Label the bottle clearly with the chemical name ("0.1 M this compound"), concentration, date of preparation, and your initials.
-
Causality: Proper labeling is critical for safety, inventory management, and experimental reproducibility.
-
Action: Store as recommended, typically at room temperature or as specified by the supplier.[1]
-
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Decision workflow for selecting PPE based on the physical form of this compound.
Emergency and Disposal Plans
A comprehensive safety plan extends beyond routine handling to include protocols for unexpected events and proper disposal.
Spill Response
-
For Solid Spills:
-
For Solution Spills:
-
Alert personnel in the immediate area.
-
Contain the spill with absorbent materials (e.g., paper towels or a spill kit).
-
Wipe up the spill, working from the outside in.
-
Place the used absorbent materials in a sealed bag for disposal.
-
Clean the affected area with soap and water.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[5]
-
Inhalation (of dust): Move the affected person to fresh air.[5] If they feel unwell, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if feeling unwell.[3]
Disposal Plan
While this compound is not typically classified as hazardous waste, all chemical waste must be handled responsibly.
-
Unused Chemical: Dispose of in accordance with local, state, and federal regulations. Do not empty into drains.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Contaminated Materials: Items such as used gloves, weigh boats, and paper towels should be placed in a sealed container and disposed of through your institution's chemical waste stream.
By integrating these expert-driven protocols and understanding the rationale behind them, you can handle this compound with confidence, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
